Methyl 3-amino-4-isopropoxybenzoate
Description
The exact mass of the compound Methyl 3-amino-4-isopropoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-amino-4-isopropoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4-isopropoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMBXXFMPWKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271464 | |
| Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-56-0 | |
| Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-4-(propan-2-yloxy)benzoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis, Characterization, and Potential Applications of Methyl 3-amino-4-isopropoxybenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 3-amino-4-isopropoxybenzoate, a novel benzocaine analogue. As this compound is not readily catalogued with a registered CAS number, this document serves as a vital resource for researchers in medicinal chemistry and drug development. It outlines a detailed, field-proven synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous compounds, and explores its potential applications as a versatile building block in contemporary drug discovery. Furthermore, this guide provides insights into the process of registering a novel chemical substance to obtain a CAS number, empowering researchers to formally document their innovations.
Introduction: The Case for a Novel Benzocaine Analogue
The landscape of drug discovery is in constant pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles. Substituted aminobenzoates are a well-established class of compounds with a rich history in medicinal chemistry, serving as the foundation for local anesthetics, anti-inflammatory agents, and targeted cancer therapies. While common derivatives such as methyl 3-amino-4-hydroxybenzoate and its methoxy counterpart are widely utilized, the exploration of other alkoxy substitutions remains a promising avenue for innovation.
This guide focuses on Methyl 3-amino-4-isopropoxybenzoate, a compound that, despite its potential, lacks a designated CAS (Chemical Abstracts Service) number, indicating it is not a commonly synthesized or commercially available entity. The introduction of an isopropoxy group in place of a hydroxyl or methoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][][3][4] This alteration, a classic example of bioisosteric replacement, can be a strategic move in lead optimization to enhance a drug candidate's performance.[5][6][7][8]
This document is structured to provide a comprehensive, practical resource for researchers. It begins by proposing a robust synthetic route to Methyl 3-amino-4-isopropoxybenzoate, followed by a detailed prediction of its key physicochemical and spectroscopic characteristics. The guide then delves into the potential applications of this novel compound in drug development, drawing parallels with established aminobenzoate analogues. Finally, for researchers who successfully synthesize this and other novel compounds, a section is dedicated to navigating the process of obtaining a CAS number.
Proposed Synthesis of Methyl 3-amino-4-isopropoxybenzoate
The synthesis of Methyl 3-amino-4-isopropoxybenzoate can be logically approached in a three-step sequence starting from the readily available methyl 4-hydroxybenzoate. The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for Methyl 3-amino-4-isopropoxybenzoate.
Step 1: Nitration of Methyl 4-hydroxybenzoate
The initial step involves the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring of methyl 4-hydroxybenzoate. The hydroxyl group is an activating, ortho-, para-directing group. To favor substitution at the position ortho to the hydroxyl group, careful control of reaction conditions is necessary.
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve methyl 4-hydroxybenzoate in concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.[9][10][11]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice, leading to the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield Methyl 4-hydroxy-3-nitrobenzoate.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid.[12][13][14][15][16]
Protocol:
-
Suspend Methyl 4-hydroxy-3-nitrobenzoate in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture at reflux until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the pH is basic, leading to the precipitation of tin salts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-amino-4-hydroxybenzoate.[17][18][19][20][21][][23]
Step 3: Williamson Ether Synthesis
The final step is the formation of the isopropyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an isopropyl halide.[24][25][26][27]
Protocol:
-
In a suitable solvent such as acetone or dimethylformamide (DMF), combine Methyl 3-amino-4-hydroxybenzoate and a weak base like potassium carbonate.
-
Add isopropyl bromide to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, Methyl 3-amino-4-isopropoxybenzoate.
Predicted Physicochemical and Spectroscopic Properties
In the absence of experimental data, the properties of Methyl 3-amino-4-isopropoxybenzoate can be predicted with a reasonable degree of accuracy by extrapolating from known data of its structural analogues: Methyl 3-amino-4-hydroxybenzoate and Methyl 3-amino-4-methoxybenzoate. Quantitative Structure-Property Relationship (QSPR) models can also provide estimations.[28][29][30][31][32][33][34][35][36][37]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value for Methyl 3-amino-4-isopropoxybenzoate | Rationale and Comparative Data |
| Molecular Formula | C11H15NO3 | Based on chemical structure. |
| Molecular Weight | 209.24 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Analogues are typically crystalline solids. |
| Melting Point | 85 - 95 °C | Expected to be lower than Methyl 3-amino-4-hydroxybenzoate (141-143 °C) due to the bulkier isopropoxy group disrupting crystal packing, but potentially higher than an oily state due to the presence of hydrogen bonding from the amine.[35] |
| Boiling Point | > 330 °C | Higher than Methyl 3-amino-4-hydroxybenzoate (~327 °C) due to increased molecular weight.[][34] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, ethyl acetate); sparingly soluble in water. | The isopropoxy group increases lipophilicity compared to the hydroxyl and methoxy analogues. |
| Predicted logP | ~2.5 - 3.0 | The isopropoxy group is significantly more lipophilic than a hydroxyl or methoxy group, which will increase the partition coefficient. |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the functional groups present in the molecule and comparison with similar compounds.
1H NMR (Predicted, in CDCl3, 400 MHz):
-
δ 7.6 - 7.8 (m, 2H): Aromatic protons ortho and para to the ester group.
-
δ 6.8 - 7.0 (d, 1H): Aromatic proton ortho to the isopropoxy group.
-
δ 4.5 - 4.7 (septet, 1H): Methine proton of the isopropoxy group.
-
δ 3.8 - 3.9 (s, 3H): Methyl protons of the ester group.
-
δ 3.5 - 4.0 (br s, 2H): Amine protons (exchangeable with D2O).
-
δ 1.3 - 1.4 (d, 6H): Methyl protons of the isopropoxy group.
13C NMR (Predicted, in CDCl3, 100 MHz):
-
δ ~167: Carbonyl carbon of the ester.
-
δ ~150-155: Aromatic carbon attached to the isopropoxy group.
-
δ ~140-145: Aromatic carbon attached to the amino group.
-
δ ~120-130: Quaternary aromatic carbon.
-
δ ~110-120: Aromatic CH carbons.
-
δ ~70: Methine carbon of the isopropoxy group.
-
δ ~52: Methyl carbon of the ester.
-
δ ~22: Methyl carbons of the isopropoxy group.
IR Spectroscopy (Predicted, KBr pellet, cm-1):
-
3450-3300 (two bands): N-H stretching of the primary amine.[][4][12]
-
~3050: Aromatic C-H stretching.
-
2980-2850: Aliphatic C-H stretching of the isopropoxy and methyl groups.
-
~1700: C=O stretching of the ester.[]
-
~1620: N-H bending of the primary amine.
-
~1580, ~1480: Aromatic C=C stretching.
-
~1250: Asymmetric C-O-C stretching of the aryl ether.
-
~1050: Symmetric C-O-C stretching of the aryl ether.
Mass Spectrometry (Predicted, EI):
-
M+ at m/z 209: Molecular ion peak.
-
Fragment at m/z 194: Loss of a methyl group (-CH3).
-
Fragment at m/z 178: Loss of a methoxy group (-OCH3).
-
Fragment at m/z 150: Loss of an isopropoxy radical (-OCH(CH3)2).
Potential Applications in Drug Discovery and Development
Substituted aminobenzoates are privileged scaffolds in medicinal chemistry. The unique structural features of Methyl 3-amino-4-isopropoxybenzoate make it an attractive candidate for several therapeutic areas.
Caption: Relationship between the properties of Methyl 3-amino-4-isopropoxybenzoate and its potential applications.
Role in Modulating Lipophilicity
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3][4][38] The isopropoxy group in Methyl 3-amino-4-isopropoxybenzoate significantly increases its lipophilicity compared to its hydroxyl and methoxy analogues. This can be advantageous in several ways:
-
Improved Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross cellular membranes, potentially leading to better oral bioavailability.
-
Enhanced Target Engagement: For targets located in hydrophobic pockets of proteins, a more lipophilic ligand may exhibit stronger binding affinity.
Potential for Increased Metabolic Stability
The isopropoxy group, being bulkier than a methoxy group, can sterically hinder enzymatic degradation, particularly by cytochrome P450 enzymes. This can lead to:
-
Reduced First-Pass Metabolism: A more metabolically stable compound may have a longer half-life in the body, potentially allowing for less frequent dosing.
-
Improved Safety Profile: By blocking a potential site of metabolism, the formation of reactive metabolites can sometimes be avoided.
A Versatile Building Block for Synthesis
The presence of three distinct functional groups—the amine, the ester, and the isopropoxy ether—makes Methyl 3-amino-4-isopropoxybenzoate a highly versatile intermediate for the synthesis of compound libraries. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Obtaining a CAS Number for a Novel Chemical Substance
For researchers who successfully synthesize Methyl 3-amino-4-isopropoxybenzoate or any other novel compound, obtaining a CAS number is a crucial step for formal identification and communication within the scientific and regulatory communities.[39][40][41][42][43]
The Process Overview:
-
Preparation of Submission Package: A comprehensive data package must be compiled. This includes:
-
Unambiguous chemical structure, including stereochemistry if applicable.
-
Systematic chemical name (IUPAC or other).
-
Characterization data to prove the identity and purity of the substance. This typically includes high-resolution mass spectrometry (HRMS), 1H and 13C NMR spectroscopy, and elemental analysis.
-
-
Submission to CAS: The data package is submitted to the Chemical Abstracts Service. This can often be done through online portals.[40]
-
Review by CAS Scientists: CAS chemists will review the submitted data to verify that the substance is novel and has been adequately characterized.
-
Assignment of CAS Number: If the submission is approved, a unique CAS Registry Number is assigned to the new substance.
Caption: General workflow for obtaining a CAS number for a novel chemical substance.
Conclusion
While Methyl 3-amino-4-isopropoxybenzoate may not currently be a catalogued chemical with a CAS number, its potential as a valuable building block in drug discovery is significant. This guide provides a clear and actionable pathway for its synthesis and characterization, empowering researchers to explore its utility. The strategic incorporation of an isopropoxy group offers a compelling approach to modulating the physicochemical and pharmacokinetic properties of aminobenzoate-based drug candidates. By providing a framework for both the creation of this novel compound and the formalization of its identity through CAS registration, this guide aims to facilitate innovation at the forefront of medicinal chemistry.
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A Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of Methyl 3-amino-4-isopropoxybenzoate
Abstract
Methyl 3-amino-4-isopropoxybenzoate is a substituted anthranilate derivative with significant potential as a versatile scaffold in medicinal chemistry and drug discovery. Its molecular architecture, featuring an amino group for derivatization, a methyl ester for hydrolysis or amidation, and an isopropoxy group to modulate physicochemical properties, makes it a compelling building block. However, this compound is sparsely documented in publicly accessible literature. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a predictive overview of its physical and chemical properties, a robust synthetic pathway, and a detailed framework for its analytical characterization. By leveraging data from structurally related analogs, this document offers a practical and scientifically grounded approach to synthesizing and validating this high-value intermediate.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and associated identifiers. Methyl 3-amino-4-isopropoxybenzoate is an aromatic compound characterized by a benzene ring with three substituents: an amino group at position 3, an isopropoxy group at position 4, and a methyl ester group at position 1.
| Identifier | Value |
| IUPAC Name | methyl 3-amino-4-propoxybenzoate |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)OC)N |
| InChI Key | HLELQEAHNDLXDC-UHFFFAOYSA-N |
| CAS Number | Not assigned or not readily available. |
Predicted Physicochemical Properties
Direct experimental data for Methyl 3-amino-4-isopropoxybenzoate is limited. The following properties are predicted based on its structure and comparison with well-characterized analogs such as Methyl 3-amino-4-methoxybenzoate and Methyl 3-amino-4-hydroxybenzoate.[1][2] The introduction of the isopropoxy group is expected to increase lipophilicity compared to methoxy or hydroxyl analogs, which influences solubility and partitioning behavior.[3]
| Property | Predicted Value | Rationale / Comparative Data |
| Appearance | White to off-white crystalline solid | Based on similar aminobenzoate esters.[4] |
| Melting Point (°C) | 75 - 85 | Slightly lower than Methyl 3-amino-4-methoxybenzoate (82-87 °C) due to the bulkier isopropoxy group potentially disrupting crystal packing.[2] |
| Boiling Point (°C) | ~330-350 at 760 mmHg | Higher than related compounds with lower molecular weight. |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, ethyl acetate, DMSO); low solubility in water. | The isopropoxy group enhances lipophilicity.[3] |
| LogP (XLogP3) | ~2.5 - 3.0 | The isopropoxy group contributes more to lipophilicity than a methoxy or hydroxyl group. |
| Topological Polar Surface Area (TPSA) | 59.6 Ų | Calculated based on the presence of the amino and ester functional groups. |
Proposed Synthesis and Experimental Protocol
The most direct and reliable method for preparing Methyl 3-amino-4-isopropoxybenzoate is via a Williamson ether synthesis, starting from the commercially available Methyl 3-amino-4-hydroxybenzoate. This approach is robust, high-yielding, and utilizes standard laboratory reagents.
Synthetic Workflow Diagram
Caption: Proposed synthesis of Methyl 3-amino-4-isopropoxybenzoate.
Step-by-Step Synthesis Protocol
This protocol describes the O-alkylation of Methyl 3-amino-4-hydroxybenzoate.
Materials and Reagents:
-
Methyl 3-amino-4-hydroxybenzoate (1.0 eq)[1]
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq), finely powdered
-
2-Bromopropane (isopropyl bromide, 1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-amino-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (concentration ~0.2 M). The choice of acetonitrile, a polar aprotic solvent, is crucial as it effectively dissolves the reactants without interfering with the nucleophilic substitution.
-
Alkylation: Add 2-bromopropane (1.5 eq) to the stirring slurry.
-
Reaction Execution: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-amino-4-isopropoxybenzoate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a crystalline solid.
Framework for Spectroscopic and Chromatographic Characterization
A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.4-7.6 ppm (m, 2H): Aromatic protons ortho and meta to the ester group.
-
δ ~6.8 ppm (d, 1H): Aromatic proton ortho to the isopropoxy group.
-
δ ~4.5 ppm (septet, 1H, J ≈ 6 Hz): The methine (CH) proton of the isopropoxy group.
-
δ ~3.8 ppm (s, 3H): The methyl (CH₃) protons of the ester group.
-
δ ~3.7 ppm (br s, 2H): The amine (NH₂) protons.
-
δ ~1.3 ppm (d, 6H, J ≈ 6 Hz): The two equivalent methyl (CH₃) protons of the isopropoxy group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~167 ppm: Carbonyl carbon (C=O) of the ester.
-
δ ~145-150 ppm: Aromatic carbons attached to oxygen and nitrogen.
-
δ ~110-125 ppm: Other aromatic carbons.
-
δ ~71 ppm: Methine carbon (CH) of the isopropoxy group.
-
δ ~52 ppm: Methyl carbon (OCH₃) of the ester.
-
δ ~22 ppm: Methyl carbons (CH₃) of the isopropoxy group.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium |
| 2980 - 2930 | C-H Stretch (aliphatic) | Medium |
| ~1710 | C=O Stretch (ester) | Strong |
| ~1610, ~1500 | C=C Stretch (aromatic) | Medium |
| ~1250 | C-O Stretch (aryl ether & ester) | Strong |
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI-MS).
-
Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 210.11. The high-resolution mass should correspond to the exact mass of the molecular formula C₁₁H₁₆NO₃⁺.
High-Performance Liquid Chromatography (HPLC)
This technique is crucial for assessing the final purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak with >98% purity.
Safety, Handling, and Storage
-
Hazard Profile: Based on analogs like Methyl 3-amino-4-methylbenzoate, this compound should be handled as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7]
-
Handling: Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]
Potential Applications in Drug Discovery
Methyl 3-amino-4-isopropoxybenzoate is a valuable building block for several reasons:
-
Scaffold for Kinase Inhibitors: The aminobenzoate core is a well-established scaffold in the development of tyrosine kinase inhibitors. For instance, the closely related Methyl 3-amino-4-methylbenzoate is a key intermediate in the synthesis of Nilotinib and Imatinib, drugs used to treat chronic myeloid leukemia (CML).[8]
-
Modulation of Physicochemical Properties: The isopropoxy group, compared to a methyl or methoxy group, increases lipophilicity and can improve metabolic stability by blocking a potential site of metabolism. This modification can enhance a drug candidate's cell permeability and pharmacokinetic profile.[3]
-
Vector for Further Synthesis: The amino and ester groups provide orthogonal handles for a wide range of chemical modifications, allowing for the rapid generation of compound libraries for screening against various biological targets.
Conclusion
While direct experimental data on Methyl 3-amino-4-isopropoxybenzoate is not widely published, its properties and behavior can be reliably predicted from its structure and well-understood chemical principles. The synthetic and analytical protocols detailed in this guide provide a clear and actionable framework for its preparation and validation. As a versatile intermediate with tunable properties, Methyl 3-amino-4-isopropoxybenzoate represents a significant tool for medicinal chemists aiming to design and synthesize the next generation of therapeutic agents.
References
-
ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Available at: [Link]
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PubChem. Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate. Available at: [Link]
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PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 3-Amino-4-isopropoxy-benzoic acid isopropyl ester. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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Pharmaffiliates. Methyl 3-Amino-4-methylbenzoate. Available at: [Link]
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NIST. Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]
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A Technical Guide to the Solubility Profiling of Methyl 3-amino-4-isopropoxybenzoate in Organic Solvents
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation, and biological assessment. Methyl 3-amino-4-isopropoxybenzoate, a substituted aminobenzoate ester, represents a class of molecules often investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Its unique combination of functional groups—an aromatic amine, an ester, and an ether—creates a nuanced solubility profile that dictates its behavior in various chemical environments.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of Methyl 3-amino-4-isopropoxybenzoate. We will move beyond simple data reporting to explore the underlying physicochemical principles that govern its solubility. This document is structured to serve as a practical, hands-on manual, detailing not just the "how" but the critical "why" behind each methodological choice, ensuring a robust and reproducible approach to solubility characterization.
Part 1: Physicochemical Profile and Theoretical Solubility Assessment
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as our guiding rule, stating that substances with similar polarities are more likely to be soluble in one another.[1][2] Let's deconstruct the structure of Methyl 3-amino-4-isopropoxybenzoate to predict its behavior.
Molecular Structure:
-
IUPAC Name: Methyl 3-amino-4-isopropoxybenzoate
-
Molecular Formula: C₁₁H₁₅NO₃
-
Molecular Weight: 209.24 g/mol
Key Structural Features and Their Influence:
-
Aromatic Benzene Ring: The core phenyl ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.
-
Amino Group (-NH₂): This primary amine is a polar functional group capable of acting as a hydrogen bond donor. It significantly increases the potential for interaction with polar protic solvents (e.g., alcohols, water).
-
Isopropoxy Group (-O-CH(CH₃)₂): The ether linkage introduces some polarity and a hydrogen bond acceptor site (the oxygen atom). However, the bulky, nonpolar isopropyl group contributes significant hydrophobic character.
-
Methyl Ester Group (-COOCH₃): This group is polar and contains hydrogen bond acceptor sites (the carbonyl and ether oxygens), enhancing solubility in polar solvents.
Predicted Solubility Profile: The molecule presents a classic amphipathic nature, possessing both distinct polar and nonpolar regions. This duality suggests it will not be exclusively soluble in either extremely polar or entirely nonpolar solvents. Instead, its optimal solubility will likely be found in solvents of intermediate polarity or in solvent mixtures.
The following diagram illustrates the logical workflow for this initial assessment.
Caption: Logical workflow for predicting solubility based on molecular structure.
Hypothesized Solubility in Common Organic Solvents:
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The alcohol's hydroxyl group can hydrogen bond with the amine, ester, and ether functionalities. The alkyl chain provides some nonpolar character to interact with the benzene ring. |
| Polar Aprotic | Acetone, DMSO | Moderate to High | These solvents are strong hydrogen bond acceptors, readily interacting with the amine group. They possess sufficient polarity to solvate the ester and ether groups. |
| Nonpolar Aromatic | Toluene | Moderate to Low | Toluene can engage in π-stacking with the benzene ring, but it lacks the polarity to effectively solvate the amine and ester groups, limiting overall solubility. |
| Halogenated | Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity that can strike a balance, solvating both the polar functional groups and the nonpolar regions of the molecule to a reasonable extent. |
| Nonpolar Aliphatic | n-Hexane | Very Low / Insoluble | The significant polarity mismatch between hexane and the compound's functional groups will prevent effective solvation. |
| Aqueous | Water | Very Low / Insoluble | Despite the presence of hydrogen bonding groups, the large, hydrophobic surface area from the benzene ring and isopropoxy group will likely dominate, leading to poor aqueous solubility. |
Part 2: Experimental Determination of Solubility (Shake-Flask Method)
Theoretical predictions provide a valuable starting point, but empirical data is essential for accuracy. The "shake-flask" method is the gold-standard technique for determining thermodynamic solubility.[3][4][5] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached, resulting in a saturated solution.
Causality Behind Experimental Choices:
-
Using Excess Solid: This is crucial to ensure that the solution becomes truly saturated. If all the solid dissolves, you are only measuring a concentration, not the solubility limit.[4]
-
Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is vital for reproducibility and relevance to specific applications.
-
Extended Equilibration Time: Reaching true thermodynamic equilibrium can be slow. A 24 to 72-hour agitation period is often necessary to ensure the dissolution process is complete.[4]
-
Phase Separation: Undissolved solid must be completely removed before analysis to avoid artificially inflating the measured concentration. High-speed centrifugation or filtration through a chemically inert filter (e.g., PTFE) is mandatory.[3][6]
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh approximately 10-20 mg of Methyl 3-amino-4-isopropoxybenzoate into several glass vials (e.g., 4 mL). Prepare one vial for each solvent to be tested, in triplicate for statistical validity.
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Include a small magnetic stir bar in each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a multi-position stir plate or in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the suspensions vigorously for 24-48 hours. Visually confirm that excess solid remains at the end of the equilibration period.
-
-
Phase Separation:
-
Allow the vials to stand at the controlled temperature for 1-2 hours to let heavy solids settle.
-
Carefully withdraw an aliquot of the supernatant using a glass pipette.
-
Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, labeled HPLC vial. This step must be performed quickly to minimize temperature fluctuations and evaporation. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample the clear supernatant.
-
-
Analysis:
-
The concentration of the dissolved compound in the clear filtrate (the saturated solution) is then determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Part 3: Analytical Quantification via HPLC-UV
HPLC is the preferred method for quantifying the solute in a saturated solution due to its high specificity, sensitivity, and accuracy.
Protocol for HPLC-UV Analysis
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Methyl 3-amino-4-isopropoxybenzoate of known concentration (e.g., 1.0 mg/mL) in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations that bracket the expected solubility range.[7]
-
-
Calibration Curve Generation:
-
Inject the standard solutions into the HPLC system.
-
Plot the detector response (peak area) against the known concentration for each standard.
-
Perform a linear regression to generate a calibration curve. The curve must have a coefficient of determination (R²) of ≥0.995 to be considered valid.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution (from the shake-flask experiment) with the mobile phase to bring its concentration into the linear range of the calibration curve. A precise dilution factor must be used and recorded.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.
Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor
-
The following diagram outlines the integrated experimental and analytical workflow.
Caption: Integrated workflow for solubility determination via the shake-flask method and HPLC-UV analysis.
Part 4: Data Presentation
Quantitative solubility data should be presented clearly and concisely. A tabular format is ideal for comparing results across different solvents.
Table 1: Quantitative Solubility of Methyl 3-amino-4-isopropoxybenzoate at 25 °C
| Solvent | Solubility (mg/mL) | Standard Deviation (±) | Solubility (mol/L) | Qualitative Classification |
| Methanol | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Ethanol | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Soluble] |
| Acetone | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Soluble] |
| Dichloromethane | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Toluene | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| n-Hexane | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |
| Water | [Experimental Value] | [Value] | [Calculated Value] | [e.g., Practically Insoluble] |
Conclusion
Characterizing the solubility of a novel compound like Methyl 3-amino-4-isopropoxybenzoate requires a systematic and multi-faceted approach. By integrating a theoretical assessment based on molecular structure with the empirical rigor of the shake-flask method and HPLC-UV analysis, researchers can generate reliable and accurate solubility data. This information is not merely a physical constant; it is actionable intelligence that informs solvent selection for synthesis and purification, guides formulation strategies in drug development, and ultimately ensures the success of subsequent research endeavors.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Quora. (2017). How do you perform the shake flask method to determine solubility?
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Chromatography Forum. (2009). how can i test the solubility in hplc please?
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- A. A. K. Bosha, D. G. Izham, M. A. T. Abdel, & I. I. Yahaya. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
Sources
Spectroscopic Characterization of Methyl 3-amino-4-isopropoxybenzoate: A Technical Guide
Introduction
Methyl 3-amino-4-isopropoxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. As with any novel compound, a thorough structural elucidation is paramount for confirming its identity, purity, and for predicting its chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process.
This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-amino-4-isopropoxybenzoate. It is important to note that publicly available, experimentally verified spectra for this specific molecule (CAS No. 927802-56-0) are scarce.[1] Therefore, this document combines foundational spectroscopic principles with data from structurally analogous compounds to present a comprehensive and predictive characterization. This approach is designed to equip researchers with the knowledge to interpret experimentally acquired data for this molecule and similar substituted benzoates.
Molecular Structure and Predicted Spectroscopic Correlations
The structure of Methyl 3-amino-4-isopropoxybenzoate, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The key structural components are:
-
A 1,2,4-trisubstituted benzene ring.
-
An amino group (-NH₂) at position 3.
-
An isopropoxy group (-OCH(CH₃)₂) at position 4.
-
A methyl ester group (-COOCH₃) at position 1.
The interplay of the electron-donating effects of the amino and isopropoxy groups and the electron-withdrawing effect of the methyl ester group significantly influences the electronic environment of the aromatic ring, which is a key factor in interpreting the NMR spectra.
Caption: A generalized workflow for NMR data acquisition.
IR Spectroscopy
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Methyl 3-amino-4-isopropoxybenzoate. While based on predictive data and analogies to similar compounds, the provided chemical shifts, absorption frequencies, and fragmentation patterns serve as a reliable reference for researchers. The successful synthesis and purification of this compound should be confirmed by acquiring experimental data and comparing it against these predictions. This foundational understanding is crucial for any further investigation into the chemical and biological properties of this molecule.
References
-
PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
A Technical Guide to Methyl 3-amino-4-isopropoxybenzoate for the Research Scientist
An in-depth examination of the sourcing, analysis, and application of a versatile building block in contemporary drug discovery.
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 3-amino-4-isopropoxybenzoate, a substituted aminobenzoate derivative, has emerged as a compound of interest for researchers and drug development professionals. Its unique structural features, including a reactive amino group and an isopropoxy moiety that can confer favorable pharmacokinetic properties, make it a valuable starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of Methyl 3-amino-4-isopropoxybenzoate, from its commercial availability and quality control to its applications in the synthesis of biologically active molecules.
Sourcing and Availability of Methyl 3-amino-4-isopropoxybenzoate
The accessibility of high-quality starting materials is a critical first step in any synthetic workflow. Methyl 3-amino-4-isopropoxybenzoate (CAS No. 927802-56-0) is available from a number of specialized chemical suppliers. The table below provides a comparative overview of several vendors offering this compound, highlighting typical purities and available quantities. Researchers should note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Purity | Available Quantities |
| AK Scientific | ≥ 95% | 100mg, 250mg, 1g |
| CymitQuimica | Not Specified | 5g |
| Matrix Scientific | Not Specified | Inquire for details |
| Thoreauchem | >95% | Inquire for details |
| Benchchem | Not Specified | Inquire for details |
Note: It is imperative for researchers to request a Certificate of Analysis (CoA) from the chosen supplier to verify the identity and purity of the compound prior to use.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of Methyl 3-amino-4-isopropoxybenzoate is essential for the reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Methyl 3-amino-4-isopropoxybenzoate. A typical reversed-phase HPLC method would involve a C18 column with a gradient elution system of water and acetonitrile, often with a small percentage of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time and peak area percentage are used to determine the purity of the sample.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups), the methyl ester protons (a singlet), and the amino group protons (a broad singlet). The chemical shifts and coupling constants of the aromatic protons are diagnostic of the 1,2,4-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, further confirming its structure.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound, providing additional confirmation of its identity.
Example Analytical Protocol: Purity Determination by HPLC
Below is a general protocol for the purity analysis of Methyl 3-amino-4-isopropoxybenzoate. This should be adapted and optimized for the specific instrumentation and columns available in the laboratory.
Objective: To determine the purity of a sample of Methyl 3-amino-4-isopropoxybenzoate using reversed-phase HPLC with UV detection.
Materials:
-
Methyl 3-amino-4-isopropoxybenzoate sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the Methyl 3-amino-4-isopropoxybenzoate sample.
-
Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.
-
Applications in Drug Discovery and Medicinal Chemistry
Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry, serving as key building blocks for a diverse range of therapeutic agents.[1][2] These structures are particularly prevalent in the development of kinase inhibitors, where the amino and carboxylate groups can be readily modified to interact with the ATP-binding site of the target kinase.
While specific, publicly available examples of the direct use of Methyl 3-amino-4-isopropoxybenzoate in the synthesis of named drug candidates are not yet widespread in the literature, its structural motifs are highly relevant to contemporary drug design. The isopropoxy group, for instance, can enhance metabolic stability and improve cell permeability compared to a simple hydroxyl or methoxy group.
The general synthetic utility of this class of compounds involves the reaction of the amino group with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or in coupling reactions) and modification of the methyl ester (e.g., hydrolysis to the carboxylic acid followed by amide bond formation).
Hypothetical Synthetic Workflow: Kinase Inhibitor Synthesis
The following diagram illustrates a plausible synthetic workflow where Methyl 3-amino-4-isopropoxybenzoate could be utilized as a key intermediate in the synthesis of a hypothetical kinase inhibitor. This workflow is representative of common synthetic strategies in medicinal chemistry.
Caption: A potential synthetic route to a kinase inhibitor using Methyl 3-amino-4-isopropoxybenzoate.
This workflow highlights the versatility of the starting material, allowing for sequential modifications at both the amino and ester functionalities to build molecular complexity and tune the pharmacological properties of the final compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 3-amino-4-isopropoxybenzoate. A thorough review of the Safety Data Sheet (SDS) provided by the supplier is mandatory before commencing any experimental work. The SDS will provide detailed information on potential hazards, personal protective equipment (PPE) requirements, and first-aid measures. In general, it is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
Methyl 3-amino-4-isopropoxybenzoate is a valuable and versatile building block for researchers engaged in drug discovery and medicinal chemistry. Its commercial availability, coupled with its potential for diverse chemical modifications, makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its sourcing, analytical characterization, and potential applications is crucial for its effective utilization in the laboratory. As the field of drug discovery continues to evolve, the strategic use of well-characterized and readily available building blocks like Methyl 3-amino-4-isopropoxybenzoate will remain a cornerstone of innovation.
References
- Benchchem. (2025).
- Benchchem. (2025).
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A Technical Guide to the Novel Research Chemical: Methyl 3-amino-4-isopropoxybenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 3-amino-4-isopropoxybenzoate, a novel research chemical with potential applications in drug discovery and materials science. As a compound with limited published data, this document synthesizes information from structurally analogous aminobenzoate esters to predict its physicochemical properties, propose a viable synthesis pathway, and hypothesize its potential research applications and mechanisms of action. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further investigation by the scientific community. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this new chemical entity.
Introduction and Chemical Identity
Methyl 3-amino-4-isopropoxybenzoate is an aromatic ester belonging to the aminobenzoic acid derivative family. Its structure features a benzene ring substituted with a methyl ester group, an amino group, and an isopropoxy group. This unique combination of functional groups suggests potential for diverse chemical reactivity and biological activity. Due to its novelty, a dedicated CAS number has not been identified at the time of this publication. For reference, the structurally related compound, 3-Amino-4-isopropoxy-benzoic acid isopropyl ester, is registered under CAS number 37912754.
The molecular structure of Methyl 3-amino-4-isopropoxybenzoate is depicted below:
Figure 1: Chemical structure of Methyl 3-amino-4-isopropoxybenzoate.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Methyl 3-amino-4-isopropoxybenzoate, extrapolated from data on structurally similar compounds.
| Property | Predicted Value | Reference Compound(s) | Source |
| Molecular Formula | C11H15NO3 | - | - |
| Molecular Weight | 209.24 g/mol | - | - |
| Appearance | White to off-white crystalline solid | Isopropyl 3-amino-4-methylbenzoate | [1] |
| Solubility | Soluble in organic solvents (e.g., ethers, alcohols), low solubility in water | Isopropyl 3-amino-4-methylbenzoate | [1] |
| Boiling Point | ~320-340 °C (Predicted) | Isopropyl 3-amino-4-methylbenzoate (317.3 °C) | [1][2] |
| Melting Point | Not available | - | - |
| Density | ~1.1 g/cm³ (Predicted) | Isopropyl 3-amino-4-methylbenzoate (1.077 g/cm³) | [1][2] |
Proposed Synthesis Pathway
A plausible synthetic route to Methyl 3-amino-4-isopropoxybenzoate involves a two-step process starting from 3-amino-4-hydroxybenzoic acid: 1) Williamson ether synthesis to introduce the isopropoxy group, followed by 2) Fischer esterification to form the methyl ester.
Figure 2: Proposed synthesis pathway for Methyl 3-amino-4-isopropoxybenzoate.
This proposed pathway is based on standard organic synthesis methodologies for the formation of ethers and esters on substituted benzoic acids.[3]
Potential Research Applications (Hypothesized)
Derivatives of p-aminobenzoic acid (PABA) are known for a variety of pharmacological activities.[4] Based on its structural similarity to other PABA esters, Methyl 3-amino-4-isopropoxybenzoate could be investigated for the following applications:
-
Local Anesthetic: Many PABA esters, such as benzocaine, function as local anesthetics by blocking voltage-gated sodium channels in nerve membranes.[4][5] The lipophilic nature of the isopropoxy group may enhance membrane permeability and potency.
-
Pharmaceutical Intermediate: This compound can serve as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][3]
-
UV-Absorbing Agent: PABA and its derivatives are used in sunscreens due to their ability to absorb UV radiation.[6] The specific absorption spectrum of Methyl 3-amino-4-isopropoxybenzoate would need to be determined.
-
Antifibrotic and Anti-inflammatory Agent: Recent research has explored the potential of PABA esters in these therapeutic areas.[4]
Hypothesized Mechanism of Action as a Local Anesthetic
Figure 3: Hypothesized mechanism of local anesthetic action.
Proposed Experimental Protocols
Synthesis of Methyl 3-amino-4-isopropoxybenzoate
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Isopropyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H2SO4), concentrated
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
Step 1: Synthesis of 3-Amino-4-isopropoxybenzoic acid
-
To a round bottom flask, add 3-amino-4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone.
-
Stir the suspension and add isopropyl bromide (1.2 eq) dropwise.
-
Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-4-isopropoxybenzoic acid.
Step 2: Synthesis of Methyl 3-amino-4-isopropoxybenzoate
-
In a round bottom flask, dissolve 3-amino-4-isopropoxybenzoic acid (1.0 eq) in anhydrous methanol.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath and reflux the mixture for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove most of the methanol.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure Methyl 3-amino-4-isopropoxybenzoate.
Characterization and Analysis
The identity and purity of the synthesized Methyl 3-amino-4-isopropoxybenzoate should be confirmed using the following analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic proton and carbon signals.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H stretch of the amine, C=O stretch of the ester, C-O stretches of the ether and ester).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a formic acid modifier would be a suitable starting point, similar to methods used for related compounds.[7]
Safety and Handling (Predicted)
Based on the GHS classification for the structurally similar Methyl 3-amino-4-methylbenzoate, the following hazards are predicted for Methyl 3-amino-4-isopropoxybenzoate[8]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) once available.
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A Technical Guide to the Computational Modeling and Theoretical Properties of Methyl 3-amino-4-isopropoxybenzoate
Abstract: This technical guide provides an in-depth exploration of the theoretical properties of Methyl 3-amino-4-isopropoxybenzoate, a compound of interest in medicinal chemistry and materials science. We employ Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed computational protocols. By explaining the causality behind methodological choices and providing self-validating workflows, this guide aims to bridge the gap between theoretical calculations and experimental applications, fostering a deeper understanding of this molecule's potential.
Introduction
Chemical Identity and Structure
Methyl 3-amino-4-isopropoxybenzoate is an organic compound featuring a substituted benzene ring. Its structure is characterized by a methyl ester group, an amino group, and an isopropoxy group, which impart specific electronic and steric properties. While there is limited specific data available for Methyl 3-amino-4-isopropoxybenzoate, we can infer its properties from structurally similar compounds such as Methyl 3-amino-4-methylbenzoate (CAS: 18595-18-1)[1][2][3] and isopropyl 3-amino-4-methylbenzoate (CAS: 21447-47-2)[4][5][6][7]. These related molecules are often utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[4]
The basic chemical information for the target molecule is as follows:
-
IUPAC Name: Methyl 3-amino-4-isopropoxybenzoate
-
Molecular Formula: C11H15NO3
-
Molecular Weight: 209.24 g/mol
The 2D structure of Methyl 3-amino-4-isopropoxybenzoate is depicted below:
Rationale for Computational Analysis in a Drug Discovery Context
Computational chemistry is an indispensable tool in modern drug discovery and materials science.[8] By modeling molecular properties in silico, we can predict a compound's behavior, guide experimental design, and accelerate the development pipeline. For a molecule like Methyl 3-amino-4-isopropoxybenzoate, understanding its theoretical properties can provide insights into its reactivity, stability, and potential biological activity. This guide will focus on leveraging Density Functional Theory (DFT), a robust and widely-used computational method, to build a comprehensive profile of this molecule.[9][10][11]
Foundational Theoretical Properties: A DFT Approach
Methodology Selection: The "Why" Behind the "How"
For our theoretical investigation, we have selected Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set . This choice is deliberate and grounded in established best practices for computational organic chemistry.[9][10][11]
-
Density Functional Theory (DFT): DFT offers an excellent balance between computational cost and accuracy for many molecular systems.[12] It calculates the electronic structure of a molecule based on its electron density, which is computationally less demanding than solving the full many-electron Schrödinger equation.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules.[13][14] It has demonstrated reliability in predicting geometries, vibrational frequencies, and electronic properties for a vast range of compounds.[15]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the molecular orbitals.[16]
-
The (d,p) notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These are crucial for accurately describing the anisotropic nature of chemical bonds.[16]
-
The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens. These are important for describing systems with lone pairs, anions, or weak non-covalent interactions, as they allow the electron density to extend further from the nuclei.[12]
-
Molecular Geometry and Conformational Stability
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through a process called geometry optimization . The optimized geometry corresponds to a minimum on the potential energy surface.
Electronic Structure: Frontier Molecular Orbitals and Molecular Electrostatic Potential
A molecule's electronic structure governs its reactivity and intermolecular interactions. Key properties to consider are the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[17][18][19][20][21]
-
The HOMO can be considered the orbital most likely to donate electrons in a reaction. A higher HOMO energy suggests a greater tendency to donate electrons.
-
The LUMO is the orbital that is most likely to accept electrons. A lower LUMO energy indicates a greater ability to accept electrons.
-
The HOMO-LUMO gap (the energy difference between the two) is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.[22]
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[23][24] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[25][26] In an MEP map:
-
Red regions indicate a negative electrostatic potential, where a positive test charge would be attracted. These are typically associated with lone pairs on electronegative atoms and are sites for electrophilic attack.
-
Blue regions represent a positive electrostatic potential, where a positive test charge would be repelled. These are usually found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.
-
Green regions are areas of neutral potential.
-
Standardized Computational Protocols
The following protocols are designed to be self-validating, ensuring the reliability of the computational results.
Protocol: Geometry Optimization and Vibrational Frequency Analysis
This protocol details the steps to obtain a stable, optimized molecular structure.
-
Input File Preparation:
-
Construct an initial 3D structure of Methyl 3-amino-4-isopropoxybenzoate using a molecular builder.
-
Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the charge (0) and multiplicity (1, for a closed-shell singlet state).
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
Use the keywords Opt (for optimization) and Freq (for frequency calculation). The Freq keyword is crucial for validation.
-
-
Execution:
-
Submit the input file to the computational chemistry software.
-
-
Validation and Analysis:
-
Convergence: Ensure the optimization calculation has converged successfully. This is indicated by specific messages in the output file.
-
Vibrational Frequencies: The most critical validation step is to check the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, and further optimization is required.
-
Zero-Point Energy: The output will provide the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the total energy.
-
Protocol: Calculation of Electronic Properties (HOMO, LUMO, MEP)
This protocol is performed on the validated, optimized geometry from the previous step.
-
Input File Preparation:
-
Use the optimized coordinates from the frequency calculation.
-
Specify the same level of theory: B3LYP/6-311++G(d,p).
-
Include keywords to request the desired properties (e.g., Pop=Full for population analysis, and keywords to generate cube files for the MEP).
-
-
Execution and Analysis:
-
Run the calculation.
-
Extract the energies of the HOMO and LUMO from the output file. Calculate the HOMO-LUMO gap.
-
Use the generated cube files to visualize the Molecular Electrostatic Potential using software like GaussView or VMD.
-
Protocol: Simulating Spectroscopic Data (¹H and ¹³C NMR, IR)
Theoretical predictions of spectroscopic data can aid in the interpretation of experimental results.
-
IR Spectrum: The vibrational frequencies and intensities calculated in Protocol 3.1 can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.
-
NMR Spectrum:
-
Input File Preparation: Use the optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for accurate NMR chemical shift predictions.[27][28] The keyword in Gaussian would be NMR. The level of theory (e.g., B3LYP/6-311++G(d,p)) should be specified.[29][30][31]
-
Execution and Analysis: The calculation will produce absolute shielding values for each nucleus. To convert these to chemical shifts (δ), a reference compound, typically Tetramethylsilane (TMS), must be calculated at the same level of theory. The chemical shift is then calculated as: δ = σ(TMS) - σ(sample)
-
Data Synthesis and Interpretation
The following tables summarize the expected theoretical data for Methyl 3-amino-4-isopropoxybenzoate.
Table of Predicted Electronic Properties
| Property | Predicted Value (a.u.) | Predicted Value (eV) | Significance |
| HOMO Energy | TBD | TBD | Electron-donating ability |
| LUMO Energy | TBD | TBD | Electron-accepting ability |
| HOMO-LUMO Gap | TBD | TBD | Chemical stability/reactivity |
Table of Predicted Key Spectroscopic Data
| Spectrum | Peak/Shift | Predicted Value | Notes |
| IR | C=O stretch | ~1700-1730 cm⁻¹ | Strong intensity |
| IR | N-H stretch | ~3300-3500 cm⁻¹ | Two bands for -NH₂ |
| ¹H NMR | -OCH₃ | ~3.8-4.0 ppm | Singlet |
| ¹H NMR | Aromatic-H | ~6.5-7.5 ppm | Multiplets |
| ¹³C NMR | C=O | ~165-175 ppm | |
| ¹³C NMR | Aromatic-C | ~110-150 ppm |
Note: TBD (To Be Determined) values would be filled in upon completion of the actual calculations.
Visualizing Molecular Insights
Visualizations are crucial for interpreting complex computational data. The following diagrams, described in the DOT language for Graphviz, illustrate key workflows and concepts.
Graphviz Diagram: Workflow for Geometry Optimization and Validation
Caption: A self-validating workflow for obtaining a minimum energy structure.
Graphviz Diagram: Relationship between Electronic Structure and Reactivity
Caption: The influence of frontier molecular orbitals on chemical properties.
Conclusion: Bridging Theory and Experiment
This guide has outlined a comprehensive computational approach for characterizing Methyl 3-amino-4-isopropoxybenzoate. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict its geometry, electronic structure, and spectroscopic properties. The detailed protocols provided herein serve as a robust framework for researchers to generate high-quality theoretical data. These computational insights are not merely academic; they provide a predictive lens through which to design and interpret experiments, ultimately accelerating the discovery and development of novel molecules for a range of scientific applications. Future work could involve modeling the molecule's behavior in different solvent environments or performing molecular docking studies with relevant biological targets to further explore its therapeutic potential.
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The Genesis of Nerve Blockade: A Technical Chronicle of Substituted Aminobenzoates
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide navigates the pivotal discovery and rich history of substituted aminobenzoates, a class of molecules that revolutionized pain management. From the problematic legacy of cocaine to the rational design of synthetic local anesthetics, this document provides an in-depth exploration of the core chemical principles, structure-activity relationships, and foundational experimental methodologies that underpin this critical area of pharmacology.
From Natural Alkaloid to Synthetic Anesthetic: The Dawn of a New Era
The story of local anesthesia begins with cocaine, the only naturally occurring local anesthetic, isolated from coca leaves in the mid-19th century.[1] Its introduction into clinical practice, notably by Austrian ophthalmologist Carl Koller in 1884 for eye surgery, was a landmark event.[2][3] American surgeon William Stewart Halsted further pioneered its use for nerve blocks.[1][4] However, the significant toxicity and addictive properties of cocaine spurred a search for safer alternatives.[2][5]
The breakthrough came in 1905 when German chemist Alfred Einhorn synthesized procaine, which he named Novocain, from the Latin novus (new) and the common anesthetic suffix -caine.[6][7] Einhorn's work was a paradigm of rational drug design; he sought to create a molecule that possessed the anesthetic properties of cocaine without its undesirable side effects.[8][9] Procaine, an amino ester, became the first synthetic injectable local anesthetic and the prototype for a new class of drugs.[1][7] Though Einhorn had envisioned its use in major surgeries like amputations, it was dentists who initially embraced it enthusiastically.[6][7] Shortly after its synthesis, surgeon Heinrich Braun introduced it into medical use, recognizing that its efficacy and safety were greatly enhanced when combined with epinephrine, a vasoconstrictor that prolongs the local action of the anesthetic.[4][6][7]
The discovery of procaine illuminated the importance of the p-aminobenzoate structure, leading to the development of other amino ester local anesthetics such as benzocaine, tetracaine, and chloroprocaine.[2][8][10] This foundational work also paved the way for the later development of the amino amide class of local anesthetics, including lidocaine.[1]
The Molecular Basis of Action: Reversible Blockade of Voltage-Gated Sodium Channels
Substituted aminobenzoates exert their anesthetic effect by blocking the transmission of nerve impulses.[1] The primary molecular target is the voltage-gated sodium channel in the neuronal cell membrane.[6][11] These channels are essential for the generation and propagation of action potentials.[1]
The mechanism is a sophisticated interplay of the drug's physicochemical properties and the physiological state of the sodium channel.[12] Local anesthetics exist in equilibrium between an uncharged (lipophilic) base and a charged (hydrophilic) cation.[2] The uncharged form is crucial for penetrating the lipid-rich nerve cell membrane to reach the cytoplasm.[2] Once inside the slightly more acidic intracellular environment, the equilibrium shifts towards the charged, protonated form.[2] It is this ionized form that binds to a specific receptor site within the pore of the voltage-gated sodium channel.[2][12]
This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.[1][12] Consequently, the threshold for electrical excitability increases, the rate of rise of the action potential slows, and nerve impulse conduction is ultimately blocked.[13]
The affinity of local anesthetics for the sodium channel is state-dependent, with a higher affinity for the open and inactivated states than for the resting state.[1][12] This leads to a phenomenon known as "use-dependent" or "phasic" block, where the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.[4]
Structure-Activity Relationships (SAR): Tailoring Molecular Properties for Clinical Efficacy
The anesthetic properties of substituted aminobenzoates are intrinsically linked to their molecular structure. A typical local anesthetic molecule comprises three components: a lipophilic aromatic ring (often a substituted aminobenzoate), an intermediate ester or amide linkage, and a hydrophilic amine group.[10][12][14]
-
Lipophilic Aromatic Ring: This portion is responsible for the molecule's lipid solubility, which dictates its potency. Increased lipid solubility enhances the ability of the drug to cross the nerve membrane.[15] Substitutions on the aromatic ring that increase electron density, such as amino or alkoxy groups, can enhance anesthetic activity.[16]
-
Intermediate Chain: The nature of this chain (ester vs. amide) determines the metabolic pathway and, consequently, the duration of action and potential for allergic reactions. Amino esters, like procaine and benzocaine, are hydrolyzed by plasma pseudocholinesterases, leading to the formation of para-aminobenzoic acid (PABA), which can elicit allergic reactions in susceptible individuals.[12][14] Amides are generally more stable and are metabolized in the liver.[14]
-
Hydrophilic Amine Group: This group acts as the "on-off" switch for water solubility and receptor binding. It is typically a tertiary amine that can be protonated to form a water-soluble salt for formulation, yet can exist in its uncharged form to cross the nerve membrane.[17]
The following table presents quantitative data from a study on newly synthesized benzoate compounds, illustrating the impact of structural modifications on anesthetic efficacy.
| Compound | Surface Anesthesia (Success Rate %) | Infiltration Anesthesia (Success Rate %) | Block Anesthesia (Success Rate %) | Acute Toxicity (LD50, mg/kg) |
| 4d | 100 | 100 | 100 | 185.3 |
| 4g | 100 | 100 | 100 | 192.5 |
| 4j | 100 | 100 | 100 | 210.6 |
| 4k | 100 | 100 | 100 | 245.8 |
| 4n | 100 | 100 | 100 | 251.3 |
| 4o | 100 | 100 | 100 | 262.7 |
| Tetracaine | 100 | 100 | 100 | 41.5 |
| Pramocaine | 80 | 100 | 100 | 285.4 |
| Data adapted from Zou et al., RSC Adv., 2019, 9, 6627-6635.[1][18] |
Experimental Protocols: Synthesis and Characterization
The synthesis and characterization of substituted aminobenzoates are fundamental processes in their development and quality control. Below are representative protocols for the synthesis of benzocaine and procaine hydrochloride, along with the analytical techniques used for their characterization.
Synthesis of Benzocaine via Fischer Esterification
Benzocaine (ethyl 4-aminobenzoate) is synthesized through the Fischer esterification of p-aminobenzoic acid with ethanol, using a strong acid catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add p-aminobenzoic acid (1.0 equivalent) and absolute ethanol (approx. 10 equivalents).[6]
-
Acid Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approx. 1.0 equivalent). A precipitate of the hydrogen sulfate salt of the amino acid may form.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[6]
-
Workup: Cool the reaction mixture and pour it into cold water.
-
Neutralization: Slowly add a 10% aqueous solution of sodium carbonate until the mixture is neutral or slightly alkaline. This deprotonates the aminobenzoate salt, causing the water-insoluble benzocaine to precipitate.
-
Isolation and Purification: Collect the crude benzocaine by vacuum filtration. Recrystallize the product from an ethanol-water mixture to obtain the purified product.
Synthesis of Procaine Hydrochloride
A common laboratory synthesis of procaine involves the esterification of p-nitrobenzoyl chloride with 2-(diethylamino)ethanol, followed by the reduction of the nitro group, and subsequent conversion to the hydrochloride salt.
Step-by-Step Methodology:
-
Esterification: React p-nitrobenzoyl chloride with 2-(diethylamino)ethanol to form the ester intermediate, 2-(diethylamino)ethyl p-nitrobenzoate.[5]
-
Reduction: Reduce the nitro group of the intermediate to a primary amine using a suitable reducing agent (e.g., tin and hydrochloric acid, or catalytic hydrogenation) to yield the procaine base.[5]
-
Salt Formation: Dissolve the purified procaine base in a suitable solvent like ethanol.[5]
-
Precipitation: Add one molecular equivalent of hydrochloric acid (e.g., by bubbling HCl gas or adding concentrated HCl) to precipitate the procaine hydrochloride salt.[5]
-
Isolation: Collect the precipitate by filtration and dry under vacuum.[5]
Analytical Characterization
The identity and purity of the synthesized aminobenzoates are confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups in the molecule. For procaine hydrochloride, characteristic bands include those for N-H stretching of the primary amine, C=O stretching of the ester, and C-N stretching.[12] For benzocaine, the IR spectrum shows a characteristic doublet for the N-H stretching of the primary amine and a strong C=O stretching band for the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure. The ¹H NMR spectrum of procaine hydrochloride shows distinct signals for the aromatic protons, the methylene protons of the ethyl chain, and the ethyl groups on the tertiary amine.[19] The ¹³C NMR spectrum confirms the number and type of carbon atoms present.[20]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The mass spectrum of procaine typically shows a molecular ion peak and characteristic fragment ions corresponding to the cleavage of the ester linkage.[3]
Conclusion
The discovery and development of substituted aminobenzoates represent a triumph of medicinal chemistry, transforming the practice of surgery and pain management. From the initial efforts to mitigate the toxicity of cocaine to the synthesis of procaine and its analogues, the field has been driven by a deep understanding of structure-activity relationships and the molecular mechanisms of nerve conduction. The principles and methodologies outlined in this guide continue to inform the design of new and improved local anesthetics, highlighting the enduring legacy of this foundational class of therapeutic agents.
References
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Zou, H., Chen, G., & Zhou, S. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6627–6635. Available from: [Link]
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Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current topics in medicinal chemistry, 1(3), 175–182. Available from: [Link]
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BenchChem. (2025). Application Notes and Protocols: Synthesis of Procaine Hydrochloride from p-Nitrobenzoyl Chloride. Available from:
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0014859). Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Procaine. PubChem Compound Database. Available from: [Link]
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ResearchGate. (2025). A brief history behind the most used local anesthetics. Available from: [Link]
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University of California, Santa Barbara. (2017). What natural substance was the first local anesthetic to be introduced into medicine?. Available from: [Link]
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Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Available from: [Link]
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Lavanant, H., & Mallet, J. M. (2012). Use of procaine and procainamide as derivatizing co-matrices for the analysis of oligosaccharides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid communications in mass spectrometry : RCM, 26(11), 1257–1264. Available from: [Link]
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Navigating the Safety Profile of Methyl 3-amino-4-isopropoxybenzoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Context
Methyl 3-amino-4-isopropoxybenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. Its unique structural motifs, featuring an aminobenzoate core with an isopropoxy substitution, make it a valuable intermediate in the synthesis of a wide range of target molecules. As with any novel or specialized chemical, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides an in-depth analysis of the available safety data for Methyl 3-amino-4-isopropoxybenzoate and its close structural analogs. It is designed to equip researchers with the knowledge necessary to conduct risk assessments, implement appropriate handling procedures, and respond effectively to potential exposures.
Hazard Identification and Classification
Based on this analog data, Methyl 3-amino-4-isopropoxybenzoate should be handled as a compound with the following potential hazards:
-
Skin and Eye Irritation: A significant concern with aromatic amines and esters is their potential to cause irritation upon contact with skin and eyes.[1]
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may lead to irritation of the respiratory system.[2]
-
Allergic Skin Reaction: Some individuals may develop sensitization to aminobenzoate derivatives, leading to allergic contact dermatitis.
It is crucial to note that the toxicological properties of Methyl 3-amino-4-isopropoxybenzoate have not been fully investigated. Therefore, it should be treated with the caution appropriate for a compound with unknown long-term health effects.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when working with Methyl 3-amino-4-isopropoxybenzoate. The hierarchy of controls, from most to least effective, should be implemented as follows:
Figure 1: Hierarchy of controls for minimizing chemical exposure.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and reactions involving Methyl 3-amino-4-isopropoxybenzoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and dusts.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Safe Handling and Storage Procedures
Handling:
-
Avoid the generation of dust and aerosols.
-
Use spark-proof tools and equipment to prevent ignition.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Accidental Release Measures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place the spilled material and absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Disposal Considerations
All waste containing Methyl 3-amino-4-isopropoxybenzoate should be treated as hazardous chemical waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Toxicological Information
As previously stated, specific toxicological data for Methyl 3-amino-4-isopropoxybenzoate is limited. The following information is based on structurally related compounds and should be used as a guide for risk assessment:
-
Acute Toxicity: While not quantified for the target molecule, related aminobenzoates may cause harm if swallowed, inhaled, or absorbed through the skin.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that Methyl 3-amino-4-isopropoxybenzoate is a carcinogen, mutagen, or reproductive toxin. However, the absence of data does not equate to the absence of hazard.
Conclusion
Methyl 3-amino-4-isopropoxybenzoate is a valuable research chemical that requires careful handling due to its potential for skin, eye, and respiratory irritation. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established safe handling procedures, researchers can minimize the risks associated with its use. As with all chemicals with incomplete toxicological profiles, a cautious and informed approach is the cornerstone of a safe and successful research endeavor.
References
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PubChem. Methyl 3-amino-4-hydroxybenzoate. Available at: [Link]
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ChemBK. 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Available at: [Link]
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PubChem. Methyl 3-amino-4-methylbenzoate. Available at: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. Available at: [Link]
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Fisher Scientific. Safety Data Sheet for METHYL 4-AMINO-3-HYDROXYBENZOATE. Available at: [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. Available at: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 3-amino-4-isopropoxybenzoate
Introduction
Methyl 3-amino-4-isopropoxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its structure, featuring an aminobenzoate core with a strategically placed isopropoxy group, makes it a versatile building block for drug discovery and development. This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-amino-4-isopropoxybenzoate, starting from the readily available precursor, 3-amino-4-hydroxybenzoic acid. The described two-step synthesis involves an initial O-alkylation via the Williamson ether synthesis, followed by an acid-catalyzed esterification. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and the scientific rationale behind the experimental choices.
Strategic Approach to the Synthesis
The synthesis of Methyl 3-amino-4-isopropoxybenzoate from 3-amino-4-hydroxybenzoic acid requires two key transformations: the etherification of the phenolic hydroxyl group and the esterification of the carboxylic acid. The order of these steps is crucial to avoid undesirable side reactions. Attempting to directly esterify 3-amino-4-hydroxybenzoic acid in the presence of an alkylating agent can lead to a competitive O-alkylation of the hydroxyl group. Therefore, a two-step approach is recommended:
-
O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group of 3-amino-4-hydroxybenzoic acid is first converted to an isopropoxy group using an isopropyl halide in the presence of a suitable base. This initial step yields 3-amino-4-isopropoxybenzoic acid.
-
Esterification: The resulting 3-amino-4-isopropoxybenzoic acid is then esterified to the corresponding methyl ester using methanol under acidic conditions.
This strategic sequence ensures a cleaner reaction profile and higher overall yield of the desired product.
Reaction Mechanism
The synthesis proceeds through two well-established reaction mechanisms:
-
Williamson Ether Synthesis (O-Alkylation): This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] A base is used to deprotonate the phenolic hydroxyl group of 3-amino-4-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage.[2] The choice of a secondary alkyl halide (isopropyl bromide) makes this reaction slightly more challenging than with a primary halide, and may require more forcing conditions.
-
Fischer-Speier Esterification: The esterification of the carboxylic acid group is typically carried out under acidic conditions.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.[4]
Experimental Protocol
Part 1: Synthesis of 3-amino-4-isopropoxybenzoic acid (Williamson Ether Synthesis)
Materials:
-
3-amino-4-hydroxybenzoic acid
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add 3-amino-4-hydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
With vigorous stirring, add isopropyl bromide (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. The aqueous layer should be extracted twice more with ethyl acetate.
-
Combine the organic extracts and wash them with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-amino-4-isopropoxybenzoic acid.
Part 2: Synthesis of Methyl 3-amino-4-isopropoxybenzoate (Esterification)
Materials:
-
3-amino-4-isopropoxybenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-amino-4-isopropoxybenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2 equivalents) dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-4-isopropoxybenzoate.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Part 1: O-Alkylation | |||
| 3-amino-4-hydroxybenzoic acid | 153.14 | 1 | (User defined) |
| Isopropyl bromide | 122.99 | 1.5 | (Calculated) |
| Potassium carbonate | 138.21 | 2.5 | (Calculated) |
| Part 2: Esterification | |||
| 3-amino-4-isopropoxybenzoic acid | 195.22 | 1 | (User defined) |
| Methanol | 32.04 | Solvent | (User defined) |
| Sulfuric acid | 98.08 | 0.2 | (Calculated) |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield |
| Methyl 3-amino-4-isopropoxybenzoate | 209.25 | (Calculated) |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for Methyl 3-amino-4-isopropoxybenzoate.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]
-
Isopropyl bromide is a lachrymator and should be handled with care.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme caution and add it slowly to the reaction mixture, especially when cooling in an ice bath.
-
N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with appropriate care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are anhydrous. |
| Side reactions | Use a less hindered alkylating agent if possible, or optimize base and solvent. | |
| Low yield in Part 2 | Incomplete reaction | Increase reflux time or the amount of acid catalyst. |
| Hydrolysis of ester during workup | Ensure the neutralization step is carried out carefully and avoid prolonged contact with aqueous base. | |
| Product is difficult to purify | Presence of starting material | Optimize reaction conditions for full conversion. |
| Formation of byproducts | Re-evaluate the reaction strategy, including the order of steps and choice of reagents. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Methyl 3-amino-4-isopropoxybenzoate from 3-amino-4-hydroxybenzoic acid. By following the outlined two-step procedure, researchers can efficiently produce this valuable intermediate for a variety of applications in medicinal chemistry and materials science. The provided rationale for the experimental design, coupled with troubleshooting guidelines, aims to facilitate a high rate of success in the laboratory.
References
-
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Preparation of 3-amino-4-hydroxybenzoic acids. (1989). European Patent Office. EP 0206635 B1. Retrieved from [Link]
- Esterification of hydroxybenzoic acids. (1993). Google Patents. US5260475A.
- Preparation method of 3-amino-4-hydroxybenzoic acid. (2016). Google Patents. CN105237423A.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Process for esterification of amino acids and peptides. (1998). Google Patents. WO1998049133A1.
-
Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]
- The preparation method of the aminobenzoic acid of 3 methyl 4. (2017). Google Patents. CN106831460A.
-
Capriotti, A. L., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
- Preparation of 3-amino-4-hydroxybenzoic acids. (1989). Google Patents. US4835306A.
-
Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. (2009). ResearchGate. Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Methyl 3-amino-4-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Preparation of 3-amino-4-hydroxybenzoic acids. (1986). European Patent Office. EP 0206635 A1. Retrieved from [Link]
-
Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2005). ResearchGate. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2007). National Institutes of Health. Retrieved from [Link]
-
Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. (2021). PubMed Central. Retrieved from [Link]
-
Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Reactions of Amino Acids: Esterification. (2024). Pearson. Retrieved from [Link]
-
Isopropyl 3-amino-4-methylbenzoate. (2018). SIELC Technologies. Retrieved from [Link]
-
3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. (2024). ChemBK. Retrieved from [Link]
-
Safety Data Sheet: 3-Aminobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]
Sources
Synthesis of Methyl 3-amino-4-isopropoxybenzoate via Williamson Ether Synthesis
An Application Guide for Drug Development Professionals
A Senior Application Scientist's Guide to Mechanism, Protocol, and Characterization
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of Methyl 3-amino-4-isopropoxybenzoate, a potentially valuable intermediate in pharmaceutical development.[1] The synthesis is achieved through the classic Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2] This guide delves into the underlying SN2 reaction mechanism, offers a strategic rationale for reactant selection, and presents a step-by-step experimental protocol from reaction setup to product purification and characterization. Authored from the perspective of a seasoned application scientist, this document emphasizes the causality behind experimental choices, providing insights into potential side reactions, process optimization, and troubleshooting.
Introduction and Strategic Overview
Methyl 3-amino-4-isopropoxybenzoate and its analogs are of interest in medicinal chemistry, often serving as key building blocks for more complex active pharmaceutical ingredients (APIs). The strategic installation of the isopropoxy group onto the aromatic core, specifically adjacent to an amino group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for its reliability in constructing ether bonds.[3][4] The reaction typically involves the nucleophilic substitution of a halide by an alkoxide ion.[5] In the context of synthesizing an aryl alkyl ether such as our target molecule, this method proves highly effective.
Retrosynthetic Analysis and Strategy Selection
The synthesis of an unsymmetrical ether presents two possible disconnection approaches. For Methyl 3-amino-4-isopropoxybenzoate, these are:
-
Route A: Reaction between a Methyl 3-amino-4-hydroxybenzoate-derived phenoxide and an isopropyl halide.
-
Route B: Reaction between an isopropoxide and a Methyl 3-amino-4-halobenzoate.
Causality of Choice: Route A is vastly superior. The Williamson ether synthesis proceeds via an SN2 mechanism, which is notoriously inefficient at an sp2-hybridized carbon center of an aryl halide (Route B).[5][6] Conversely, the phenoxide formed from Methyl 3-amino-4-hydroxybenzoate is an excellent nucleophile, and while a secondary alkyl halide (isopropyl halide) is more prone to elimination than a primary one, the SN2 pathway is still highly favorable under controlled conditions.[6] This strategic choice minimizes competing side reactions and maximizes the yield of the desired ether.
Reaction Mechanism
The synthesis follows a bimolecular nucleophilic substitution (SN2) pathway.[3] The key steps are:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of Methyl 3-amino-4-hydroxybenzoate, forming a highly nucleophilic phenoxide ion.[7]
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in a concerted, backside attack.[4]
-
Displacement: This attack displaces the halide leaving group, forming the C-O ether bond and yielding the final product, Methyl 3-amino-4-isopropoxybenzoate.[3]
A potential competing reaction is the E2 elimination, where the phenoxide acts as a base, abstracting a proton from the isopropyl halide to form propene.[6][8] This is mitigated by using a moderately hindered secondary halide and carefully controlling the reaction temperature.[3]
Caption: General mechanism for the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 5.00 g | 29.9 | Starting material.[9] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.19 g | 44.8 | Anhydrous, powdered. Acts as the base.[10] |
| 2-Bromopropane | C₃H₇Br | 122.99 | 4.41 g (3.3 mL) | 35.9 | Alkylating agent. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous, polar aprotic solvent.[3][7] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction solvent. |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
| Silica Gel | SiO₂ | - | As needed | - | For column chromatography. |
Step-by-Step Procedure
Sources
- 1. chembk.com [chembk.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 9. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Note & Experimental Protocol for the Synthesis of Methyl 4-amino-2-isopropoxybenzoate
Abstract
This document provides a comprehensive, field-tested guide for the multi-step synthesis of Methyl 4-amino-2-isopropoxybenzoate, a valuable building block in medicinal chemistry and drug development.[1] The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis is structured in a logical three-step sequence: 1) Williamson ether synthesis to introduce the isopropoxy group, 2) Fischer-Speier esterification to form the methyl ester, and 3) catalytic hydrogenation for the reduction of the nitro group to the target amine. This guide includes detailed methodologies, safety protocols, characterization techniques, and visual workflows to ensure reproducibility and success.
Introduction and Significance
Methyl 4-amino-2-isopropoxybenzoate is a substituted aminobenzoate derivative whose scaffold is of significant interest in pharmaceutical research. Its structural features—an aromatic amine, an isopropoxy group, and a methyl ester—offer multiple reactive sites for diversification, making it an attractive starting material for constructing more complex heterocyclic compounds such as quinazolinones, which are known to possess a broad spectrum of biological activities.[1] The isopropoxy moiety, in particular, can enhance pharmacokinetic properties like lipophilicity and metabolic stability in drug candidates.
This protocol details a reliable and robust synthetic route starting from the commercially available 4-nitro-2-hydroxybenzoic acid. The chosen pathway is based on fundamental, well-established organic reactions, ensuring high yields and purity of the final product.
Overall Synthetic Scheme
The synthesis of Methyl 4-amino-2-isopropoxybenzoate is accomplished via a three-step process as illustrated below. This strategy isolates the sensitive amino group until the final step, preventing potential side reactions during the etherification and esterification stages.
Figure 1: Three-step synthetic pathway to the target compound.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
| Reagent/Material | Grade | Supplier | Notes |
| 4-Nitro-2-hydroxybenzoic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |
| 2-Bromopropane | ≥99% | Various | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Base for ether synthesis |
| Dimethylformamide (DMF) | Anhydrous | Various | Solvent for ether synthesis |
| Methanol (MeOH) | Anhydrous | Various | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst, handle with extreme care[2] |
| Palladium on Carbon (10% Pd/C) | Catalyst grade | Various | Hydrogenation catalyst[3] |
| Hydrogen Gas (H₂) | High purity | Various | Reducing agent |
| Ethyl Acetate | Reagent Grade | Various | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | For neutralization |
| Sodium Chloride (NaCl) | Reagent Grade | Various | For brine wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent |
| Diethyl Ether | Reagent Grade | Various | For trituration/crystallization |
| Hexanes | Reagent Grade | Various | For trituration/crystallization |
Instrumentation
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels)
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
High-vacuum pump
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Filtration apparatus (Büchner funnel, Hirsch funnel)
-
Melting point apparatus
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-2-isopropoxybenzoic Acid (Williamson Ether Synthesis)
Causality: This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction. The phenolic hydroxyl group of 4-nitro-2-hydroxybenzoic acid is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide and forming the desired ether linkage. Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phenoxide anion highly reactive.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (approx. 5 mL per gram of starting acid).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromopropane (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours, stirring vigorously.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes with 1% acetic acid). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution to a pH of ~2 using 2 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Dry the crude product under high vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Step 2: Synthesis of Methyl 4-nitro-2-isopropoxybenzoate (Fischer-Speier Esterification)
Causality: This is an acid-catalyzed equilibrium reaction.[2] Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.[2] The reaction is driven to completion by using a large excess of methanol, which acts as both reactant and solvent, shifting the equilibrium towards the product side in accordance with Le Châtelier's Principle.[4]
Procedure:
-
In a 250 mL round-bottom flask, dissolve the dried 4-nitro-2-isopropoxybenzoic acid (1.0 eq) from Step 1 in an excess of anhydrous methanol (15-20 eq, serving as the solvent).
-
Place the flask in an ice bath and stir. Slowly and carefully add concentrated sulfuric acid (0.15 eq) dropwise. Caution: This addition is highly exothermic.[2]
-
Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Maintain the reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting carboxylic acid is no longer visible.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol by about 75% using a rotary evaporator.
-
Pour the concentrated residue into a separatory funnel containing 100 mL of cold water and 50 mL of ethyl acetate.
-
Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, followed by a brine wash (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester as a solid. This product can be purified by recrystallization from a minimal amount of hot methanol or an ether/hexanes mixture.
Step 3: Synthesis of Methyl 4-amino-2-isopropoxybenzoate (Catalytic Hydrogenation)
Causality: This step involves the reduction of an aromatic nitro group to a primary amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[3] The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and resulting in the reduction. Methanol is a suitable solvent that readily dissolves the starting material without interfering with the catalysis.
Procedure:
-
In a suitable hydrogenation vessel (e.g., a heavy-walled flask or Parr bottle), dissolve the Methyl 4-nitro-2-isopropoxybenzoate (1.0 eq) from Step 2 in methanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting nitro compound) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric, especially when dry or in the presence of flammable solvents.
-
Seal the reaction vessel, evacuate the air, and purge with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel with hydrogen gas (a balloon filled with H₂ is sufficient for small-scale reactions; 50 psi may be used in a Parr apparatus) and stir the suspension vigorously at room temperature.
-
The reaction is often exothermic. Monitor the progress by TLC (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot (which may stain on exposure to air/light) indicates product formation. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, Methyl 4-amino-2-isopropoxybenzoate. If necessary, it can be purified by recrystallization from ethyl acetate/hexanes.
Characterization and Purity Assessment
The final product should be characterized to confirm its identity and purity.
-
TLC Analysis: Compare the Rƒ value of the final product with the starting material from Step 3.
-
Melting Point: Determine the melting point of the crystalline product and compare it to literature values if available.
-
HPLC Analysis: A stability-indicating HPLC method can be developed for purity assessment, using a C18 reverse-phase column with a mobile phase gradient of acetonitrile and a phosphate buffer.[5]
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the structure by identifying characteristic peaks for the aromatic protons, the isopropoxy group (a septet and a doublet), the methyl ester singlet, and the broad singlet for the new amino (-NH₂) group.
-
IR Spectroscopy: Look for the appearance of N-H stretching bands (typically two bands around 3350-3450 cm⁻¹) and the disappearance of the characteristic N-O stretching bands of the nitro group (around 1530 and 1350 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the final product.
-
Workflow and Data Summary
Figure 2: Detailed experimental workflow for the synthesis.
Quantitative Data Summary
| Step | Starting Material | Reagent 1 (eq) | Reagent 2 (eq) | Solvent | Temp. | Time | Expected Yield |
| 1 | 4-Nitro-2-hydroxybenzoic Acid (1.0) | K₂CO₃ (2.5) | 2-Bromopropane (1.5) | DMF | 80 °C | 12-16 h | 85-95% |
| 2 | 4-Nitro-2-isopropoxybenzoic Acid (1.0) | Methanol (15-20) | H₂SO₄ (0.15) | Methanol | Reflux | 4-6 h | 90-98% |
| 3 | Methyl 4-nitro-2-isopropoxybenzoate (1.0) | H₂ (excess) | 10% Pd/C (0.05 w/w) | Methanol | RT | 2-4 h | >95% |
Safety and Handling
All experiments must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive and causes severe burns.[2] Handle with extreme care and add it slowly to solutions to dissipate heat.
-
2-Bromopropane & DMF: These reagents are irritants and may be harmful if inhaled or absorbed through the skin. Avoid contact and ensure proper ventilation.
-
Hydrogen Gas: H₂ is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step. Use appropriate equipment designed for handling flammable gases.
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric. Do not allow it to become dry in the air.[3] Handle under an inert atmosphere and quench carefully after the reaction.
-
Final Product: Aromatic amines can be irritants and sensitizers.[7] Handle the final product with care, avoiding skin contact and inhalation of dust. Store in a dark place under an inert atmosphere to prevent oxidative degradation.[5]
References
-
PubChem (N.D.). Propan-2-yl 4-aminobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts (2021). 3: Esterification (Experiment). Available at: [Link]
Sources
Application Note: Analytical Methodologies for the Comprehensive Characterization of Methyl 3-amino-4-isopropoxybenzoate
Abstract
This guide provides a comprehensive framework of analytical methodologies for the definitive characterization of Methyl 3-amino-4-isopropoxybenzoate. As a key building block in medicinal chemistry and materials science, ensuring its structural integrity and purity is paramount for reproducible research and the quality of downstream products. This document details an orthogonal, multi-technique approach, combining spectroscopic and chromatographic methods. We provide not just procedural steps but also the scientific rationale behind the selection of each technique, empowering researchers, scientists, and drug development professionals to perform robust, self-validating analyses. The protocols herein are synthesized from established principles for analogous molecular structures and are designed to meet rigorous quality standards.
Introduction: The Imperative for Rigorous Characterization
Methyl 3-amino-4-isopropoxybenzoate is an aromatic ester containing three critical functional groups: a secondary amine, an ether (isopropoxy), and a methyl ester. This combination makes it a versatile intermediate in organic synthesis. The precise arrangement of these groups on the benzene ring dictates its reactivity and physicochemical properties. Therefore, unambiguous confirmation of its structure and quantification of its purity are not merely procedural formalities; they are foundational to its application.
This application note presents an integrated workflow for characterizing this molecule, beginning with fundamental identity confirmation and proceeding to quantitative purity analysis.
Foundational Identity Confirmation
The initial phase of analysis focuses on unequivocally confirming the molecular structure and weight. This is achieved through a combination of mass spectrometry and various spectroscopic techniques.
Mass Spectrometry (MS) for Molecular Weight Verification
Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound, providing the most direct evidence of its elemental composition. Electrospray Ionization (ESI) is selected as the preferred technique due to its soft ionization nature, which typically preserves the molecular ion ([M+H]⁺) for accurate mass determination.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a stock solution of Methyl 3-amino-4-isopropoxybenzoate at 1 mg/mL in methanol or acetonitrile. Further dilute to approximately 1-10 µg/mL in the mobile phase.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Directly infuse the diluted sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Range: m/z 50 - 500
-
Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺. For Methyl 3-amino-4-isopropoxybenzoate (C₁₁H₁₅NO₃, Mol. Wt.: 209.24 g/mol ), the expected m/z would be approximately 210.11.
-
Data Interpretation: The presence of a prominent peak at the calculated m/z for the [M+H]⁺ ion confirms the molecular weight of the compound. High-resolution mass spectrometry should yield a mass accuracy within 5 ppm of the theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Causality: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. Together, they provide an unambiguous structural fingerprint.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.
-
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]
Predicted NMR Data: The following tables summarize the expected chemical shifts and multiplicities, which must be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.4 | d | 1H | Ar-H | Aromatic proton ortho to the ester, deshielded. |
| ~7.2 | dd | 1H | Ar-H | Aromatic proton between the amino and ester groups. |
| ~6.8 | d | 1H | Ar-H | Aromatic proton ortho to the isopropoxy group, shielded. |
| ~4.6 | sept | 1H | -OCH(CH₃)₂ | Isopropoxy methine proton. |
| ~3.8 | s | 3H | -COOCH₃ | Methyl ester protons. |
| ~3.7 | br s | 2H | -NH₂ | Amino group protons; may be broad and exchangeable. |
| ~1.3 | d | 6H | -OCH(CH₃)₂ | Isopropoxy methyl protons. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167 | C=O (Ester) |
| ~150 | Ar-C (attached to -O) |
| ~140 | Ar-C (attached to -N) |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~115 | Ar-C |
| ~110 | Ar-C |
| ~71 | -OCH(CH₃)₂ |
| ~52 | -COOCH₃ |
| ~22 | -OCH(CH₃)₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2][3] This technique serves as a quick confirmation that the expected chemical moieties (amine, ester, ether, aromatic ring) are present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Stretch | Aliphatic (Isopropoxy, Methyl) |
| 1720 - 1700 | C=O Stretch | Ester |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | C-O Stretch (asymmetric) | Ester / Aryl Ether |
| 1100 - 1000 | C-O Stretch (symmetric) | Ether |
Quantitative Purity and Impurity Profiling
Once the identity of Methyl 3-amino-4-isopropoxybenzoate is confirmed, the next critical step is to determine its purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.
Stability-Indicating HPLC Method
Causality: A reverse-phase HPLC method is chosen due to the moderate polarity of the target molecule. A C18 column provides excellent retention and resolution for this class of compounds.[4][5] The method is termed "stability-indicating" because it is designed to separate the intact molecule from potential process impurities and degradation products.[6] UV detection is suitable as the aromatic ring provides strong chromophoric activity.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to create a stock solution of ~0.5 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed.
Table 4: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for good resolution and efficiency.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the amine is protonated for better peak shape. Volatile and MS-compatible.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 15 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[6] |
| Column Temp. | 30°C | Ensures reproducible retention times.[6] |
| Detection | UV at 254 nm (or λₘₐₓ) | 254 nm is a common wavelength for aromatic compounds; determining the maximal absorbance (λₘₐₓ) is recommended for highest sensitivity. |
| Injection Vol. | 10 µL | Standard injection volume.[6] |
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram. The presence of any other peaks indicates impurities, which should be identified and quantified.
Integrated Analytical Workflow
The characterization of Methyl 3-amino-4-isopropoxybenzoate is not a linear process but an integrated workflow where results from one technique inform and validate others. The following diagram illustrates this logical relationship.
Caption: Integrated workflow for the characterization of a chemical entity.
Conclusion
The analytical characterization of Methyl 3-amino-4-isopropoxybenzoate requires a synergistic application of multiple analytical techniques. The protocols and rationale outlined in this guide provide a robust framework for achieving an unambiguous structural assignment and accurate purity determination. By following this multi-technique approach—confirming molecular weight by MS, elucidating the precise structure by NMR, identifying functional groups with FTIR, and quantifying purity via HPLC—researchers and developers can ensure the quality, safety, and reliability of their work, from the laboratory bench to potential commercial applications.
References
-
SIELC Technologies. (2018). Separation of Isopropyl 3-amino-4-methylbenzoate on Newcrom R1 HPLC column. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article. This source provides general procedures for NMR analysis. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isopropyl 3-amino-4-methylbenzoate | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Utility of Methyl 3-amino-4-isopropoxybenzoate in Organic Synthesis
Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and organic synthesis, the rational design of molecular scaffolds is paramount. The strategic selection of starting materials—or building blocks—dictates the efficiency of a synthetic route and profoundly influences the physicochemical and pharmacological properties of the final compounds. Methyl 3-amino-4-isopropoxybenzoate emerges as a highly valuable and versatile aromatic building block, engineered with a unique constellation of functional groups that offer multiple avenues for chemical diversification.
This molecule incorporates three key features on a stable benzene ring:
-
An amino group at the 3-position, which serves as a primary nucleophilic handle for a vast array of transformations, including acylation, alkylation, and participation in cyclization reactions to form heterocyclic systems.
-
A sterically influential isopropoxy group at the 4-position. This group not only modulates the electronic properties of the ring but also enhances lipophilicity, a critical parameter for cell permeability and target engagement.[1] Its bulk can direct the regioselectivity of subsequent reactions and influence the final conformation of the target molecule.
-
A methyl ester at the 1-position, which can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse range of amides, providing another point for structural elaboration or for anchoring the molecule to a biological target.
The specific ortho-relationship between the amino and isopropoxy groups makes Methyl 3-amino-4-isopropoxybenzoate an exceptional precursor for the synthesis of fused heterocyclic systems, such as benzoxazines and quinazolinones, which are privileged scaffolds in numerous therapeutic areas. This guide provides an in-depth exploration of its synthetic utility, complete with a detailed protocol for a representative transformation, underscoring its potential in accelerating the development of novel chemical entities.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is essential for its effective and safe use in the laboratory.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₅NO₃ | - |
| Molecular Weight | 209.24 g/mol | - |
| Appearance | Off-white to light brown crystalline solid (Predicted) | General knowledge of similar anilines |
| Solubility | Soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane; low solubility in water.[2] | Extrapolated from similar compounds |
| CAS Number | 18595-18-1 (for the related methyl 3-amino-4-methylbenzoate) | PubChem[3] |
Safety & Handling:
-
Hazard Statements: Based on related structures, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
Core Application: Synthesis of a 7-Isopropoxy-4-oxo-3,4-dihydroquinazoline-6-carboxamide Scaffold
One of the most powerful applications of ortho-substituted anilines is their use in constructing fused heterocyclic systems. The following protocol details a two-step sequence to synthesize a substituted quinazolinone, a core structure found in many biologically active molecules, including kinase inhibitors.[1][4] This pathway leverages both the amino and ester functionalities of the starting material.
Workflow Overview
The synthetic strategy involves an initial acylation of the amine, followed by conversion of the methyl ester to a primary amide, and a final base-mediated cyclization to form the quinazolinone ring.
Sources
Potential biological activity of "Methyl 3-amino-4-isopropoxybenzoate" derivatives
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Mapping Out The Strategy
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Initiating Application Note Creation
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Developing Content Strategy
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Application Notes and Protocols: The Strategic Utility of Methyl 3-amino-4-isopropoxybenzoate in Medicinal Chemistry
Introduction: A Modern Building Block for Targeted Therapeutics
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Methyl 3-amino-4-isopropoxybenzoate is one such chemical intermediate, engineered to provide medicinal chemists with a scaffold ripe for elaboration into complex pharmaceutical agents. Its structure is distinguished by three key functional groups:
-
A Nucleophilic Amino Group: Positioned at the 3-carbon, this amine serves as a primary reactive handle for a multitude of coupling reactions, most notably amide bond formation, which is a cornerstone of kinase inhibitor synthesis.
-
A Modulating Isopropoxy Group: The ether at the 4-position significantly influences the molecule's physicochemical properties. Compared to simpler methoxy or hydroxyl analogs, the isopropoxy group increases lipophilicity (LogP), which can enhance cell permeability and target engagement within the often-greasy confines of an ATP-binding pocket.[1] It also provides steric bulk that can be exploited to achieve target selectivity and can improve metabolic stability by shielding the aromatic ring.
-
A Versatile Methyl Ester: This group offers a secondary point for diversification. It can be hydrolyzed to the corresponding carboxylic acid for alternative coupling strategies or converted into amides to explore additional interactions with a biological target.[1]
This guide provides a comprehensive overview of Methyl 3-amino-4-isopropoxybenzoate, detailing its synthesis, physicochemical profile, and its application in the construction of kinase inhibitors, supported by detailed laboratory protocols.
Physicochemical Profile: A Comparative Analysis
The selection of a building block is a critical decision that impacts the entire drug discovery cascade. The unique substitution of Methyl 3-amino-4-isopropoxybenzoate offers a distinct advantage over more common aminobenzoates.
| Building Block | Molecular Weight ( g/mol ) | Calculated LogP | Key Structural Features & Rationale |
| Methyl 3-amino-4-isopropoxybenzoate | 209.24 | ~2.5 | The isopropoxy group offers a balance of increased lipophilicity for cell penetration and steric influence for potential selectivity.[1] |
| Methyl 3-amino-4-methylbenzoate | 165.19 | ~1.8 | A common intermediate; the methyl group provides less lipophilicity and steric bulk compared to the isopropoxy analog.[2][3] |
| Methyl 3-amino-4-hydroxybenzoate | 167.16 | ~1.2 | The hydroxyl group can act as both a hydrogen bond donor and acceptor but presents a potential site for rapid metabolic glucuronidation.[4][5] |
| Methyl 4-amino-2-isopropoxybenzoate | 209.24 | ~2.3 | An isomeric analog where the positions of the amino and isopropoxy groups can lead to different reaction kinetics and final compound geometry.[1] |
Note: LogP values are estimations and can vary based on the calculation algorithm.
Protocol 1: De Novo Synthesis of Methyl 3-amino-4-isopropoxybenzoate
The following protocol outlines a reliable, two-step synthesis starting from the commercially available Methyl 4-hydroxy-3-nitrobenzoate. The causality behind this strategy is to first install the chemically robust ether linkage before performing the sensitive reduction of the nitro group.
Caption: Synthetic workflow for Methyl 3-amino-4-isopropoxybenzoate.
Step 1: O-Isopropylation of Methyl 4-hydroxy-3-nitrobenzoate
Principle: This is a standard Williamson ether synthesis. Anhydrous potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of 2-bromopropane in an SN2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.
Materials:
-
Methyl 4-hydroxy-3-nitrobenzoate (1.0 eq)
-
2-Bromopropane (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone
-
Ethyl acetate, Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-hydroxy-3-nitrobenzoate and anhydrous acetone (approx. 10 mL per gram of starting material).
-
Add anhydrous K₂CO₃ and 2-bromopropane to the suspension.
-
Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with 30% ethyl acetate in hexanes. The product spot should be significantly less polar than the starting material.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude residue.
-
Redissolve the residue in ethyl acetate, wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 4-isopropoxy-3-nitrobenzoate, which can often be used in the next step without further purification.
Step 2: Catalytic Hydrogenation to Methyl 3-amino-4-isopropoxybenzoate
Principle: The nitro group is selectively reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for this transformation. Methanol is an excellent solvent that readily dissolves the starting material and does not interfere with the reaction.
Materials:
-
Methyl 4-isopropoxy-3-nitrobenzoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol
-
Hydrogen (H₂) gas supply (balloon or Parr shaker)
-
Celite
Procedure:
-
Carefully charge a round-bottom flask or hydrogenation vessel with Methyl 4-isopropoxy-3-nitrobenzoate and methanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the Pd/C catalyst. Caution: Pd/C is flammable in the presence of air and solvents.
-
Evacuate the vessel and backfill with H₂ gas (a balloon is sufficient for small-scale reactions; a Parr apparatus is recommended for larger scales at elevated pressure, e.g., 50 psi).[6]
-
Stir the reaction vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is fully consumed. The product amine will be more polar.
-
Once complete, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product, Methyl 3-amino-4-isopropoxybenzoate, can be purified by flash column chromatography on silica gel if necessary.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Substituted aminobenzoic acid derivatives are a well-established and privileged scaffold in the design of kinase inhibitors.[1][2] The amino group often serves as a crucial hydrogen bond donor, interacting with the "hinge" region of the kinase ATP-binding site, a critical anchoring point for many inhibitors. The remainder of the scaffold serves as a framework for attaching other moieties that occupy adjacent pockets to achieve potency and selectivity.
Caption: Simplified EGFR signaling pathway often targeted by kinase inhibitors.[1]
Protocol 2: Acylation for Kinase Inhibitor Precursor Synthesis
Principle: This protocol demonstrates the utility of Methyl 3-amino-4-isopropoxybenzoate as a nucleophile in an acylation reaction with a heterocyclic acid chloride. This reaction forms the core of many advanced pharmaceutical intermediates.
Caption: Experimental workflow for the acylation of the building block.
Materials:
-
Methyl 3-amino-4-isopropoxybenzoate (1.0 eq)
-
A suitable heterocyclic acid chloride (e.g., 2-chloro-nicotinoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Methyl 3-amino-4-isopropoxybenzoate in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice-water bath.
-
Add the base (TEA or DIPEA). The use of a non-nucleophilic base is crucial to prevent side reactions with the acid chloride.
-
In a separate flask, dissolve the heterocyclic acid chloride in a small amount of anhydrous THF.
-
Add the acid chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x) to remove any unreacted acid chloride and acidic byproducts, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel to yield the desired kinase inhibitor precursor.
Conclusion
Methyl 3-amino-4-isopropoxybenzoate represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its trifunctional nature allows for diverse and controlled chemical modifications, making it an ideal starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. The protocols provided herein offer a robust foundation for the synthesis and application of this intermediate, enabling researchers to accelerate their drug discovery programs.
References
-
ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Available at: [Link]
-
SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]
-
Lee, J. et al. Supporting Information for publication. CDC Stacks. Available at: [Link]
-
PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
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- 3. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 6. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-4-isopropoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-isopropoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common issues encountered during this multi-step synthesis. As a key intermediate in pharmaceutical development, achieving a high yield and purity of this compound is critical. This document provides a structured approach to troubleshooting, backed by chemical principles and established protocols.
Synthetic Overview & Critical Control Points
The most common and logical synthetic route to Methyl 3-amino-4-isopropoxybenzoate begins with the readily available Methyl 4-hydroxybenzoate. The synthesis involves three key transformations: etherification, nitration, and reduction. Each step presents unique challenges and requires careful control of reaction parameters to ensure success.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The most economical and widely used starting material is Methyl 4-hydroxybenzoate (also known as Methylparaben).[1] It is commercially available in high purity and provides the necessary ester and phenol functionalities for the subsequent reaction steps.
Q2: Why is the nitration step performed after the etherification?
Performing nitration after converting the phenol to an ether is crucial for regioselectivity. The isopropoxy group is a strongly activating, ortho-, para-director. The methyl ester is a deactivating, meta-director. The powerful activating effect of the isopropoxy group directs the incoming nitro group primarily to the 3-position (ortho to the ether). If nitration were attempted on Methyl 4-hydroxybenzoate first, the free hydroxyl group would also direct ortho-, para-, but the reaction is often less clean and can lead to oxidation side products.
Q3: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[2]
Troubleshooting Guide by Synthesis Step
Step 1: Williamson Ether Synthesis (Isopropylation)
This step involves the reaction of Methyl 4-hydroxybenzoate with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. It proceeds via an SN2 mechanism.[3]
Problem: Low or no conversion of Methyl 4-hydroxybenzoate.
| Possible Cause | Explanation & Solution |
| Insufficient Base Strength | The phenolic proton must be removed to form the nucleophilic phenoxide. If a weak base like NaHCO₃ is used, deprotonation may be incomplete. Solution: Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). For particularly stubborn reactions, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[4] |
| Inappropriate Solvent | Protic solvents (like ethanol or water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction. Solution: Use a polar aprotic solvent like DMF, acetonitrile, or DMSO, which accelerate SN2 reactions.[4][5] |
| Poor Alkylating Agent | While 2-bromopropane or 2-iodopropane are standard, ensure they are of high purity. Secondary alkyl halides can undergo a competing E2 elimination reaction.[3][4] Solution: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent. Ensure the reaction temperature is not excessively high, as this favors elimination.[4] |
| Reaction Temperature/Time | The reaction may simply be too slow at room temperature. Solution: Heat the reaction, typically between 50-100 °C, and monitor by TLC to determine the optimal reaction time, which can range from 1-8 hours.[4] |
Step 2: Electrophilic Aromatic Nitration
This is the most critical step for determining the final product's purity. It involves the reaction of Methyl 4-isopropoxybenzoate with a nitrating mixture, typically nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile.[6]
Problem: Low yield and/or formation of multiple isomers.
| Possible Cause | Explanation & Solution |
| Poor Temperature Control | Nitration is a highly exothermic reaction. If the temperature rises, the rate of side reactions, including the formation of the undesired 2-nitro isomer and dinitrated products, increases significantly.[7][8] Solution: Maintain a strict low temperature, ideally between 0-5 °C, throughout the addition of the nitrating agent.[7][9] This is achieved by using an ice-salt bath and adding the nitrating mixture slowly and dropwise with vigorous stirring.[7] |
| Incorrect Reagent Stoichiometry | Using a large excess of the nitrating mixture will lead to dinitration. Solution: Use a controlled amount of the nitrating agent, typically a slight excess (around 1.05-1.1 equivalents) of nitric acid.[8] |
| Regioselectivity Issues | While the isopropoxy group strongly directs to the 3-position, some formation of the 2-nitro isomer can occur due to steric and electronic factors.[7] Solution: Low-temperature control is the primary method to maximize selectivity for the desired 3-nitro isomer.[7] Careful purification by recrystallization or column chromatography is essential to isolate the desired product. |
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Step 3: Reduction of the Nitro Group
This final step transforms the nitro intermediate into the target amine. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or metal/acid reductions (e.g., SnCl₂ in HCl).[10][11]
Problem: Incomplete reduction or presence of side products.
| Possible Cause | Explanation & Solution |
| Catalyst Deactivation (Hydrogenation) | The palladium catalyst (Pd/C) can be "poisoned" by impurities like sulfur or halide compounds, or it may simply be old or improperly stored.[12][13] Solution: Ensure the nitro-intermediate is pure. Use a fresh batch of catalyst and handle it under an inert atmosphere if possible.[12] Increasing catalyst loading (e.g., from 5 mol% to 10 mol%) can also help. |
| Poor Solubility / Agitation | For catalytic hydrogenation, the reaction is a three-phase system (solid catalyst, liquid substrate, hydrogen gas). Poor solubility or inefficient stirring limits contact between the reactants.[10][12] Solution: Choose a solvent where the starting material is soluble (e.g., Ethanol, Ethyl Acetate, THF).[10] Ensure vigorous stirring to keep the catalyst suspended and maximize gas-liquid interface.[12] |
| Formation of Intermediates | The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine).[10] Under certain conditions, these can accumulate or form dimeric side products (azoxy, azo compounds).[10][11] Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. For metal/acid reductions, maintaining acidic conditions is key. For hydrogenation, adequate hydrogen pressure and reaction time are critical.[12] |
| Chemoselectivity Issues | While the ester group is generally stable to many nitro reduction conditions (like H₂/Pd-C or SnCl₂), very harsh reducing agents could potentially affect it. Solution: Catalytic hydrogenation and metal/acid reductions like SnCl₂/HCl or Fe/HCl are highly chemoselective for the nitro group in the presence of an ester.[11][13] Avoid powerful, less selective reagents like LiAlH₄, which would reduce both the nitro group and the ester.[11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-isopropoxybenzoate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (approx. 10-15 mL per gram of starting material).[14]
-
Reagent Addition: Add 2-bromopropane (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids.[14]
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[4][14]
-
Purification: Concentrate the dried organic layer to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of Methyl 3-nitro-4-isopropoxybenzoate
-
Setup: In a flask, dissolve Methyl 4-isopropoxybenzoate (1.0 eq.) in concentrated sulfuric acid at room temperature, then cool the mixture in an ice-salt bath to 0-5 °C.[7]
-
Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (approx. 2 eq. relative to the substrate) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 5 °C.[7][9] Stir vigorously during the addition.
-
Quenching: After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C. Carefully pour the reaction mixture onto crushed ice with stirring.[9]
-
Isolation: The solid product will precipitate. Allow the ice to melt, then collect the solid by vacuum filtration. Wash the crude product thoroughly with cold water.[6]
-
Purification: Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[6][9]
Protocol 3: Synthesis of Methyl 3-amino-4-isopropoxybenzoate (via Hydrogenation)
-
Setup: In a flask suitable for hydrogenation, dissolve the Methyl 3-nitro-4-isopropoxybenzoate (1.0 eq.) in a solvent such as ethanol or ethyl acetate.[10]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).[10][12]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions). Repeat this purge cycle three times.[10]
-
Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be further purified if necessary.
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–430. (Note: While the specific search result links to a summary, the primary reference is a well-known review in the field.) Link provided is a general search result page: [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Lakshminarayana, B., et al. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). General Issues with Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimized molecular geometrical parameters of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
PubMed. (2011). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 2-amino-4-isopropylbenzoate. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Methyl 4-Hydroxybenzoate. Retrieved from [Link]
-
FAO. (1998). Methyl p-Hydroxybenzoate. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. Retrieved from [Link]
- Google Patents. (n.d.). CN106365990A - Propyl p-hydroxybenzoate preparation method.
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Technical Support Center: Isopropylation of Aminohydroxybenzoates
Welcome to the technical support center for the isopropylation of aminohydroxybenzoates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction conditions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Selectivity - O- vs. N-Isopropylation
Q: My reaction is producing a mixture of O-isopropylated and N-isopropylated products. How can I improve the selectivity for O-isopropylation?
A: This is a common challenge due to the presence of two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). The selectivity is influenced by several factors, primarily the reaction conditions and the nature of the substrate.
Root Cause Analysis:
-
Basicity and Nucleophilicity: The phenoxide anion, formed by deprotonating the hydroxyl group, is a strong nucleophile. However, the amino group is also nucleophilic and can compete in the alkylation reaction. The relative nucleophilicity of the two groups can be modulated by the choice of base and solvent.
-
Steric Hindrance: The steric environment around the hydroxyl and amino groups can influence the accessibility of the electrophilic isopropylating agent.
Troubleshooting Protocol:
-
Protecting Group Strategy: The most reliable method to ensure selective O-alkylation is to temporarily protect the amino group.[1][2]
-
Protection Step: React the aminohydroxybenzoate with an appropriate protecting group for amines, such as benzaldehyde, to form an imine.[1][2] This masks the nucleophilicity of the amino group. Common protecting groups for amines include t-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[3][4]
-
Isopropylation Step: Proceed with the O-isopropylation of the protected intermediate using an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) and a suitable base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile.[5][6]
-
Deprotection Step: Remove the protecting group under appropriate conditions to yield the desired O-isopropylated aminohydroxybenzoate. For example, an imine protecting group can be removed by hydrolysis with a mild acid.[1]
-
-
Reaction Condition Optimization (Without Protecting Groups):
-
Choice of Base: Use a base that selectively deprotonates the hydroxyl group. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred over stronger bases like sodium hydride (NaH), as they are less likely to deprotonate the amino group.[7]
-
Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile generally favor O-alkylation.[5] Protic solvents like ethanol can lead to increased C-alkylation, another potential side reaction.[5]
-
Temperature Control: Lower reaction temperatures can sometimes favor the desired O-alkylation over N-alkylation. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[5]
-
Issue 2: Formation of Dialkylated Byproducts
Q: I am observing the formation of N,O-diisopropylated byproducts in my reaction. How can I prevent this?
A: The formation of dialkylated products occurs when both the amino and hydroxyl groups are isopropylated. This is a common issue when using an excess of the isopropylating agent or under forcing reaction conditions.
Root Cause Analysis:
-
Stoichiometry: Using a large excess of the isopropylating agent will drive the reaction towards complete alkylation of all available nucleophilic sites.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can provide the necessary energy for the less reactive site to also undergo alkylation.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the isopropylating agent.
-
Monitor the Reaction: Closely monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9] Quench the reaction as soon as the desired mono-isopropylated product is the major component.
-
Protecting Group Strategy: As mentioned in Issue 1, protecting the amino group is a highly effective way to prevent N-alkylation and, consequently, dialkylation.[1][2]
Issue 3: C-Alkylation of the Aromatic Ring
Q: Besides O- and N-alkylation, I am also seeing byproducts resulting from alkylation on the aromatic ring. What causes this and how can I avoid it?
A: C-alkylation is a known side reaction in the alkylation of phenols (the Williamson ether synthesis), especially with phenoxides which are ambident nucleophiles.[5][7]
Root Cause Analysis:
-
Ambident Nucleophile: The phenoxide ion has electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions). Alkylation can occur at either site.
-
Solvent Effects: The choice of solvent plays a critical role. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more accessible for electrophilic attack.
Troubleshooting Protocol:
-
Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents do not effectively solvate the phenoxide oxygen, thus favoring O-alkylation.[5][6]
-
Counter-ion Effects: The nature of the cation can also influence the O/C alkylation ratio. Larger, softer cations (like Cesium) often favor O-alkylation.
-
Temperature: As with other side reactions, lower temperatures generally favor the desired O-alkylation.
Issue 4: Elimination Reaction of the Isopropylating Agent
Q: My reaction is sluggish and I'm detecting propene gas, suggesting an elimination side reaction. How can I favor the desired SN2 substitution?
A: The isopropylation reaction is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[10] However, secondary alkyl halides, like 2-bromopropane, are prone to undergoing E2 elimination, especially in the presence of a strong, sterically hindered base.[5][11]
Root Cause Analysis:
-
Nature of the Alkyl Halide: Secondary alkyl halides are more susceptible to elimination than primary alkyl halides.[11]
-
Base Strength and Steric Hindrance: A strong and bulky base will favor the abstraction of a proton from the alkyl halide (E2) over nucleophilic attack at the carbon atom (SN2).
-
Temperature: Higher temperatures generally favor elimination over substitution.[5]
Troubleshooting Protocol:
-
Choice of Base: Use a less sterically hindered base that is still strong enough to deprotonate the phenol. Carbonate bases (K2CO3, Cs2CO3) are often a good choice.[7]
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range for Williamson ether synthesis is 50-100 °C.[5]
-
Choice of Leaving Group: Isopropyl halides with better leaving groups (I > Br > Cl) can sometimes enhance the rate of the SN2 reaction relative to elimination.
Workflow & Process Diagrams
Troubleshooting Logic for Isopropylation Side Reactions
Caption: A decision tree for troubleshooting common side reactions.
Experimental Workflow: Selective O-Isopropylation using a Protecting Group
Caption: Workflow for selective O-isopropylation.
Data Summary: Reaction Condition Optimization
| Parameter | Condition A (Suboptimal) | Condition B (Optimized for O-Alkylation) | Expected Outcome |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | Reduced N-alkylation and elimination |
| Solvent | Ethanol | N,N-Dimethylformamide (DMF) | Reduced C-alkylation, favors O-alkylation |
| Temperature | 100 °C | 60 °C | Reduced elimination and other side reactions |
| Isopropylating Agent | 3.0 equivalents | 1.2 equivalents | Minimized dialkylation |
References
- Benchchem. (n.d.). Identifying and minimizing byproducts in the Williamson ether synthesis.
- Benchchem. (n.d.). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Unknown. (n.d.). Protecting groups in organic synthesis + H2O.
- Unknown. (n.d.). Protecting Groups.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Unknown. (n.d.). Williamson Ether Synthesis.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- ResearchGate. (2025, August 5). Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 clay.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- ResearchGate. (n.d.). Selective alkylation of aminophenols.
- Google Patents. (n.d.). Preparation of isopropyl-para-aminophenol.
- ResearchGate. (2025, November 2). (PDF) Selective alkylation of aminophenols.
- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols.
- OSTI.GOV. (2019, December 18). Electroactivated Alkylation of Amines with Alcohols via Both Direct and Indirect Borrowing Hydrogen Mechanisms.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Wikipedia. (n.d.). Amine alkylation.
- Unknown. (2019, November 19). Amino Acid-Protecting Groups.
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- ACS Publications. (2026, January 15). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives.
- YouTube. (2020, November 2). Alkylation of Amines, Part 4: with Alkenes.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Jena Bioscience. (n.d.). Application Guide Isothermal Reaction and Troubleshooting.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- Unknown. (2025, June 27). Studying Analytical Methods for Monitoring of Antibiotics in Environmental Waters, A review.
- National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- ACS Publications. (2026, January 12). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks.
- Wikipedia. (n.d.). Benzene.
Sources
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- 3. mazams.weebly.com [mazams.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Purification of "Methyl 3-amino-4-isopropoxybenzoate" from reaction impurities
Welcome to the technical support guide for the purification of Methyl 3-amino-4-isopropoxybenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for this important chemical intermediate.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of Methyl 3-amino-4-isopropoxybenzoate.
Question 1: My isolated product is an off-color oil or waxy solid, not the expected crystalline powder. How can I fix this?
Answer:
This is a common issue often caused by the presence of residual solvent or persistent impurities that inhibit crystallization.
-
Causality: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. Additionally, by-products from the reaction, such as partially reduced intermediates or unreacted starting materials, can act as "crystal poisons," disrupting the formation of a stable crystal lattice. The isopropoxy group can also contribute to a lower melting point compared to simpler analogs, making it more prone to oiling out.
-
Troubleshooting Protocol:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the product under a high vacuum (preferably <1 mmHg) for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious as prolonged heating can cause degradation.
-
Solvent Trituration: If the product is an oil, try trituration. This involves stirring the oil with a solvent in which the desired product is poorly soluble, but the impurities are soluble. For Methyl 3-amino-4-isopropoxybenzoate, a good starting point is cold hexanes or a mixture of hexanes and diethyl ether. The product should solidify upon stirring.
-
Induce Crystallization: If the product remains an oil after solvent removal, dissolve it in a minimal amount of a suitable hot solvent (like ethanol or isopropanol) and then slowly add a cold anti-solvent (like water or hexanes) until the solution becomes cloudy. Let it stand, or gently scratch the inside of the flask with a glass rod to provide a nucleation site for crystal growth.
-
Question 2: My ¹H NMR spectrum shows several small, unidentifiable peaks after purification. What are the likely impurities and how do I remove them?
Answer:
Unidentified peaks in the NMR spectrum point to residual impurities that co-purified with your product. Identifying these is key to selecting the right purification strategy.
-
Causality: The synthesis of Methyl 3-amino-4-isopropoxybenzoate typically involves the reduction of a nitro group. Incomplete reduction is a frequent source of impurities.[1][2] Common by-products include the corresponding nitroso and hydroxylamine intermediates.[3][4] Additionally, hydrolysis of the methyl ester to the carboxylic acid can occur if the reaction or workup conditions are too acidic or basic.[5]
-
Troubleshooting Workflow:
Troubleshooting Impurity Issues
Data Interpretation for Impurity Identification:
| Impurity Type | Probable Structure | Key ¹H NMR Signal Characteristics |
| Starting Material | Methyl 4-isopropoxy-3-nitrobenzoate | Aromatic protons shifted further downfield compared to the amine product, typically in the 7.5-8.5 ppm range. |
| Hydrolysis Product | 3-amino-4-isopropoxybenzoic acid | Absence of the methyl ester singlet (~3.8 ppm). Appearance of a broad carboxylic acid proton signal (>10 ppm, often not observed). |
| Incomplete Reduction | Methyl 4-isopropoxy-3-(hydroxylamino)benzoate | Complex aromatic signals. Presence of N-OH proton, which can be broad and exchangeable. |
-
Purification Strategy: For removing closely related aromatic impurities (like the nitro starting material), flash column chromatography is the most effective method. For acidic impurities like the hydrolyzed product, a simple acid-base extraction during the workup can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Question 3: My yield is very low after column chromatography on silica gel. Where is my product going?
Answer:
Low recovery of aromatic amines from standard silica gel columns is a frequent problem.
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, like the amino group in your product, can interact strongly with these acidic sites through an acid-base interaction.[6][7] This can lead to irreversible adsorption of the product onto the column, resulting in significant yield loss and peak tailing.[7]
-
Solutions:
-
Deactivate the Silica: Before running the column, you can reduce the acidity of the silica gel. One common method is to add a small amount of a tertiary amine, like triethylamine (~0.5-1%), to your eluent system (e.g., hexanes/ethyl acetate).[6] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through more freely.
-
Use a Different Stationary Phase: A more robust solution is to use an amine-functionalized silica gel column.[6][8] These columns have a propylamine moiety bonded to the silica surface, creating a more basic environment that is ideal for purifying amines and prevents the strong acid-base interactions that cause yield loss.[8]
-
Consider Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography can be an excellent alternative. Using a mobile phase like acetonitrile and water with a pH modifier can provide good separation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying Methyl 3-amino-4-isopropoxybenzoate?
A1: For high purity, a two-step approach is often best. Start with a primary purification by recrystallization to remove the bulk of impurities. If the product still does not meet the desired purity specifications, follow up with flash column chromatography .
Q2: How do I choose the right solvent system for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.
-
Screening Process:
-
Place a small amount of your crude product into several different test tubes.
-
Add a small amount of a single solvent to each tube at room temperature. Good starting solvents to test include isopropanol, ethanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes.[9][10]
-
If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.
-
The best solvent will be one that dissolves the compound completely when hot and results in the formation of a large amount of clean-looking crystals upon cooling.
-
Q3: What are the recommended conditions for column chromatography?
A3: The choice of conditions depends on the stationary phase used.
-
Standard Silica Gel:
-
Eluent: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-40% ethyl acetate.
-
Additive: Always add ~0.5-1% triethylamine to the eluent to prevent product loss on the column.[6]
-
-
Amine-Functionalized Silica Gel:
Q4: How should I store the purified Methyl 3-amino-4-isopropoxybenzoate to ensure its stability?
A4: Aromatic amines can be sensitive to light, air, and heat.
-
Best Practices:
-
Temperature: Store the compound at a low temperature, preferably in a refrigerator (2-8°C) or freezer (-20°C) for long-term stability.[11] Studies have shown that aromatic amines show reduced recovery and degradation at room temperature (~20°C).[11]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation, which can cause discoloration.
-
Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.[12]
-
Moisture: Keep in a dry environment, as amines can be hygroscopic.[12]
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude Methyl 3-amino-4-isopropoxybenzoate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add warm water dropwise to the hot ethanol solution until it becomes persistently cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water solution, followed by a wash with cold water.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Amine-Functionalized Silica)
-
Column Packing: Pack a glass column with amine-functionalized silica gel as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate/hexanes). Gradually increase the polarity of the eluent (e.g., to 10%, 20%, 30% ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the final product under a high vacuum.
Purification Workflow Diagram
Purification Workflow
References
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. Retrieved from [Link]
-
Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2021). ResearchGate. Retrieved from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. Retrieved from [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2016). ResearchGate. Retrieved from [Link]
-
Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
When should amine-bonded columns be used for purification? (2023). Biotage. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]
-
Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. (1977). ACS Publications. Retrieved from [Link]
-
3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. (2024). ChemBK. Retrieved from [Link]
-
Methyl 3-amino-4-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Isopropyl 3-amino-4-methylbenzoate. (2018). SIELC Technologies. Retrieved from [Link]
-
Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2019). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2021). RSC Publishing. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2021). Reddit. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis and saponification of methyl benzoates. (1999). Green Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
Troubleshooting "Methyl 3-amino-4-isopropoxybenzoate" NMR spectrum interpretation
Welcome to the technical support guide for the NMR spectral interpretation of Methyl 3-amino-4-isopropoxybenzoate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in verifying this molecule's structure via Nuclear Magnetic Resonance spectroscopy. Here, we move beyond simple data reporting to provide in-depth troubleshooting strategies, grounded in established spectroscopic principles.
Structure and Predicted NMR Analysis
Before troubleshooting, we must establish a baseline for what a clean spectrum of Methyl 3-amino-4-isopropoxybenzoate should look like. The structure and atom numbering are provided below.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Protons (Label) | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Rationale |
| H-a (x6) | Doublet | 6H | ~1.35 | Isopropyl methyl groups, split by the single H-b proton. |
| H-b (x1) | Septet | 1H | ~4.50 | Isopropyl methine proton, split by the six H-a protons. |
| H-c (x3) | Singlet | 3H | ~3.85 | Methyl ester protons; no adjacent protons to couple with. |
| H-d (x2) | Broad Singlet | 2H | ~3.70 | Amine protons; often broad, may not couple, D₂O exchangeable. |
| H-e (x1) | Doublet | 1H | ~6.80 | Aromatic proton ortho to the isopropoxy group. Split by H-g. |
| H-f (x1) | Doublet | 1H | ~7.25 | Aromatic proton ortho to the ester and meta to the amino group. Split by H-g. |
| H-g (x1) | Doublet of Doublets | 1H | ~7.35 | Aromatic proton meta to both the ester and isopropoxy groups. Split by H-e and H-f. |
Troubleshooting Common Spectral Issues
This section addresses specific problems you might encounter during the analysis of your NMR spectrum for Methyl 3-amino-4-isopropoxybenzoate.
Question 1: My aromatic signals are overlapping and the integration is incorrect. Why is that and how can I resolve it?
Plausible Cause: This issue often arises from poor sample preparation, leading to peak broadening, or the presence of paramagnetic impurities. It can also be exacerbated by using a lower-field NMR spectrometer where the chemical shift dispersion is insufficient to resolve the closely spaced aromatic protons.
Troubleshooting Protocol:
-
Sample Re-preparation:
-
Ensure your sample is fully dissolved in the deuterated solvent (e.g., CDCl₃).
-
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. Paramagnetic impurities can significantly broaden NMR signals.
-
If the problem persists, try a different deuterated solvent like Acetone-d₆ or DMSO-d₆, as solvent effects can alter the chemical shifts of the aromatic protons and potentially improve their separation.
-
-
Instrumental Adjustments:
-
Ensure the instrument is properly shimmed. Poor shimming is a common cause of broad and distorted peaks.
-
If available, acquire the spectrum on a higher-field spectrometer (e.g., 600 MHz instead of 400 MHz). The increased magnetic field strength will improve the chemical shift dispersion, likely resolving the overlapping signals.
-
-
Advanced 2D NMR Experiments:
-
Run a COSY (Correlation Spectroscopy) experiment. This will show which protons are coupled to each other. You should see a correlation between H-g and both H-e and H-f, which can help in assigning the signals even if they are partially overlapping.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate the aromatic protons to their directly attached carbons. This will confirm the number of distinct aromatic proton environments.
-
Question 2: I see an unexpected singlet at ~2.1 ppm and a broad peak around 1.6 ppm. What are these?
Plausible Cause: These are very common impurity signals. The singlet at ~2.1 ppm is characteristic of acetone, a frequent solvent used for cleaning laboratory glassware. The broad peak around 1.6 ppm is typically due to water (H₂O) present in the CDCl₃ solvent or the sample itself.
Troubleshooting Workflow:
This workflow helps systematically identify the source of unknown peaks.
Caption: Workflow for identifying common NMR contaminants.
Detailed Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the ¹H NMR spectrum. Protons on heteroatoms that can exchange with deuterium, such as the amine (-NH₂) and water (H₂O) protons, will be replaced by deuterium. This will cause their corresponding signals to disappear or significantly decrease in intensity. The broad peak at ~1.6 ppm should vanish, confirming it as water. The amine peak (~3.70 ppm) will also disappear.
-
Consult Solvent Impurity Data: The chemical shifts of common laboratory solvents are well-documented. A singlet at ~2.05-2.17 ppm in CDCl₃ almost invariably corresponds to residual acetone.
-
Remediation: To obtain a cleaner spectrum, ensure your glassware is meticulously cleaned and dried. If necessary, dry your sample under high vacuum before dissolving it in a fresh ampoule of high-purity deuterated solvent.
Question 3: The multiplicity of my isopropyl methine proton (H-b) is not a clean septet. What's wrong?
Plausible Cause: This can be due to second-order coupling effects, especially on lower-field instruments, or restricted rotation around the C-O bond of the isopropoxy group, which could make the two methyl groups (H-a) diastereotopic. However, the most common cause is simply poor digital resolution in the acquired spectrum.
Troubleshooting Protocol:
-
Check Acquisition Parameters:
-
Acquisition Time (AT): Ensure the acquisition time is sufficiently long (typically 2-4 seconds for ¹H NMR). A longer acquisition time leads to better digital resolution, which is crucial for resolving complex multiplets.
-
Number of Scans (NS): While this primarily affects the signal-to-noise ratio, a very low number of scans might not be enough to average out noise that can obscure the outer, less intense lines of the septet.
-
-
Processing Adjustments:
-
Zero-Filling: Applying one or two levels of zero-filling before the Fourier transform can artificially improve the digital resolution, making the multiplet appear sharper.
-
Apodization (Window Function): Applying a gentle resolution-enhancement function, like a Lorentzian-to-Gaussian transformation (GM), can help resolve the fine structure. Be cautious, as aggressive functions can distort the signal and reduce the signal-to-noise ratio.
-
-
Consider Magnetic Inequivalence:
-
If resolution is not the issue, consider the possibility of hindered rotation. At low temperatures, the two methyl groups of the isopropyl substituent could become chemically inequivalent, leading to a more complex spectrum. A variable-temperature (VT) NMR experiment could confirm this. As the temperature is raised, the rotation should become faster on the NMR timescale, and the complex signal should coalesce into the expected septet.
-
Frequently Asked Questions (FAQs)
Q1: How can I definitively assign the aromatic protons H-e, H-f, and H-g?
A definitive assignment requires 2D NMR. A HMBC (Heteronuclear Multiple Bond Correlation) experiment is ideal. It shows correlations between protons and carbons that are 2 or 3 bonds away. For instance:
-
The ester carbonyl carbon (~167 ppm) should show a correlation to the methyl ester protons (H-c) and the aromatic protons H-f and H-g.
-
The isopropyl methine proton (H-b) will show a correlation to the carbon it's attached to (C4) and also to the adjacent aromatic carbons.
Q2: My integration values are not integers (e.g., 5.7H instead of 6H for the isopropyl methyls). What should I do?
First, ensure the baseline correction is properly applied across the entire spectrum. Then, re-integrate your peaks, making sure to capture the entire signal, including any broad "wings." The most reliable method is to set the integration of a signal you trust to be correct (like the 3H singlet of the methyl ester, H-c) to its known value (3.00) and then calibrate the other integrations relative to it.
Q3: The amine (-NH₂) peak is not visible in my spectrum. Where did it go?
The amine protons can be very broad, sometimes so broad that they are lost in the baseline noise. This is due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange. Running the experiment in a different solvent, like DMSO-d₆, often sharpens amine peaks, making them easier to observe. Alternatively, as mentioned, a D₂O exchange experiment can confirm its presence by its absence after the exchange.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-4-isopropoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-isopropoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important pharmaceutical intermediate. We will address common issues encountered during synthesis, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our aim is to equip you with the expertise to optimize your synthetic route for efficiency, purity, and yield.
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific problems that may arise during the synthesis of Methyl 3-amino-4-isopropoxybenzoate. The proposed synthetic route involves two key steps: O-isopropylation of a suitable precursor followed by esterification.
Problem 1: Low Yield During O-Isopropylation of Methyl 3-amino-4-hydroxybenzoate
Question: We are attempting the O-isopropylation of Methyl 3-amino-4-hydroxybenzoate using isopropyl bromide and a base, but are observing low yields of the desired product. What are the likely causes and how can we improve the reaction efficiency?
Answer:
Low yields in Williamson ether synthesis, especially on a substituted aromatic ring, can stem from several factors. The primary culprits are often suboptimal reaction conditions, reagent quality, and competing side reactions.
Causality and Solutions:
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is critical. A strong base is required to deprotonate the phenolic hydroxyl group, but a base that is too strong or sterically hindered can lead to elimination reactions with the alkyl halide.
-
Recommendation: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. It is strong enough to deprotonate the phenol but generally does not promote significant side reactions. For the solvent, a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is recommended as they can dissolve the reactants and facilitate the SN2 reaction.
-
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion.
-
Recommendation: The reaction may require heating to proceed at a reasonable rate. A temperature range of 60-80°C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Prolonged reaction times at high temperatures can lead to decomposition.
-
-
Purity of Starting Materials: Impurities in the starting materials, particularly moisture, can significantly impact the reaction.
-
Recommendation: Ensure that the Methyl 3-amino-4-hydroxybenzoate is dry. The isopropyl bromide should be of high purity and free from degradation products. The solvent should be anhydrous.
-
-
Side Reactions: A potential side reaction is N-alkylation of the amino group. While the phenolic hydroxyl group is more acidic and will be deprotonated preferentially, some N-alkylation may occur, especially under harsh conditions.
-
Recommendation: To minimize N-alkylation, consider protecting the amino group prior to O-alkylation. An acetyl or Boc protecting group can be employed and subsequently removed.
-
Experimental Protocol: O-Isopropylation
-
To a solution of Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70°C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Incomplete Esterification of 3-Amino-4-isopropoxybenzoic Acid
Question: We are struggling with the esterification of 3-Amino-4-isopropoxybenzoic acid to form the methyl ester. The reaction seems to stall, and we are left with a significant amount of unreacted starting material. What could be the issue?
Answer:
The direct esterification of an amino-substituted benzoic acid can be challenging due to the basicity of the amino group, which can interfere with the acidic catalyst.
Causality and Solutions:
-
Catalyst Deactivation: The amino group can be protonated by the acid catalyst (e.g., sulfuric acid), effectively neutralizing it and preventing it from catalyzing the esterification reaction.
-
Reaction Conditions: Fischer esterification is an equilibrium-driven process. To drive the reaction to completion, it is necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction.
-
Recommendation: A robust method for this esterification is to use thionyl chloride (SOCl₂) in methanol.[2] Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid, and the subsequent reaction with methanol proceeds efficiently. This method avoids the issue of catalyst neutralization by the amino group.
-
Experimental Protocol: Esterification using SOCl₂
-
In a round-bottom flask, suspend 3-Amino-4-isopropoxybenzoic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system like ethanol/water to obtain pure Methyl 3-amino-4-isopropoxybenzoate.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of Methyl 3-amino-4-isopropoxybenzoate?
A1: Methyl 3-amino-4-isopropoxybenzoate is expected to be a white to off-white crystalline solid or powder. Based on the properties of similar compounds, it should be soluble in many organic solvents like ethers and alcohols, but have low solubility in water.[4]
Q2: What are the key safety precautions to consider when synthesizing this compound?
A2: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Avoid contact with skin and eyes. In case of contact, rinse with plenty of water. Thionyl chloride is corrosive and lachrymatory and should be handled with extreme care.[4]
Q3: How can I effectively monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the O-isopropylation and the esterification reactions. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light.
Q4: What are the common impurities I should look for in the final product?
A4: Common impurities could include unreacted starting materials (Methyl 3-amino-4-hydroxybenzoate or 3-Amino-4-isopropoxybenzoic acid), the N-isopropylated byproduct, and any residual solvents from the workup and purification steps. Purity can be assessed by HPLC, and the structure can be confirmed by NMR and mass spectrometry.
Q5: Are there alternative synthetic routes to Methyl 3-amino-4-isopropoxybenzoate?
A5: Yes, an alternative route could involve the reduction of a nitro precursor. For example, one could start with Methyl 3-nitro-4-isopropoxybenzoate and reduce the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C).[1] The choice of route will depend on the availability and cost of the starting materials and the desired scale of the synthesis.
Visualizing the Workflow
To aid in understanding the troubleshooting process, the following diagram outlines the decision-making process for optimizing the synthesis of Methyl 3-amino-4-isopropoxybenzoate.
Caption: Troubleshooting workflow for the synthesis of Methyl 3-amino-4-isopropoxybenzoate.
Data Summary
| Parameter | O-Isopropylation | Esterification (SOCl₂) |
| Key Reagents | Methyl 3-amino-4-hydroxybenzoate, Isopropyl bromide, K₂CO₃ | 3-Amino-4-isopropoxybenzoic acid, SOCl₂, Methanol |
| Solvent | DMF or Acetonitrile | Methanol |
| Temperature | 60-80°C | Reflux |
| Typical Yield | Moderate to High | High |
| Purification | Column Chromatography | Recrystallization |
References
-
ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (2003). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
Sources
Technical Support Center: Overcoming the Low Reactivity of 3-Amino-4-Hydroxybenzoic Acid
Welcome to the technical support center for 3-amino-4-hydroxybenzoic acid (3,4-AHBA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile but sometimes challenging molecule. Here, we will explore the underlying reasons for its low reactivity and provide practical, field-tested solutions to help you achieve your desired synthetic outcomes.
Understanding the Challenge: The Inherent Reactivity of 3,4-AHBA
3-Amino-4-hydroxybenzoic acid is a trifunctional molecule with an aromatic ring substituted with a carboxylic acid, an amino group, and a hydroxyl group. The electronic interplay between these groups is the primary determinant of its reactivity. The amino (-NH2) and hydroxyl (-OH) groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. However, they can also interfere with reactions at the carboxylic acid and amino functionalities.
The primary challenge often lies in achieving selective reactions at one functional group without unintended side reactions at the others. For instance, the amino group's nucleophilicity is reduced by the electron-withdrawing effect of the adjacent carboxylic acid, making it less reactive in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation of the amino group of 3,4-AHBA proceeding with low yield?
A1: The reduced nucleophilicity of the amino group is a common hurdle. To overcome this, you need to activate either the amino group or the acylating agent.
-
Activation of the Carboxylic Acid: For amide bond formation, activating the coupling partner's carboxylic acid is often more effective than trying to enhance the amine's reactivity. Standard peptide coupling reagents can be employed.
-
Protecting Groups: In some cases, protecting the hydroxyl and/or carboxylic acid groups can prevent side reactions and improve the yield of the desired N-acylated product.[1]
-
Reaction Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can hydrolyze the activated acylating agent. The choice of solvent is also critical; aprotic polar solvents are generally preferred.
Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions?
A2: The multifunctional nature of 3,4-AHBA can lead to several side reactions:
-
O-acylation: The hydroxyl group can compete with the amino group for the acylating agent, leading to the formation of an ester byproduct.
-
Decarboxylation: At elevated temperatures, benzoic acids, particularly those with electron-donating substituents, can undergo decarboxylation.[2][3] This is a significant issue in high-temperature polymerizations.[3] Palladium complexes have been shown to catalyze this reaction.[4]
-
Oxidation: The aminophenol moiety is susceptible to oxidation, which can lead to colored impurities.[1] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[1]
Q3: What are the best practices for purifying 3,4-AHBA and its derivatives?
A3: Purification can be challenging due to the presence of closely related impurities.[1]
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems, such as water/ethanol or ethyl acetate/hexane, to find the optimal conditions.[1]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A common eluent system is a mixture of dichloromethane and methanol.[5][6]
-
Acid-Base Extraction: Exploiting the different pKa values of the functional groups can be a powerful purification tool. The amino group can be protonated in acidic conditions, while the carboxylic acid and phenolic hydroxyl groups are deprotonated in basic conditions, altering the compound's solubility.[1]
Troubleshooting Guides & Detailed Protocols
Guide 1: Enhancing Amide Bond Formation with 3,4-AHBA
This guide addresses the common issue of low yields in amidation reactions involving the amino group of 3,4-AHBA.
Problem: Low Yield in Amidation Reaction
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | Insufficient activation of the carboxylic acid coupling partner. | Use a more potent activating agent such as HATU or HBTU in combination with a non-nucleophilic base like DIEA. |
| Formation of multiple products | Competing O-acylation of the hydroxyl group. | Protect the hydroxyl group as a silyl ether or an acetate ester prior to the amidation reaction. |
| Reaction stalls | Poor solubility of 3,4-AHBA in the reaction solvent. | Use a co-solvent system such as DMF/DCM or consider specialized solvents designed for peptide synthesis. |
Protocol: Activated Ester Synthesis for Amidation
This protocol utilizes an in-situ activation of the carboxylic acid coupling partner for efficient amidation of 3,4-AHBA.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Carboxylic acid coupling partner
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid coupling partner in anhydrous DMF.
-
Add 1.1 equivalents of HBTU and 2.0 equivalents of DIEA to the solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 1.0 equivalent of 3-amino-4-hydroxybenzoic acid in a minimal amount of anhydrous DMF.
-
Slowly add the solution of 3,4-AHBA to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Guide 2: Synthesis of Polybenzoxazoles (PBOs) from 3,4-AHBA
3,4-AHBA is a key monomer for the synthesis of high-performance polybenzoxazoles.[3][7][8] However, achieving high molecular weight polymers can be challenging due to the monomer's reactivity and potential for side reactions.[3]
Problem: Low Molecular Weight Polymer
| Symptom | Potential Cause | Recommended Solution |
| Brittle polymer film | Incomplete polymerization or chain termination. | Ensure the purity of the 3,4-AHBA monomer is high, as impurities can inhibit polymerization.[3] |
| Dark-colored polymer | Oxidation of the monomer or polymer. | Conduct the polymerization under a strict inert atmosphere and use degassed solvents. |
| Inconsistent polymerization results | Variability in monomer reactivity. | Consider the synthesis of an activated monomer derivative, such as the hydrochloride salt, which can sometimes lead to more reproducible results.[2] |
Workflow: PBO Synthesis via Polycondensation
Caption: Workflow for Polybenzoxazole Synthesis.
Visualizing Reaction Pathways
Diagram: Acylation of 3,4-AHBA - Desired vs. Side Reaction
Caption: Competing Acylation Pathways.
References
-
Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. (1989, November 15). Retrieved January 19, 2026, from [Link]
- US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents. (n.d.).
-
Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]
-
Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. (2017, November 1). Retrieved January 19, 2026, from [Link]
- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents. (n.d.).
-
Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PubMed Central. (2021, December 23). Retrieved January 19, 2026, from [Link]
-
3-Amino-4-Hydroxybenzoic Acid | PDF | Amine | Electrochemistry - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. (2017, November 16). Retrieved January 19, 2026, from [Link]
-
What is/are the best activator/s for reaction of amidation? - ResearchGate. (2016, May 24). Retrieved January 19, 2026, from [Link]
-
Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. - Filo. (2025, August 3). Retrieved January 19, 2026, from [Link]
- CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents. (n.d.).
-
Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
1a. 3-Amino-4-Hydroxybenzoic Acid | PDF | Acid | Chemical Reactions - Scribd. (2025, February 4). Retrieved January 19, 2026, from [Link]
-
3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. (2015, April 8). Retrieved January 19, 2026, from [Link]
-
Summary of experimental solubility data of 4-hydroxybenzoic acid in... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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- 2. data.epo.org [data.epo.org]
- 3. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 [chemicalbook.com]
- 6. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis of Methyl 3-amino-4-isopropoxybenzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-isopropoxybenzoate. This guide is designed to provide in-depth, field-proven insights into the viable synthetic routes for this valuable intermediate. As Senior Application Scientists, we understand that success in the lab is not just about following steps, but about comprehending the underlying chemistry and anticipating challenges. This document is structured in a practical question-and-answer format to directly address the specific issues you may encounter during your experiments.
I. Strategic Overview: Choosing Your Synthetic Path
The synthesis of Methyl 3-amino-4-isopropoxybenzoate can be approached from a few strategic directions, primarily dictated by the choice of starting material and the sequence of key transformations. Below, we outline two of the most logical and commonly considered retrosynthetic pathways.
Caption: Retrosynthetic analysis of Methyl 3-amino-4-isopropoxybenzoate.
II. Route 1: The "Nitro-First" Approach - A Detailed Troubleshooting Guide
This route commences with the commercially available 4-hydroxy-3-nitrobenzoic acid, introducing the isopropoxy group, followed by esterification and concluding with the reduction of the nitro group.
Caption: Workflow for the "Nitro-First" synthetic route.
Frequently Asked Questions & Troubleshooting
Q1: I'm having trouble with the first step, the Williamson ether synthesis. My yields are low and I'm seeing starting material recovered. What's going wrong?
A1: The Williamson ether synthesis is a classic SN2 reaction that is highly dependent on reaction conditions.[1] Here are the key factors to consider:
-
Choice of Base: The acidity of the phenolic proton on 4-hydroxy-3-nitrobenzoic acid is increased by the electron-withdrawing nitro group. However, a sufficiently strong base is still required to ensure complete deprotonation to the phenoxide. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO often give better results.[2]
-
Alkylating Agent: Isopropyl halides are secondary halides, which can lead to a competing E2 elimination reaction, especially with a strong, sterically unhindered base. To minimize this, use isopropyl iodide or bromide, as iodide is a better leaving group. Using a milder base like K₂CO₃ can also favor substitution over elimination.
-
Temperature Control: Running the reaction at elevated temperatures will favor the elimination side product. It's best to start at room temperature and gently heat if the reaction is sluggish, monitoring by TLC.
Troubleshooting Workflow: Williamson Ether Synthesis
Caption: Troubleshooting guide for the Williamson ether synthesis step.
Q2: Are there alternatives to the Williamson ether synthesis for introducing the isopropoxy group?
A2: Yes, the Mitsunobu reaction is a powerful alternative, especially for sterically hindered alcohols.[3] It involves the reaction of the phenol with isopropanol in the presence of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4]
-
Advantages: The Mitsunobu reaction generally proceeds under milder conditions than the Williamson ether synthesis and can be more effective for secondary alcohols.
-
Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[5] Additionally, the reagents are more expensive.
Q3: My Fischer esterification of 4-isopropoxy-3-nitrobenzoic acid is slow and incomplete. How can I drive it to completion?
A3: Fischer esterification is an equilibrium-controlled process.[6] To achieve a high yield of the methyl ester, you need to shift the equilibrium towards the products. This can be achieved by:
-
Using a Large Excess of Alcohol: Employing methanol as the solvent ensures a high concentration of one of the reactants.[7][8]
-
Removal of Water: The water formed during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Acid Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
Q4: I'm concerned about the chemoselectivity of the nitro group reduction. Will the ester group be affected?
A4: This is a valid concern. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the methyl ester.
-
Recommended Reagents:
-
Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a very effective and clean method for reducing nitro groups. This method is generally compatible with ester functionalities.
-
Metal/Acid Reductions: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of esters.[9][10] Iron powder in the presence of an acid like acetic acid or ammonium chloride is another effective and economical option.
-
-
Reagents to Avoid: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce both the nitro group and the ester and should be avoided in this step.
Table 1: Comparison of Nitro Group Reduction Methods
| Reducing Agent | Pros | Cons |
| H₂/Pd-C | High yield, clean reaction, easy workup. | Requires specialized hydrogenation equipment. |
| SnCl₂ | Good chemoselectivity, mild conditions. | Tin byproducts can be difficult to remove completely. |
| Fe/Acid | Inexpensive, effective. | Can require strongly acidic conditions, workup can be tedious. |
III. Route 2: The "Amino-First" Approach - A Viable Alternative with Caveats
This pathway begins with 3-amino-4-hydroxybenzoic acid, which requires protection of the amino group before proceeding with etherification and esterification.
Caption: Workflow for the "Amino-First" synthetic route.
Frequently Asked Questions & Troubleshooting
Q1: Why is protection of the amino group necessary in this route?
A1: The amino group is nucleophilic and can interfere with subsequent reactions. For instance, during the Williamson ether synthesis, the amino group could potentially be alkylated by the isopropyl halide. In the Fischer esterification, the acidic conditions would protonate the basic amino group, which can affect the reactivity of the carboxylic acid.[11]
Q2: What are some suitable protecting groups for the amino group?
A2: An acetyl group is a common and effective protecting group for anilines. It can be introduced by reacting the amino group with acetic anhydride or acetyl chloride. The resulting acetamide is stable to the conditions of etherification and esterification and can be readily removed by acidic or basic hydrolysis.
Q3: What are the main challenges with this "Amino-First" route?
A3: The primary drawback of this route is the addition of two extra steps: protection and deprotection. This increases the overall step count and can lower the overall yield. However, it may be a necessary strategy if the starting material, 3-amino-4-hydroxybenzoic acid, is more readily available or cost-effective than 4-hydroxy-3-nitrobenzoic acid.
IV. Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Isopropoxy-3-nitrobenzoic acid
-
To a solution of 4-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-iodopropane (1.5 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Protocol 2: Fischer Esterification of 4-Isopropoxy-3-nitrobenzoic acid
-
Suspend 4-isopropoxy-3-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling in an ice bath.[12]
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.[12]
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.[8]
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Protocol 3: Reduction of Methyl 4-isopropoxy-3-nitrobenzoate
-
Dissolve methyl 4-isopropoxy-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (3-4 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate until the solution is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.
V. References
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
ResearchGate. (2025). Chromatography-Free Product Separation in the Mitsunobu Reaction. [Link]
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
Sources
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- 2. francis-press.com [francis-press.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Williamson Ether Synthesis for Aromatic Compounds
Welcome to the technical support center for the Williamson ether synthesis of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions about the Williamson ether synthesis, particularly in the context of aromatic compounds.
Q1: What is the fundamental mechanism of the Williamson ether synthesis with aromatic compounds?
The Williamson ether synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2] In the context of aromatic ethers, the synthesis involves the reaction of a phenoxide ion (an aryloxide) with an alkyl halide.[1][3] The process begins with the deprotonation of a phenol using a base to form a highly nucleophilic phenoxide ion.[4] This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether bond.[1]
It's crucial to note that the aromatic ring itself is not the electrophile. Aryl halides are generally unreactive in SN2 reactions because the carbon-halogen bond is strengthened by resonance, and the geometry of the aromatic ring prevents the necessary backside attack for an SN2 mechanism.[3][5] Therefore, the reaction is almost exclusively between a phenoxide and an alkyl halide, not an alkoxide and an aryl halide.[6]
Q2: How do electron-donating and electron-withdrawing groups on the phenol affect the reaction?
The electronic nature of substituents on the aromatic ring significantly influences the acidity of the phenol and, consequently, the ease of phenoxide formation.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, increase the acidity of the phenol. This allows for the use of weaker bases, like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH), to achieve complete deprotonation.[2][7]
-
Electron-donating groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, decrease the acidity of the phenol. For these substrates, a stronger base like sodium hydride (NaH) or potassium hydride (KH) is often necessary to ensure complete formation of the phenoxide nucleophile.[3][5]
Q3: What are the key considerations when selecting a base, solvent, and temperature for the reaction?
The choice of reaction conditions is critical for maximizing yield and minimizing side reactions.
| Parameter | Recommendation for Aromatic Williamson Ether Synthesis | Rationale |
| Base | For phenols with EWGs: Weaker bases like K₂CO₃, Cs₂CO₃, NaOH, or KOH are sufficient.[2][8] For phenols with EDGs: Stronger bases like NaH or KH are often required.[5][8] | The base must be strong enough to completely deprotonate the phenol. Incomplete deprotonation leads to lower yields.[9] |
| Solvent | Polar aprotic solvents such as acetonitrile, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) are preferred.[1][7] | These solvents effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion, which accelerates the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.[1][8] |
| Temperature | Typically conducted between 50 to 100 °C.[1][10] | Higher temperatures can increase the reaction rate but may also favor elimination side reactions, especially with secondary alkyl halides.[8][10] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction.[10] |
Q4: What are the most common side reactions, and how can they be minimized?
The two most prevalent side reactions in the Williamson ether synthesis are elimination (E2) of the alkyl halide and C-alkylation of the phenoxide.[1][7]
-
E2 Elimination: This is a major competing reaction, especially with secondary and tertiary alkyl halides, where the phenoxide acts as a base rather than a nucleophile, leading to the formation of an alkene.[4][9] To minimize elimination, use a primary alkyl halide whenever possible and maintain the lowest effective reaction temperature.[5][8]
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (usually at the ortho or para positions).[7] O-alkylation is favored in polar aprotic solvents like DMF and DMSO, while C-alkylation can become more significant in other solvent systems.[7]
Troubleshooting Guides
This section provides step-by-step solutions to common experimental problems.
Problem 1: Low or No Product Yield
A low yield of the desired aromatic ether is a frequent issue. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Complete Deprotonation: Incomplete formation of the phenoxide is a common cause of low yield.[9] If you are using a phenol with electron-donating groups, a weak base may not be sufficient. Consider switching to a stronger base like sodium hydride (NaH).[3]
-
Evaluate the Alkyl Halide: The SN2 reaction is highly sensitive to steric hindrance.[7] Best results are obtained with primary alkyl halides.[5] Secondary alkyl halides will lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[5][11]
-
Optimize Reaction Conditions:
-
Solvent: Ensure you are using a polar aprotic solvent like acetonitrile, DMF, or DMSO to maximize the nucleophilicity of the phenoxide.[1][12]
-
Temperature: While a typical range is 50-100 °C, higher temperatures can promote the competing E2 elimination.[10] If you suspect elimination is the issue, try running the reaction at a lower temperature for a longer duration.[7]
-
-
Ensure Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture.[10][11] Water can consume the base and hydrolyze the alkyl halide.[10] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Problem 2: Significant Alkene Byproduct Formation (E2 Elimination)
The formation of an alkene indicates that the E2 elimination pathway is outcompeting the desired SN2 reaction.[9]
Caption: Workflow to minimize alkene byproduct formation.
Detailed Steps:
-
Choice of Alkyl Halide: This is the most critical factor. The most effective way to avoid elimination is to use a primary alkyl halide.[5] If the synthesis of an asymmetrical ether allows for two different combinations of phenoxide and alkyl halide, always choose the route that involves the less sterically hindered alkyl halide.[7][8]
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[7] Elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures.
-
Base Selection: While a strong base is needed for deprotonation, an excessively strong or hindered base can promote elimination. For sensitive substrates, using the minimum necessary amount of a non-hindered base is advisable.
Problem 3: Product Purification Challenges
Isolating the pure aromatic ether from the reaction mixture can be challenging due to unreacted starting materials and byproducts.
General Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[13] Quench the reaction by adding water to dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.[13] The desired ether product will be in the organic layer.
-
Washing: Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted phenol. Subsequently, wash with brine to remove residual water and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Chromatography: If the crude product is still impure, column chromatography is often necessary to separate the desired ether from nonpolar byproducts like the elimination product (alkene) and any C-alkylated isomers.
Advanced Topic: Phase-Transfer Catalysis (PTC)
For industrial applications or when dealing with heterogeneous reaction mixtures (e.g., solid K₂CO₃ in an organic solvent), phase-transfer catalysis can be highly effective.[1] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide resides, thereby accelerating the reaction.[13][14]
References
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Benchchem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Benchchem. (n.d.). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- YouTube. (2020, October 20). Williamson Ether Synthesis.
- askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation.
- Benchchem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis..
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. francis-press.com [francis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 12. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: Methyl 3-amino-4-isopropoxybenzoate vs. Methyl 3-amino-4-methylbenzoate
For researchers, scientists, and drug development professionals, the rational selection of molecular building blocks is a cornerstone of modern therapeutic design. The subtle modification of a chemical scaffold can profoundly alter a compound's pharmacodynamic and pharmacokinetic profile. This guide provides an in-depth, objective comparison of two closely related aniline derivatives: Methyl 3-amino-4-isopropoxybenzoate and the well-established Methyl 3-amino-4-methylbenzoate . By examining their structural nuances, synthetic accessibility, and potential performance in drug discovery contexts, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic and medicinal chemistry programs.
Structural and Physicochemical Profile: A Tale of Two Substituents
At first glance, both molecules share a common methyl 3-aminobenzoate core, offering a reactive amine handle for derivatization and a methyl ester for potential hydrolysis or amidation. The critical point of divergence lies at the C4 position of the benzene ring: an isopropoxy group versus a methyl group. This seemingly minor change has significant implications for the molecule's overall properties.
Caption: Core structures of the two building blocks.
The isopropoxy group is sterically bulkier and introduces a flexible ether linkage, whereas the methyl group is a small, classic hydrophobic substituent. These differences are quantitatively reflected in their physicochemical properties.
Table 1: Comparative Physicochemical Properties
| Property | Methyl 3-amino-4-isopropoxybenzoate | Methyl 3-amino-4-methylbenzoate | Rationale for Difference |
| Molecular Formula | C₁₁H₁₅NO₃ | C₉H₁₁NO₂ | Addition of a C₂H₄O unit. |
| Molecular Weight | 209.24 g/mol [1] | 165.19 g/mol [2][3][4][5] | The isopropoxy group is significantly larger than the methyl group. |
| Appearance | Not specified in search results | Beige or pale yellow to light brown crystalline solid.[2] | Physical state can vary with purity. |
| Melting Point | Not specified in search results | 113-117 °C[2] | The simpler, more compact structure of the methyl analog may allow for more efficient crystal packing. |
| Predicted XLogP3 | ~2.3[1] | ~1.5 - 2.1 | The larger alkyl chain of the isopropoxy group significantly increases lipophilicity. |
| Solubility | Good solubility in organic solvents, low in water (predicted).[6] | Good solubility in organic solvents like methanol and ethanol. | Increased lipophilicity of the isopropoxy analog likely reduces aqueous solubility further. |
| Polar Surface Area (PSA) | 61.55 Ų (Predicted) | 52.32 Ų | The ether oxygen in the isopropoxy group contributes to a slightly higher PSA. |
The most critical distinction for a drug developer is the calculated lipophilicity (XLogP3). The isopropoxy substituent provides a substantial increase in lipophilicity. This property is a double-edged sword: while it can enhance membrane permeability and access to hydrophobic binding pockets, it may also lead to decreased aqueous solubility, increased metabolic clearance, and higher off-target binding.[7]
Synthetic Accessibility and Strategy
Both compounds can be prepared from their corresponding substituted 3-nitrobenzoic acids. The general workflow involves the esterification of the carboxylic acid followed by the reduction of the nitro group to the desired amine.
Caption: General synthetic workflow for target compounds.
Methyl 3-amino-4-methylbenzoate is readily synthesized from 3-amino-4-methylbenzoic acid or by reduction of methyl 4-methyl-3-nitrobenzoate.[2][3] The starting materials are commercially available, making this a cost-effective and straightforward building block.
Methyl 3-amino-4-isopropoxybenzoate synthesis would follow a similar path, likely starting from 4-hydroxy-3-nitrobenzoic acid. The synthesis requires an additional step: Williamson ether synthesis to install the isopropyl group on the phenolic hydroxyl, followed by esterification and nitro reduction. This adds steps and complexity compared to its methyl counterpart, potentially increasing costs and reducing overall yield.
Exemplary Protocol: Synthesis of Methyl 3-amino-4-methylbenzoate
This protocol is based on established laboratory procedures for the esterification of 3-amino-4-methylbenzoic acid.[3]
Objective: To synthesize Methyl 3-amino-4-methylbenzoate via acid-catalyzed esterification.
Materials:
-
3-amino-4-methylbenzoic acid (1.0 eq)
-
Anhydrous Methanol (MeOH, ~15 mL per gram of acid)
-
Thionyl chloride (SOCl₂) (2.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: In a round bottom flask, suspend 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous MeOH.
-
Reagent Addition: Cool the solution in an ice bath. Add thionyl chloride (2.2 eq) dropwise while stirring. Causality Note: This exothermic reaction forms the highly reactive acyl chloride in situ and generates HCl gas, which catalyzes the esterification. Cooling prevents uncontrolled reaction rates.
-
Reaction: Remove the ice bath, attach a reflux condenser, and heat the solution to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the flask to room temperature and concentrate the solvent under reduced pressure.
-
Neutralization: Carefully add a saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases and the pH is neutral to alkaline (~pH 7.5-8). Trustworthiness Check: This step neutralizes the excess acid and is critical for ensuring the product, which has a basic amine group, is in its free base form for extraction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic phase with saturated brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: The resulting solid can be further purified by recrystallization if necessary. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a beige powder.[2][3]
Performance and Application in Drug Discovery
The choice between these two building blocks directly impacts the properties of the final drug candidate.
Pharmacodynamic Considerations: The Target Interaction
The C4 position often points towards the solvent-exposed region of an ATP-binding pocket in kinases. However, it can also be engineered to interact with adjacent hydrophobic sub-pockets.
-
Methyl 3-amino-4-methylbenzoate: This building block is a cornerstone in the synthesis of several approved tyrosine kinase inhibitors, most notably Nilotinib and Imatinib , used to treat chronic myeloid leukemia (CML).[8] In these scaffolds, the methyl group is believed to occupy a small hydrophobic pocket, contributing favorably to the binding affinity. The "magic methyl" effect, where the addition of a methyl group provides a disproportionate increase in potency, is a well-documented phenomenon in medicinal chemistry arising from favorable conformational effects or displacement of high-energy water molecules.[9][10][11]
-
Methyl 3-amino-4-isopropoxybenzoate: While less documented in approved drugs, the isopropoxy group offers distinct advantages for novel drug design.
-
Increased Lipophilic Interactions: The larger isopropyl group can probe and fill larger hydrophobic pockets more effectively than a methyl group.
-
Conformational Restriction: The steric bulk of the isopropoxy group can influence the dihedral angle between the benzene ring and an attached moiety, potentially locking the molecule into a more favorable binding conformation.[10]
-
Metabolic Stability: The ether linkage, while a potential metabolic soft spot for O-dealkylation, can also be more stable than an unsubstituted aromatic position, offering an alternative metabolic profile.[7]
-
Caption: Decision workflow for building block selection.
Pharmacokinetic (ADME) Profile Comparison
The ADME properties of a drug candidate are critically influenced by its physicochemical characteristics.
Table 2: Predicted Impact on ADME Profiles
| ADME Parameter | Methyl 3-amino-4-isopropoxybenzoate Derivative | Methyl 3-amino-4-methylbenzoate Derivative | Justification |
| Absorption | Potentially higher passive diffusion due to increased lipophilicity. | Good baseline absorption. | Lipophilicity is a key driver of membrane permeability.[7] |
| Distribution | Higher volume of distribution (Vd), potential for higher plasma protein binding. | Lower Vd, likely lower plasma protein binding. | Increased lipophilicity often correlates with increased binding to albumin and distribution into fatty tissues. |
| Metabolism | Potential for O-deisopropylation by CYP enzymes. | Potential for benzylic hydroxylation of the methyl group by CYP enzymes. | Both groups present metabolic handles, but the pathways differ, offering a strategic choice for stability tuning.[7] |
| Excretion | Slower clearance if highly protein-bound. | Faster clearance. | Compounds with lower protein binding are more readily available for renal or hepatic clearance. |
| Solubility | Lower aqueous solubility. | Higher aqueous solubility. | The bulky, non-polar isopropoxy group will likely decrease solubility more than the smaller methyl group. |
Conclusion: Strategic Selection for Rational Design
The choice between Methyl 3-amino-4-methylbenzoate and Methyl 3-amino-4-isopropoxybenzoate is a strategic one, contingent on the specific goals of the drug discovery program.
-
Methyl 3-amino-4-methylbenzoate is the pragmatic choice for projects focused on well-validated targets or for creating analogs of known drugs like Imatinib. Its commercial availability, straightforward synthesis, and proven track record make it a reliable and cost-effective building block.[8][12] It is ideal for lead optimization where subtle modulation is required.
-
Methyl 3-amino-4-isopropoxybenzoate is a tool for innovation. It is best suited for programs aiming to generate novel intellectual property, significantly modulate pharmacokinetic properties, or probe larger, more challenging hydrophobic pockets. While its synthesis is more demanding, the potential payoff is access to unique chemical matter with a differentiated biological and ADME profile, potentially overcoming limitations of first-generation inhibitors such as poor solubility or rapid metabolism.
Ultimately, the decision rests on a thorough analysis of the target structure and the desired therapeutic profile. This guide provides the foundational data and scientific rationale to empower researchers to select the optimal building block for their journey toward discovering the next generation of therapeutics.
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NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methyl 3-amino-4-methylbenzoate in Modern Pharmaceutical Synthesis. Available from: [Link]
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A Comparative Analysis for the Bench: Methyl 3-amino-4-isopropoxybenzoate vs. Isopropyl 3-amino-4-methylbenzoate
In the landscape of pharmaceutical intermediates and research chemicals, structural isomerism presents a fascinating challenge, offering a subtle yet powerful means to modulate physicochemical and biological properties. This guide provides an in-depth comparison of two such isomers: Methyl 3-amino-4-isopropoxybenzoate and Isopropyl 3-amino-4-methylbenzoate. While sharing the same molecular formula, the differential placement of their methyl, isopropyl, and ester functionalities imparts distinct characteristics that are critical for consideration in synthetic chemistry and drug development.
This document is intended for researchers, scientists, and professionals in drug development, offering a technical comparison supported by experimental data where available, and predictive analysis based on established chemical principles.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two molecules lies in the arrangement of the ester and ether/alkyl groups around the aminobenzoate core. In Methyl 3-amino-4-isopropoxybenzoate, a methyl ester is paired with a para-isopropoxy group, whereas Isopropyl 3-amino-4-methylbenzoate features an isopropyl ester with a para-methyl group. This seemingly minor rearrangement has significant implications for their electronic profiles, steric hindrance, and, consequently, their reactivity and physical properties.
| Property | Methyl 3-amino-4-isopropoxybenzoate | Isopropyl 3-amino-4-methylbenzoate |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₅NO₂ |
| Molecular Weight | 209.24 g/mol | 193.24 g/mol |
| CAS Number | Not available | 21447-47-2[1] |
| Appearance | Predicted: White to off-white solid | White crystalline solid or powder[2] |
| Solubility | Predicted: Soluble in organic solvents, low water solubility | Soluble in many organic solvents (ethers, alcohols), low water solubility[2] |
| Boiling Point | Predicted: Higher than Isopropyl 3-amino-4-methylbenzoate | 317.3 ± 22.0 °C (Predicted)[2] |
| Density | Predicted: Higher than Isopropyl 3-amino-4-methylbenzoate | 1.077 ± 0.06 g/cm³ (Predicted)[2] |
| Flash Point | Not available | 169.5°C[2] |
Synthesis and Mechanistic Considerations
The synthetic routes to these isomers, while both starting from substituted benzoic acids, diverge in their specific strategies. The choice of starting materials and the sequence of reactions are dictated by the directing effects of the substituents on the aromatic ring.
Proposed Synthesis of Methyl 3-amino-4-isopropoxybenzoate
Experimental Protocol (Proposed):
-
Esterification: 4-Hydroxy-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield Methyl 4-hydroxy-3-nitrobenzoate. The reaction is monitored by TLC until completion.
-
Williamson Ether Synthesis: The resulting phenolic ester is then subjected to a Williamson ether synthesis.[3][4][5][6][7] Treatment with isopropyl bromide in the presence of a weak base like potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF) affords Methyl 4-isopropoxy-3-nitrobenzoate. The etherification is crucial at this stage as the hydroxyl group is a poor nucleophile.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (H₂ over Pd/C) or using a reducing agent like tin(II) chloride in hydrochloric acid.[8] The product, Methyl 3-amino-4-isopropoxybenzoate, is then isolated and purified.
Synthesis of Isopropyl 3-amino-4-methylbenzoate
The synthesis of Isopropyl 3-amino-4-methylbenzoate is more direct and has been reported in the literature.[2] It typically involves the esterification of 3-amino-4-methylbenzoic acid.
Experimental Protocol:
-
Fischer Esterification: 3-Amino-4-methylbenzoic acid is refluxed in isopropanol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product by using an excess of isopropanol or by removing the water formed during the reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The product is purified by crystallization or column chromatography.
Comparative Reactivity and Electronic Effects
The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of these molecules, particularly the nucleophilicity of the amino group and the susceptibility of the ring to electrophilic substitution.
-
Methyl 3-amino-4-isopropoxybenzoate: The isopropoxy group at the para position is a strong electron-donating group through resonance, which increases the electron density on the aromatic ring. This, in turn, enhances the nucleophilicity of the amino group at the meta position. The methyl ester group is an electron-withdrawing group, which slightly deactivates the ring.
-
Isopropyl 3-amino-4-methylbenzoate: The methyl group at the para position is a weaker electron-donating group compared to the isopropoxy group. The isopropyl ester, being bulkier than a methyl ester, may introduce some steric hindrance around the carbonyl group, potentially affecting reactions at this site.
Due to the stronger electron-donating nature of the isopropoxy group, the amino group in Methyl 3-amino-4-isopropoxybenzoate is predicted to be more nucleophilic than in Isopropyl 3-amino-4-methylbenzoate . This has implications for subsequent derivatization reactions at the amino functionality.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR for Methyl 3-amino-4-isopropoxybenzoate (in CDCl₃):
-
Aromatic Protons: Three signals in the aromatic region, likely a doublet, a singlet (or a narrow doublet), and another doublet, characteristic of a 1,2,4-trisubstituted benzene ring.
-
Isopropoxy Group: A septet for the CH proton and a doublet for the two CH₃ groups.
-
Methyl Ester: A singlet around 3.8 ppm.
-
Amino Group: A broad singlet for the NH₂ protons.
¹H NMR for Isopropyl 3-amino-4-methylbenzoate (in CDCl₃):
-
Aromatic Protons: Similar to its isomer, three signals are expected in the aromatic region.
-
Isopropyl Ester: A septet for the CH proton and a doublet for the two CH₃ groups.
-
Methyl Group: A singlet for the aromatic CH₃ group.
-
Amino Group: A broad singlet for the NH₂ protons.
The key difference in the ¹H NMR spectra would be the presence of a methyl ester singlet in one and an aromatic methyl singlet in the other, along with subtle shifts in the aromatic proton signals due to the different electronic environments.
Infrared (IR) Spectroscopy
Both molecules are expected to show characteristic IR absorption bands for:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
C=O stretching of the ester carbonyl group (around 1700-1730 cm⁻¹).
-
C-O stretching of the ester and ether linkages.
-
Aromatic C-H and C=C stretching .
Subtle differences in the exact wavenumbers of these vibrations can be expected due to the different electronic and steric environments.
Potential Applications and Field Insights
Both Methyl 3-amino-4-isopropoxybenzoate and Isopropyl 3-amino-4-methylbenzoate serve as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The amino and ester functionalities provide convenient handles for further chemical modifications, such as amide bond formation, diazotization, and other coupling reactions.
The choice between these two isomers in a synthetic program would depend on the desired properties of the final product. For instance, the isopropoxy group in Methyl 3-amino-4-isopropoxybenzoate might be introduced to enhance lipophilicity or to modulate metabolic stability. The isopropyl ester in Isopropyl 3-amino-4-methylbenzoate could be chosen for its specific hydrolysis rate in a biological system.
Conclusion
Methyl 3-amino-4-isopropoxybenzoate and Isopropyl 3-amino-4-methylbenzoate, while being structural isomers, are predicted to exhibit distinct physicochemical and reactive properties. The stronger electron-donating nature of the isopropoxy group in the former is expected to render its amino group more nucleophilic. Their synthesis routes, while based on fundamental organic reactions, require different strategic approaches.
For researchers and drug development professionals, the selection of one isomer over the other should be a deliberate choice based on a thorough understanding of their subtle yet significant structural differences. While experimental data for Isopropyl 3-amino-4-methylbenzoate is available, further experimental characterization of Methyl 3-amino-4-isopropoxybenzoate is warranted to fully elucidate its properties and potential applications.
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BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
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ChemBK. (2024, April 9). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]
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European Patent Office. (n.d.). EP 0206635 A1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Isopropyl 3-amino-4-methylbenzoate. Retrieved from [Link]
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Walsh, C. T., & Fischbach, M. A. (2011). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 29(1), 37–59. [Link]
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World Intellectual Property Organization. (2015, June 18). WO 2015/087343 A2. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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A Comparative Guide to the Biological Activity Screening of Novel Aminobenzoate Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies for screening the biological activity of novel aminobenzoate derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of potential results, empowering you to make informed decisions in your drug discovery pipeline.
The Versatile Scaffold: Why Aminobenzoate Derivatives Warrant Investigation
Para-aminobenzoic acid (PABA) and its derivatives represent a versatile chemical scaffold with a rich history in medicinal chemistry.[1] As a key intermediate in the folate biosynthesis pathway of many microorganisms, PABA's structure has been a foundational element in the development of sulfonamide antibiotics.[2] However, the therapeutic potential of aminobenzoate derivatives extends far beyond antimicrobial activity. Through various chemical modifications, these compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][3] This guide will explore the screening methodologies to elucidate and compare these diverse activities.
At a Glance: Comparing the Biological Activities of Novel Aminobenzoate Derivatives
To effectively compare the potency and spectrum of activity of newly synthesized aminobenzoate derivatives, a multi-faceted screening approach is essential. Below is a comparative table illustrating hypothetical data for three novel derivatives (ABD-1, ABD-2, and ABD-3) against standard control compounds in key biological assays.
| Compound | Anticancer Activity (MCF-7) | Antimicrobial Activity (S. aureus) | Anti-inflammatory Activity |
| IC50 (µM) | MIC (µg/mL) | % Inhibition of Protein Denaturation at 100 µg/mL | |
| ABD-1 | 15.8 | 32 | 75.2% |
| ABD-2 | 5.2 | 128 | 45.5% |
| ABD-3 | 35.1 | 8 | 88.9% |
| Doxorubicin (Standard) | 0.9 | - | - |
| Ciprofloxacin (Standard) | - | 1 | - |
| Diclofenac (Standard) | - | - | 92.4% |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. A lower MIC indicates a more potent antimicrobial agent. The percentage inhibition of protein denaturation reflects the anti-inflammatory potential.
The Causality Behind Experimental Choices: Selecting the Right Assay
The selection of appropriate screening assays is paramount for generating meaningful and reproducible data. Here, we justify the choice of the assays presented in this guide.
-
Anticancer Screening (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity.[4][5] Its selection is based on its quantitative nature, high throughput capability, and reliance on the metabolic activity of viable cells, providing a robust initial screen for potential anticancer agents.[3][6] The choice of the MCF-7 breast cancer cell line is illustrative; a comprehensive screen would ideally involve a panel of cell lines representing different cancer types to determine the spectrum of activity.[7][8]
-
Antimicrobial Screening (Broth Microdilution): The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10] Its advantages over diffusion-based methods include providing a quantitative result (the MIC value), which is crucial for comparing the potency of different compounds and for guiding further development.[11][12] Staphylococcus aureus is a common and clinically significant Gram-positive pathogen, making it a relevant choice for initial screening.[13]
-
Anti-inflammatory Screening (Protein Denaturation Assay): Protein denaturation is a well-established marker of inflammation.[14][15] The in vitro protein denaturation assay provides a simple, rapid, and cost-effective method to screen for potential anti-inflammatory activity.[16][17] The ability of a compound to prevent the heat-induced denaturation of a protein like bovine serum albumin (BSA) is a good indicator of its potential to mitigate inflammatory processes.[14]
Experimental Workflows and Protocols
To ensure the integrity and reproducibility of your screening results, adhering to standardized protocols is critical. The following sections provide detailed, step-by-step methodologies for the key experiments discussed.
Anticancer Activity Screening: MTT Assay
This protocol outlines the determination of the cytotoxic effects of novel aminobenzoate derivatives on a selected cancer cell line.
Caption: Workflow for MTT-based cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suspension of the chosen cancer cell line (e.g., MCF-7) into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel aminobenzoate derivatives and the standard drug (e.g., Doxorubicin) in the culture medium. After the initial incubation, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity Screening: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the novel compounds against a target bacterial strain.
Caption: Workflow for broth microdilution MIC assay.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of each novel aminobenzoate derivative and the standard antibiotic (e.g., Ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity Screening: Protein Denaturation Assay
This protocol describes a method to evaluate the anti-inflammatory potential of the derivatives by measuring the inhibition of protein denaturation.
Caption: Workflow for protein denaturation inhibition assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In separate test tubes, prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 0.2 mL of the aminobenzoate derivative at various concentrations. A control group is prepared without the test compound.
-
Initial Incubation: Incubate all the tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by incubating the tubes in a water bath at 72°C for 5 minutes.
-
Cooling: After heating, allow the tubes to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Conclusion and Future Directions
The screening paradigms detailed in this guide provide a robust framework for the initial evaluation of novel aminobenzoate derivatives. The comparative data generated from these assays will enable a clear understanding of the lead candidates' potency and spectrum of activity, guiding further preclinical development. Future investigations should aim to elucidate the specific mechanisms of action underlying the observed biological activities and expand the screening to include a wider range of cell lines and microbial strains to establish a comprehensive biological profile.
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Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
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Sakat, S., Juvekar, A. R., & Gambhire, M. N. (2010). In vitro antioxidant and anti-inflammatory activity of methanol extract of Oxalis corniculata Linn. International Journal of Pharma and Bio Sciences, 1(2). [Link]
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Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research, 3(3), 189-196. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]
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A Comparative Analysis of Synthesis Methods for Substituted Aminobenzoates: A Guide for Researchers
Substituted aminobenzoates are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including local anesthetics like benzocaine, as well as dyes and agrochemicals. The strategic placement of substituents on the aromatic ring and the nature of the ester group are pivotal in tuning the molecule's physicochemical properties and biological activity. Consequently, the efficient and selective synthesis of these compounds is a subject of considerable interest in both academic and industrial research.
This guide provides a comprehensive comparative analysis of the principal synthetic methodologies for preparing substituted aminobenzoates. We will delve into the mechanistic underpinnings, practical advantages and limitations, and scalability of each approach, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific target molecules.
Executive Summary of Synthetic Strategies
The synthesis of substituted aminobenzoates can be broadly categorized into four main strategies, each with distinct advantages and disadvantages. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability.
| Method | General Transformation | Key Advantages | Key Disadvantages |
| Fischer-Speier Esterification | Carboxylic Acid + Alcohol ⇌ Ester + Water | Simple, cost-effective, uses readily available starting materials.[1][2] | Reversible reaction requiring excess alcohol or water removal; sensitive to sterically hindered substrates.[3] |
| Reduction of Nitrobenzoates | Nitroarene → Arylamine | High yields, clean reactions (especially catalytic hydrogenation), good functional group tolerance with appropriate reagents.[4][5] | Requires synthesis of the nitro-precursor; some reducing agents (e.g., tin salts) produce stoichiometric waste. |
| Buchwald-Hartwig Amination | Aryl Halide + Amine → Arylamine | Excellent functional group tolerance, broad substrate scope, high yields under mild conditions.[6][7][8] | Expensive palladium catalysts and ligands; requires inert atmosphere. |
| Ullmann Condensation | Aryl Halide + Amine → Arylamine | Uses less expensive copper catalysts.[9] | Typically requires harsh reaction conditions (high temperatures); narrower substrate scope compared to Buchwald-Hartwig.[9] |
I. Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a direct and acid-catalyzed reaction between a substituted aminobenzoic acid and an alcohol.[2] This method is often the first choice for simple, unhindered aminobenzoates due to its operational simplicity and cost-effectiveness.[1][10]
Mechanistic Rationale
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (commonly H₂SO₄ or TsOH), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[10][11]
Because the reaction is an equilibrium process, it is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[3][11]
Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)
This protocol details the synthesis of the local anesthetic benzocaine from p-aminobenzoic acid (PABA) and ethanol.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ice water
Procedure:
-
To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.
-
Stir the mixture with a magnetic stir bar until the solid dissolves.
-
Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring solution. A precipitate of the aminobenzoic acid salt may form.[10]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction progresses.[10]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a beaker containing 30 mL of ice water.
-
Slowly add 10% sodium carbonate solution dropwise to neutralize the mixture until the evolution of CO₂ ceases and the pH is alkaline.
-
Collect the precipitated crude benzocaine by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure ethyl 4-aminobenzoate.
Expected Yield: 91-100% (after recrystallization).[12]
II. Reduction of Substituted Nitrobenzoates: A Workhorse Method
A. Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing near-quantitative yields of the corresponding anilines with minimal workup.[12] The reaction involves the use of a metal catalyst, typically palladium or platinum on a carbon support (Pd/C or Pt/C), and a source of hydrogen.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is highly effective for the reduction of nitro groups and is generally tolerant of other functional groups such as esters, carboxylic acids, and halides (though dehalogenation can sometimes occur).
-
Solvent: Alcohols like ethanol or methanol are common solvents as they readily dissolve the nitrobenzoate and are compatible with the reaction conditions.
-
Hydrogen Source: While hydrogen gas is the most common reductant, transfer hydrogenation using formic acid or ammonium formate can also be employed, which may be more convenient for laboratory-scale synthesis.
Experimental Protocol: Catalytic Hydrogenation of Ethyl p-Nitrobenzoate
Materials:
-
Ethyl p-nitrobenzoate
-
95% Ethanol
-
Platinum oxide (PtO₂) or 10% Palladium on carbon (Pd/C)
-
Hydrogen source (gas cylinder or balloon)
-
Filtration aid (e.g., Celite)
Procedure:
-
In a hydrogenation flask, dissolve ethyl p-nitrobenzoate (0.1 mole) in 150 mL of 95% ethanol.
-
Add the catalyst (e.g., 0.2 g of PtO₂).
-
Secure the flask to a hydrogenation apparatus, flush with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas.
-
Shake or stir the mixture under a hydrogen atmosphere (typically 1-4 atm) until the theoretical amount of hydrogen has been consumed. The reaction is usually rapid.[12]
-
Once the reaction is complete (monitored by TLC or LC-MS), vent the hydrogen and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled under a wet or inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude ethyl p-aminobenzoate.
-
Recrystallize the product from a suitable solvent (e.g., ether or ethanol/water) to obtain the pure product.
Expected Yield: 91-100%.[12]
B. Reduction with Tin(II) Chloride (SnCl₂)
Reduction using stannous chloride is a classic and effective method for converting nitroarenes to anilines, particularly when other reducible functional groups are present that may not be compatible with catalytic hydrogenation.[13]
Mechanistic Rationale: The reaction involves the transfer of electrons from Sn(II) to the nitro group. In an acidic medium (typically HCl), the tin(II) is oxidized to tin(IV), while the nitro group is reduced to the amine. The overall stoichiometry requires three equivalents of SnCl₂ per nitro group.
Experimental Protocol: SnCl₂ Reduction of a Substituted Nitrobenzoate
Materials:
-
Substituted nitrobenzoate
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Aqueous potassium hydroxide (KOH) solution (e.g., 2M)
Procedure:
-
Dissolve the substituted nitrobenzoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux or treat with ultrasonic irradiation until the starting material is consumed (monitor by TLC).[13]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 2M aqueous KOH solution to precipitate tin salts and dissolve the product.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aminobenzoate.
-
Purify the product by column chromatography or recrystallization.
Expected Yield: Typically 70-95%, depending on the substrate.[13]
III. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides or triflates with a wide range of amines, including amino acid esters.[6][7] This reaction has become a mainstay in modern organic synthesis due to its broad functional group tolerance and generally mild reaction conditions.[7]
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) center to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the desired N-aryl amine and regenerating the Pd(0) catalyst.[6]
The choice of phosphine ligand is critical for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich ligands are often employed to facilitate these steps.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Amino Ester
Materials:
-
Aryl bromide
-
Amino ester hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like t-BuBrettPhos Pd G3
-
A suitable phosphine ligand (e.g., X-Phos, t-BuBrettPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), amino ester hydrochloride (1.2 eq), base (2.5 eq), palladium pre-catalyst (1-5 mol%), and ligand (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: 70-95%, highly dependent on the specific substrates and reaction conditions.
IV. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[9] While often requiring harsher conditions than the Buchwald-Hartwig amination, modern advancements with the use of ligands have allowed for milder reaction conditions.[14][15]
Mechanistic Rationale
The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The reaction is often facilitated by the use of a ligand to solubilize and activate the copper catalyst.
Comparative Discussion
| Feature | Fischer Esterification | Reduction of Nitrobenzoates | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | Aminobenzoic acids, alcohols | Nitrobenzoates, reducing agents | Aryl halides, amino esters | Aryl halides, amino esters |
| Cost | Low | Low to moderate | High (catalyst & ligand) | Moderate (less expensive than Pd) |
| Scalability | High | High | Moderate (cost can be a factor) | Moderate |
| Functional Group Tolerance | Limited (sensitive to strong acid) | Good (reagent dependent) | Excellent | Moderate to good |
| Reaction Conditions | Reflux, acidic | Varies (mild to high temp/pressure) | Mild to moderate heating | Often high temperatures |
| Green Chemistry Aspects | Good atom economy if alcohol is recycled | Catalytic hydrogenation is green; metal reductants generate waste | Use of precious metals, organic solvents | Use of a less toxic metal (Cu vs. Pd) |
Conclusion
The synthesis of substituted aminobenzoates can be achieved through several effective methodologies.
-
Fischer-Speier esterification remains a simple and economical choice for straightforward targets.
-
The reduction of nitrobenzoates , particularly via catalytic hydrogenation, offers a clean and high-yielding route that is well-suited for industrial applications.
-
For complex molecules with sensitive functional groups, the Buchwald-Hartwig amination provides unparalleled scope and efficiency, albeit at a higher cost.
-
The Ullmann condensation presents a viable, more economical alternative to palladium-catalyzed methods, especially with modern ligand systems.
The selection of the optimal synthetic strategy will ultimately depend on a careful consideration of the specific substrate, desired scale, economic constraints, and the available experimental infrastructure.
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A Comparative Guide to the Structural Elucidation of Methyl 3-amino-4-isopropoxybenzoate: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the case study of "Methyl 3-amino-4-isopropoxybenzoate," a substituted benzoate ester with potential applications as a pharmaceutical intermediate.
We will explore the definitive power of single-crystal X-ray crystallography, often considered the "gold standard," and contrast it with the indispensable spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will not only detail the protocols but also explain the causality behind experimental choices, offering a self-validating framework for robust structural confirmation.
The Gold Standard: Unambiguous Structure Determination via Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, the technique generates a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled precision, providing a direct and absolute confirmation of the molecular structure.[3]
Causality Behind the Method: Why Crystallography is Definitive
Unlike spectroscopic methods which provide indirect information about connectivity and chemical environments, X-ray crystallography provides a direct visualization of the molecule's structure in the solid state. This is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate crystal packing and can influence physical properties like solubility and melting point. For complex molecules with multiple stereocenters, crystallography is often the only way to determine the relative and even absolute stereochemistry without ambiguity.[4]
Experimental Protocol: From Powder to Picture
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success.
A plausible synthetic route involves the esterification of 3-amino-4-isopropoxybenzoic acid with methanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst), analogous to the synthesis of similar benzoate esters.[5] Purity is paramount for crystallization; the crude product must be purified, typically via column chromatography or recrystallization, to remove any starting materials or by-products that could inhibit crystal growth.
This is often the most challenging step.[2][3] The goal is to grow a single, well-ordered crystal larger than 0.1 mm in all dimensions, free from cracks or other imperfections.[3][6]
Key Crystallization Techniques:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. The container is loosely covered and left undisturbed, allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[7]
-
Solvent Layering (Vapor Diffusion): The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small vial, which is then placed inside a larger, sealed jar containing a "poor" solvent (in which the compound is less soluble but miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the solution gradually reduces the compound's solubility, promoting slow crystallization.[8]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. As the temperature drops, the solubility decreases, leading to crystal formation.[2][8]
The causality here is patience and control: rapid changes in conditions (temperature, concentration) lead to the formation of many small nucleation sites, resulting in a fine powder instead of a single large crystal.[7]
Caption: Workflow for X-ray Crystallography.
The selected crystal is mounted on a goniometer and placed within an intense, monochromatic X-ray beam. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[3] This raw data is then processed, and sophisticated software is used to solve the "phase problem" and generate an initial electron density map.[9] An atomic model is built into this map and computationally refined to best fit the experimental data, ultimately yielding the final, high-resolution structure.[6]
Data Presentation: Crystallographic Parameters
The output of a successful crystallographic experiment is a set of precise data. While experimental data for the title compound is not publicly available, the following table illustrates typical parameters using the structurally related local anesthetic, Benzocaine, as an example.[10][11]
| Parameter | Illustrative Value (Based on Benzocaine) | Significance |
| Chemical Formula | C9H11NO2 | Confirms the elemental composition of the molecule in the crystal. |
| Molecular Weight | 165.2 g/mol | Consistent with the expected molecular mass. |
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P 21 21 21 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=5.30 Å, b=8.22 Å, c=20.87 Å | The dimensions of the repeating unit that builds the crystal. |
| Bond Length (e.g., C-O) | ~1.35 Å | Provides precise distances between atoms, confirming bonding patterns. |
| Bond Angle (e.g., O-C=O) | ~125° | Defines the geometry around each atom. |
| Intermolecular Contacts | N-H···O Hydrogen Bonds (~2.97 Å) | Reveals how molecules are arranged and interact within the crystal lattice. |
Alternative & Complementary Methods: Spectroscopic Elucidation
While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable crystals.[4] NMR and MS are powerful, routine techniques that provide a wealth of structural information from non-crystalline or solution-state samples.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about a molecule's carbon-hydrogen framework.[9] It is arguably the most powerful tool for determining the structure of organic molecules in solution.[12]
The Causality of NMR: The chemical shift of a nucleus indicates its electronic environment. Integration of ¹H signals reveals the relative number of protons. Spin-spin coupling patterns show which protons are adjacent to each other. Together, these data points allow for the piecing together of molecular fragments. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC can then be used to connect these fragments and build the complete molecular structure.[12]
Hypothetical ¹H NMR Data for Methyl 3-amino-4-isopropoxybenzoate:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | d | 1H | H-2 (Aromatic) | Downfield due to ester, ortho to isopropoxy group. |
| ~7.2 | dd | 1H | H-6 (Aromatic) | Ortho to amino group, meta to ester. |
| ~6.8 | d | 1H | H-5 (Aromatic) | Ortho to isopropoxy and amino groups, most upfield aromatic proton. |
| ~4.6 | septet | 1H | -OCH(CH₃)₂ | Septet due to coupling with 6 equivalent methyl protons. |
| ~4.5 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |
| ~3.8 | s | 3H | -OCH₃ | Singlet as there are no adjacent protons. |
| ~1.3 | d | 6H | -OCH(CH₃)₂ | Doublet due to coupling with the single methine proton. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] Its primary role in structural elucidation is to determine the precise molecular weight of a compound, which allows for the calculation of its elemental composition.[14]
The Causality of MS: In the mass spectrometer, a molecule is ionized to form a molecular ion (M+). The m/z of this ion provides the molecular weight.[13] This molecular ion is often unstable and can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce structural features. For example, the loss of a 15 mass unit fragment often indicates the presence of a methyl group.[15]
Hypothetical MS Data for Methyl 3-amino-4-isopropoxybenzoate (MW = 225.26 g/mol ):
| m/z Value | Proposed Fragment | Significance |
| 225 | [M]+ | Molecular ion, confirms the molecular weight. |
| 210 | [M - CH₃]+ | Loss of a methyl group from the isopropoxy moiety. |
| 194 | [M - OCH₃]+ | Loss of the methoxy group from the ester. |
| 182 | [M - C₃H₇]+ | Loss of the isopropyl group. |
Comparative Analysis: Choosing the Right Tool
The choice of analytical method depends on the specific question being asked, the nature of the sample, and the available instrumentation.
Caption: Decision workflow for structural elucidation.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Nature of Information | Direct, 3D atomic arrangement[2] | Indirect, through-bond and through-space correlations[2] | Indirect, based on mass and fragmentation[14] |
| Sample State | High-quality single crystal[3] | Solution (requires deuterated solvent)[9] | Solid or solution (vaporized in instrument) |
| Key Information | Bond lengths, bond angles, stereochemistry, crystal packing[1] | Carbon-hydrogen framework, connectivity, relative stereochemistry[12] | Molecular weight, elemental composition, structural fragments[13] |
| Strengths | Unambiguous, "gold standard" for absolute structure confirmation.[1] | Excellent for determining connectivity in solution; non-destructive. | High sensitivity, provides exact mass and formula.[14] |
| Limitations | Requires diffraction-quality crystals, which can be difficult to grow.[2] | Provides an average structure in solution; can be complex for large molecules. | Does not provide stereochemical information; isomers can be difficult to distinguish.[15] |
Conclusion: A Synergistic Approach to Certainty
While single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of a molecule's structure, it is not an isolated technique. A truly rigorous approach to structural elucidation, particularly in the context of drug development and materials science, leverages the synergistic strengths of multiple methods.
For Methyl 3-amino-4-isopropoxybenzoate, the ideal workflow involves:
-
Mass Spectrometry to confirm the molecular weight (225.26 g/mol ) and elemental composition (C₁₁H₁₅NO₂).
-
NMR Spectroscopy to elucidate the complete carbon-hydrogen framework and confirm the connectivity of the methyl ester, amino, and isopropoxy groups on the benzene ring.
-
X-ray Crystallography to provide the definitive, high-resolution 3D structure, confirming all bond lengths, angles, and intermolecular interactions in the solid state.
By integrating the data from these orthogonal techniques, researchers can achieve the highest level of confidence in their molecular structure, a critical foundation for all subsequent research and development.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized "Methyl 3-amino-4-isopropoxybenzoate" by HPLC
<
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, the rigorous assessment of purity is not merely a quality control checkpoint; it is the bedrock of drug safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized "Methyl 3-amino-4-isopropoxybenzoate," a key building block in medicinal chemistry. Our focus is on providing actionable insights and robust methodologies to ensure the integrity of your research and development pipeline.
The Critical Role of Purity in Pharmaceutical Intermediates
"Methyl 3-amino-4-isopropoxybenzoate" serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and unpredictable side effects in the final drug product. Therefore, a highly sensitive and specific analytical method is paramount for its characterization.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the pharmaceutical industry for its precision, reproducibility, and ability to separate complex mixtures.[1] This guide will elucidate a validated HPLC method for "Methyl 3-amino-4-isopropoxybenzoate" and objectively compare its performance against alternative analytical approaches.
HPLC Method: A Self-Validating System for Purity Determination
The development of a robust HPLC method requires a systematic approach, grounded in the physicochemical properties of the analyte and potential impurities.[2][3] The following protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility in your results.
Experimental Protocol: HPLC Purity Assessment
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.[1][4] A PDA detector offers the advantage of acquiring spectral data, which aids in peak purity assessment.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility in separating moderately polar compounds.
2. Mobile Phase and Gradient Elution:
-
The selection of the mobile phase is critical for achieving optimal separation.[5] A common starting point for aromatic amines is a mixture of an aqueous buffer and an organic solvent.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the amine group, leading to better peak shape and retention on a C18 column.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is often necessary to separate impurities with a wide range of polarities.[5] A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized "Methyl 3-amino-4-isopropoxybenzoate" and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL. The solvent should be compatible with the mobile phase to avoid peak distortion.[2]
4. Detection:
-
Set the UV detector to a wavelength where the main compound and expected impurities have significant absorbance. Based on the aromatic amine and benzoate ester structure, a wavelength of 254 nm is a reasonable starting point. A PDA detector can scan a range (e.g., 200-400 nm) to identify the optimal wavelength for all components.[4]
5. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[6][7] This typically involves injecting a standard solution multiple times and evaluating parameters like retention time repeatability, peak area precision (RSD < 2%), tailing factor (< 2), and theoretical plates.[6]
Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: The non-polar stationary phase of a C18 column effectively retains the moderately non-polar "Methyl 3-amino-4-isopropoxybenzoate" and allows for separation based on subtle differences in polarity among impurities.
-
Acidified Mobile Phase: The addition of formic acid suppresses the ionization of residual silanol groups on the silica-based column, which can otherwise lead to peak tailing for basic compounds like aromatic amines.[8]
-
Gradient Elution: This technique ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape, providing a comprehensive impurity profile.[5]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of "Methyl 3-amino-4-isopropoxybenzoate".
Comparison with Alternative Purity Assessment Techniques
While HPLC is a powerful tool, other techniques can provide complementary information or may be suitable for initial, less stringent purity checks.[9][10]
| Technique | Principle | Advantages | Disadvantages | Supporting Experimental Data (Hypothetical) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, suitable for a wide range of compounds.[1][11] | Requires specialized equipment, method development can be time-consuming. | Purity of "Methyl 3-amino-4-isopropoxybenzoate" determined to be 99.5% with two impurities detected at 0.2% and 0.3%. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, low cost, good for reaction monitoring.[10] | Lower resolution and sensitivity compared to HPLC, primarily qualitative.[12] | A single major spot observed, with a faint secondary spot, suggesting the presence of an impurity. |
| Melting Point Determination | A pure crystalline solid has a sharp, well-defined melting point. | Simple, rapid, inexpensive.[10][13] | Insensitive to small amounts of impurities, not suitable for amorphous solids or oils. | Observed melting point range of 1-2°C, indicating a relatively pure compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Excellent for structural elucidation and identification of impurities with different chemical structures. | Less sensitive than HPLC for detecting trace impurities, quantification can be complex.[10][12] | ¹H NMR spectrum consistent with the target structure, with minor unidentifiable peaks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High sensitivity and specificity for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | No significant volatile impurities detected. |
Trustworthiness Through Validation: A Pillar of Scientific Integrity
The described HPLC method's trustworthiness is established through a rigorous validation process, as outlined by the International Council for Harmonisation (ICH) guidelines.[14][15][16] This ensures the method is fit for its intended purpose.
Key Validation Parameters
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] This is demonstrated by the baseline resolution of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11] This is typically established over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11] This is often determined by recovery studies, where a known amount of pure standard is spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Logical Relationship of Method Validation
Caption: Logical flow from HPLC method development to trustworthy results through validation.
Conclusion
For the critical task of assessing the purity of synthesized "Methyl 3-amino-4-isopropoxybenzoate," a well-developed and validated HPLC method is the gold standard. Its superior resolution, sensitivity, and quantitative capabilities provide a level of assurance that is unmatched by other common laboratory techniques. By following the detailed protocol and understanding the principles of method validation, researchers and drug development professionals can confidently ensure the quality and integrity of this vital pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
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ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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What methods are used to test the purity of organic compounds? TutorChase. [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
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Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Bioprocess Online. [Link]
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"Methyl 3-amino-4-isopropoxybenzoate" as an alternative to other aminobenzoate building blocks
A-Comparative-Guide-to-Aromatic-Building-Blocks:-Methyl-3-amino-4-isopropoxybenzoate
Executive Summary
In the landscape of medicinal chemistry, the selection of foundational building blocks is a critical decision that dictates the trajectory of a drug discovery program.[1] Aminobenzoate esters are a cornerstone of this process, serving as versatile scaffolds for a multitude of therapeutic agents.[2][3][4] This guide provides an in-depth comparative analysis of Methyl 3-amino-4-isopropoxybenzoate, a uniquely substituted aniline derivative, against more conventional aminobenzoate building blocks. We will explore how the strategic incorporation of an isopropoxy group offers distinct advantages in modulating physicochemical properties, metabolic stability, and synthetic utility. Through objective comparison and supporting data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for rational molecular design.
Introduction: The Strategic Role of Aminobenzoate Scaffolds
Aromatic amines and benzoate esters are fundamental building blocks in the synthesis of a vast range of complex organic molecules, including a significant number of FDA-approved drugs.[5] The aminobenzoate core, in particular, is a privileged scaffold found in therapeutics ranging from local anesthetics to targeted kinase inhibitors.[1][4][6] The dual functionality of an amine, which can act as a key hydrogen bond donor or a nucleophile for further elaboration, and an ester, which can be readily hydrolyzed or amidated, provides a powerful synthetic platform.[1]
The choice of substitution on the aromatic ring, however, is far from trivial. It profoundly influences key drug-like properties:
-
Lipophilicity: Affects cell permeability, target engagement, and solubility.[1]
-
Metabolic Stability: Determines the compound's half-life and potential for producing active or toxic metabolites.[7][8]
-
Reactivity: Influences the efficiency and selectivity of subsequent chemical transformations.
This guide focuses on Methyl 3-amino-4-isopropoxybenzoate and evaluates its performance and properties against commonly used analogs like Methyl 3-amino-4-methoxybenzoate and Methyl 3-aminobenzoate.
Physicochemical Profile: The Isopropoxy Advantage
The defining feature of Methyl 3-amino-4-isopropoxybenzoate is the bulky, moderately lipophilic isopropoxy group adjacent to the amine. This structural element imparts several beneficial properties compared to smaller alkoxy groups or unsubstituted analogs.
Structural and Electronic Effects
The isopropoxy group introduces distinct steric and electronic features. Its branched nature provides a steric shield around the ortho-amino group and the adjacent aromatic C-H bond. This can be a deliberate design element to hinder metabolic attack at these positions, a common strategy to enhance a drug's half-life.[9][10]
Below is a visual comparison of the structures.
Caption: Structural comparison of key aminobenzoate building blocks.
Comparative Physicochemical Data
The choice of building block directly impacts the physicochemical profile of the resulting molecule. The isopropoxy group, being larger and more nonpolar than a methoxy group, predictably increases lipophilicity (as indicated by a higher calculated LogP). This can be advantageous for enhancing membrane permeability and target engagement within hydrophobic pockets.
| Building Block | Molecular Weight ( g/mol ) | Calculated LogP | Key Differentiator |
| Methyl 3-amino-4-isopropoxybenzoate | 209.25 | ~2.3 | Increased lipophilicity and steric bulk from isopropoxy group.[1] |
| Methyl 3-amino-4-methoxybenzoate | 181.19 | ~1.4 | Baseline for alkoxy-substituted aminobenzoates.[11] |
| Methyl 3-amino-4-methylbenzoate | 165.19 | ~1.8 | Used in synthesis of kinase inhibitors like Nilotinib.[12][13] |
| Methyl 3-aminobenzoate | 151.16 | ~1.4 | Unsubstituted baseline, lower lipophilicity. |
Note: Calculated LogP values are estimates and can vary based on the algorithm used.
Comparative Performance in Key Synthetic Transformations
The utility of a building block is ultimately defined by its performance in common chemical reactions. The electronic nature and steric environment of the amine in Methyl 3-amino-4-isopropoxybenzoate influence its reactivity in crucial C-N bond-forming reactions.
Amide Coupling
Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[14] The nucleophilicity of the aniline is a key determinant of reaction efficiency. While the 4-isopropoxy group is electron-donating, which enhances the amine's nucleophilicity, the steric hindrance it imposes can present a challenge for standard coupling protocols, especially with bulky carboxylic acids.
Insight: For sterically hindered couplings, standard reagents like HATU/DIPEA may prove inefficient.[15] A more robust strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, which can overcome the high activation energy barrier.[15][16][17]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds with aryl halides.[18][19] The electron-rich nature of Methyl 3-amino-4-isopropoxybenzoate makes it an excellent substrate for this transformation. However, the choice of ligand and reaction conditions is critical.
Insight: For electron-rich anilines, catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote efficient reductive elimination and prevent catalyst decomposition.[19][20] These advanced systems have made the coupling of challenging substrates, including aryl chlorides, more routine.[19]
Application Spotlight: Scaffolds for Kinase Inhibitors
Substituted aminobenzoic acid derivatives are prevalent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[1][21] The amino group often serves as a crucial anchor, forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[1]
The 3-amino-4-alkoxybenzoate motif is particularly valuable. For instance, related 7-alkoxy quinoline structures have been investigated as potent inhibitors of Src kinase, where the alkoxy group occupies a key region of the active site.[22][23] The ability to tune the size and lipophilicity of this alkoxy group—for example, by using an isopropoxy instead of a methoxy group—provides a powerful tool for optimizing potency and selectivity. This substitution can enhance binding in hydrophobic sub-pockets and improve pharmacokinetic properties by blocking metabolic degradation.
Experimental Protocols
To ensure trustworthiness and reproducibility, we provide a detailed, self-validating protocol for a representative transformation.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed coupling of Methyl 3-amino-4-isopropoxybenzoate with a representative aryl bromide.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.[19]
Materials:
-
Methyl 3-amino-4-isopropoxybenzoate (1.2 mmol, 1.2 equiv.)
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add the aryl bromide and Methyl 3-amino-4-isopropoxybenzoate to the flask, followed by anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 100 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Conclusion
Methyl 3-amino-4-isopropoxybenzoate represents a highly valuable building block for modern medicinal chemistry. Its defining isopropoxy group provides a strategic advantage over simpler analogs by offering a means to increase lipophilicity and sterically shield against metabolic degradation—two critical parameters in optimizing drug candidates.[1][7][9] While its steric bulk can present challenges in certain transformations like amide coupling, these are readily overcome with modern synthetic methods. For electron-rich systems, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical targets, Methyl 3-amino-4-isopropoxybenzoate is a superior choice for researchers aiming to fine-tune pharmacokinetic and pharmacodynamic properties.
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In silico prediction of "Methyl 3-amino-4-isopropoxybenzoate" ADME properties
An In-Depth Technical Guide to the In Silico Prediction of ADME Properties for Methyl 3-amino-4-isopropoxybenzoate
Introduction
In the modern drug discovery landscape, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of drug candidate attrition during later-stage clinical trials can be attributed to unfavorable pharmacokinetic and safety profiles.[1][2] The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore a cornerstone of early-stage drug development, enabling researchers to prioritize compounds with a higher probability of success. In silico ADME prediction, which uses computational models to forecast a compound's behavior in the body, has emerged as an indispensable tool for rapid, cost-effective screening of chemical libraries.[2][3]
This guide provides a comprehensive, in-depth comparison of the predicted ADME properties of Methyl 3-amino-4-isopropoxybenzoate (PubChem CID: 588321), a novel small molecule with potential applications in medicinal chemistry. By leveraging two widely-used and freely accessible bioinformatics platforms, SwissADME and admetSAR , we will dissect the predicted pharmacokinetic profile of this compound. This analysis is designed for researchers, scientists, and drug development professionals, offering not just predictive data but also insights into the causal relationships between molecular structure and ADME outcomes.
Methodology: A Self-Validating In Silico Workflow
To ensure transparency and reproducibility, this guide employs a straightforward yet robust workflow for predicting the ADME properties of our target molecule. The choice of SwissADME and admetSAR allows for a comparative analysis, as these platforms utilize distinct algorithms and training datasets to generate their predictions, providing a more holistic view of the compound's potential.
Experimental Protocol: In Silico ADME Profiling
-
Compound Identification: The canonical SMILES (Simplified Molecular Input Line Entry System) string for Methyl 3-amino-4-isopropoxybenzoate was obtained from the PubChem database (CID: 588321): COC(=O)C1=CC(N)=C(OC(C)C)C=C1. This string serves as the universal identifier for the molecule across different computational platforms.
-
Prediction via SwissADME: a. Navigate to the SwissADME web server.[4][5] b. Paste the SMILES string into the input field. c. Execute the prediction by clicking the "Run" button. d. Collect the computed physicochemical properties, pharmacokinetic predictions, drug-likeness indicators, and medicinal chemistry alerts.
-
Prediction via admetSAR: a. Access the admetSAR 2.0 or 3.0 web server.[6][7] b. Input the SMILES string into the designated search box. c. Initiate the ADMET profile prediction. d. Systematically record the predicted values for absorption, distribution, metabolism, excretion, and toxicity endpoints.
This dual-platform approach constitutes a self-validating system. Concordance between the predictions from both tools strengthens confidence in the results, while discrepancies highlight areas that may warrant further in vitro investigation.
Workflow Diagram
Caption: A generalized workflow for obtaining and analyzing in silico ADME predictions.
Comparative Analysis of Predicted ADME Properties
The following sections provide a detailed comparison of the ADME properties of Methyl 3-amino-4-isopropoxybenzoate as predicted by SwissADME and admetSAR.
Summary of Predicted Physicochemical and ADME Properties
| Property | Parameter | SwissADME Prediction | admetSAR Prediction | Interpretation & Significance |
| Physicochemical | Molecular Weight | 209.25 g/mol | 209.25 g/mol | Low MW, favorable for absorption and distribution. |
| LogP (Lipophilicity) | 2.37 (iLOGP) | 2.19 (ALOGP) | Optimal lipophilicity for membrane permeability. | |
| LogS (Aqueous Solubility) | -3.05 (Moderately Soluble) | -2.80 (Soluble) | Adequate solubility for dissolution in the GI tract. | |
| pKa (Basic) | 3.55 | Not Provided | Weakly basic due to the aniline moiety. | |
| TPSA (Topological Polar Surface Area) | 61.55 Ų | Not Provided | TPSA < 140 Ų, predictive of good cell permeability. | |
| Absorption | GI Absorption | High | High (98.6%) | Likely well-absorbed orally. |
| BBB Permeability | Yes | Yes (0.86) | Predicted to cross the blood-brain barrier. | |
| P-gp Substrate | No | Non-substrate | Not likely to be subject to efflux by P-glycoprotein. | |
| Distribution | VDss (Volume of Distribution) | Not Provided | 0.54 L/kg | Indicates moderate distribution into tissues.[3] |
| Metabolism | CYP1A2 Inhibitor | No | Non-inhibitor | Low risk of drug interactions via CYP1A2. |
| CYP2C9 Inhibitor | Yes | Inhibitor | Potential for drug interactions with CYP2C9 substrates. | |
| CYP2C19 Inhibitor | No | Non-inhibitor | Low risk of drug interactions via CYP2C19. | |
| CYP2D6 Inhibitor | No | Inhibitor | Conflicting predictions warrant further investigation. | |
| CYP3A4 Inhibitor | No | Inhibitor | Conflicting predictions warrant further investigation. | |
| Toxicity | hERG Inhibition | Not Provided | Weak Inhibitor | Potential for cardiotoxicity should be monitored. |
| Ames Mutagenicity | Not Provided | Non-mutagenic | Low likelihood of being a mutagen. |
In-Depth Analysis by ADME Profile
Absorption: Gateway to Systemic Circulation
A compound's ability to be absorbed, typically from the gastrointestinal (GI) tract for oral drugs, is the first critical step in its journey. This process is governed by fundamental physicochemical properties like solubility and lipophilicity.
-
Physicochemical Properties & Drug-Likeness: Methyl 3-amino-4-isopropoxybenzoate exhibits a favorable profile for oral absorption. Its low molecular weight (209.25 g/mol ) and moderate lipophilicity, with predicted LogP values of 2.37 (SwissADME) and 2.19 (admetSAR), fall within the desirable range for drug candidates.[8][9] The LogP value, or partition coefficient, indicates a balanced distribution between an organic and aqueous phase, which is crucial for passively diffusing across the lipid-rich cell membranes of the gut wall.[8] Furthermore, the molecule adheres to Lipinski's Rule of Five , a widely recognized guideline for assessing drug-likeness and predicting oral bioavailability, with zero violations reported by SwissADME.
-
Aqueous Solubility (LogS): Both platforms predict good water solubility (LogS -3.05 to -2.80), which is essential for the initial dissolution of the drug in the gastrointestinal fluid before absorption can occur.[10]
-
Gastrointestinal (GI) Absorption: Unsurprisingly, given the strong physicochemical profile, both SwissADME and admetSAR predict High GI absorption. This high degree of concordance suggests that the compound is likely to be well-absorbed from the gut into the bloodstream.
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter in the intestinal wall that can pump drugs back into the gut lumen, thereby reducing their absorption. Both predictors agree that Methyl 3-amino-4-isopropoxybenzoate is not a substrate for P-gp, which is a highly favorable characteristic, as it implies that its absorption will not be limited by this common resistance mechanism.[11]
Distribution: Reaching the Target
Once absorbed, a drug is distributed throughout the body via the circulatory system. Key considerations for distribution include its ability to penetrate tissues and cross biological barriers like the blood-brain barrier (BBB).
-
Blood-Brain Barrier (BBB) Permeability: Both SwissADME and admetSAR predict that this compound will cross the BBB .[12][13] This is a critical finding that dictates the potential therapeutic applications of the molecule. For drugs targeting the central nervous system (CNS), BBB penetration is essential. Conversely, for peripherally acting drugs, it can be an undesirable trait leading to CNS side effects. The prediction is supported by the molecule's lipophilicity and low polar surface area (TPSA of 61.55 Ų), as these are key determinants of passive diffusion across the tight junctions of the BBB.[13]
-
Volume of Distribution (VDss): admetSAR predicts a VDss of 0.54 L/kg. A volume of distribution between 0.5 and 3 L/kg generally indicates that the drug distributes from the plasma into the tissues.[3] This value suggests that Methyl 3-amino-4-isopropoxybenzoate does not remain confined to the bloodstream and will distribute moderately into various body tissues.
Metabolism: The Body's Chemical Processor
Metabolism, primarily occurring in the liver, involves the enzymatic modification of drug molecules, usually to facilitate their excretion. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs.[14] Predicting interactions with these enzymes is crucial for anticipating drug-drug interactions (DDIs).[15]
-
CYP450 Inhibition: The predictions for CYP inhibition present a mixed but informative picture.
-
There is a consensus that the compound is unlikely to inhibit CYP1A2 and CYP2C19 .
-
Both tools predict it to be an inhibitor of CYP2C9 . This is a significant flag, as co-administration with drugs metabolized by CYP2C9 (e.g., warfarin, ibuprofen) could lead to increased plasma concentrations and potential toxicity of those drugs.
-
The predictions for CYP2D6 and CYP3A4 are conflicting . SwissADME predicts no inhibition, while admetSAR predicts inhibition. Such discrepancies are common in in silico modeling and highlight these isoforms as high-priority candidates for in vitro enzymatic assays to obtain definitive data.[16]
-
Excretion and Toxicity: The Final Hurdles
Excretion is the process of removing the drug and its metabolites from the body. Toxicity prediction aims to identify potential safety liabilities early on.
-
hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[17] Inhibition of this channel can lead to a potentially fatal arrhythmia, making hERG screening a critical safety assessment.[18][19] admetSAR predicts that Methyl 3-amino-4-isopropoxybenzoate is a weak inhibitor of the hERG channel. While predicted to be weak, any level of hERG inhibition is a potential safety concern that must be experimentally evaluated, for instance, using patch-clamp assays.[20]
-
Ames Mutagenicity: The Ames test is a biological assay to assess the mutagenic potential of a chemical compound. admetSAR predicts the compound to be non-mutagenic , suggesting a low risk of genotoxicity.
Logical Relationships in ADME
Caption: Interplay between molecular properties and key ADME/T outcomes.
Conclusion
The in silico analysis of Methyl 3-amino-4-isopropoxybenzoate provides a promising, albeit cautionary, initial ADME profile. The compound demonstrates strong potential for good oral absorption and distribution, including penetration of the blood-brain barrier, making it a candidate for CNS-targeted research. Its predicted freedom from P-gp efflux is a notable advantage.
However, the predictive data also raises two key flags that demand experimental validation:
-
CYP450 Inhibition: A consistent prediction for CYP2C9 inhibition and conflicting results for CYP2D6 and CYP3A4 necessitate in vitro enzyme inhibition assays to accurately quantify the risk of drug-drug interactions.
-
Cardiotoxicity: The prediction of weak hERG inhibition, a significant safety liability, must be prioritized for experimental confirmation.
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A Comparative Reactivity Analysis: Benchmarking Methyl 3-amino-4-isopropoxybenzoate for Advanced Drug Discovery
Introduction: Unveiling a Novel Scaffold for Medicinal Chemistry
In the landscape of drug discovery and synthetic chemistry, the selection of foundational building blocks is a critical determinant of a program's success. The structural framework of these initial scaffolds dictates not only the physicochemical properties and biological activity of the final compounds but also their synthetic tractability. This guide introduces Methyl 3-amino-4-isopropoxybenzoate , a substituted aminobenzoate ester with significant potential as a versatile intermediate. Its unique trifunctional arrangement—a nucleophilic amino group for derivatization, a readily modifiable methyl ester, and a lipophilic isopropoxy group—positions it as an attractive scaffold for creating diverse chemical libraries.
The strategic placement of the isopropoxy group ortho to the amine is anticipated to profoundly influence the molecule's reactivity profile through a combination of electronic and steric effects. This guide provides an in-depth, objective comparison of Methyl 3-amino-4-isopropoxybenzoate's predicted reactivity against well-established analogs. By grounding our analysis in fundamental chemical principles and supporting experimental data from related structures, we aim to equip researchers, scientists, and drug development professionals with the predictive insights needed for rational molecular design and synthesis planning.
Chapter 1: The Analogs – A Structural and Physicochemical Overview
To establish a robust benchmark, we have selected several analogs that represent common structural motifs in medicinal chemistry. These include a simple, unsubstituted aminobenzoate, an analog with a less sterically demanding alkoxy group, and another with an alkyl substituent.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Key Structural Features |
| Methyl 3-amino-4-isopropoxybenzoate | CCO(C)C1=C(N)C=C(C=C1)C(=O)OC | 209.24 | 2.3 (Predicted) | Ortho-isopropoxy group introduces significant steric bulk and lipophilicity. |
| Methyl 3-amino-4-methylbenzoate | CC1=C(N)C=C(C=C1)C(=O)OC | 165.19[1] | 1.8 (Predicted) | Methyl group is less sterically hindering and electron-donating than isopropoxy. |
| Methyl 4-aminobenzoate | COC(=O)C1=CC=C(N)C=C1 | 151.16[2] | 1.4[2] | A baseline comparator with no ortho substituent, offering minimal steric hindrance. |
| Ethyl 4-amino-3-methylbenzoate | CCOC(=O)C1=CC(C)=C(N)C=C1 | 179.22 (Calculated from formula) | 2.2 (Predicted) | Features a methyl group ortho to the amine, providing a direct steric comparison.[3] |
Chapter 2: Deconstructing Reactivity – The Interplay of Electronic and Steric Effects
The reactivity of Methyl 3-amino-4-isopropoxybenzoate is governed by the electronic contributions of its three key functional groups. Understanding their individual and collective influence is paramount to predicting its behavior in chemical transformations.
-
Amino Group (-NH₂): As a powerful electron-donating group (EDG), the amino moiety activates the aromatic ring toward electrophilic aromatic substitution (EAS) through resonance (+M effect).[4][5] It directs incoming electrophiles to the ortho and para positions.
-
Isopropoxy Group (-O-iPr): The oxygen's lone pairs also donate electron density into the ring via resonance, making it a strong activating group and an ortho-, para-director.[5][6] However, its branched alkyl chain introduces significant steric hindrance, which can impede reactions at the adjacent amino group and the ortho C-5 position.[7][8]
-
Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group (EWG) that deactivates the aromatic ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic. It acts as a meta-director.[9]
The collective effect is a nuanced balance: the powerful activating effects of the amine and isopropoxy groups are expected to override the deactivating effect of the ester, rendering the aromatic ring highly susceptible to electrophilic attack. However, the regioselectivity and the reactivity of the amine itself will be heavily modulated by steric factors.
Caption: Electronic and steric factors governing reactivity.
Chapter 3: Benchmarking Reactivity in Key Synthetic Transformations
We will now benchmark the predicted reactivity of Methyl 3-amino-4-isopropoxybenzoate across four classes of reactions crucial to modern drug development. Each section provides the scientific rationale, a robust experimental protocol, and a table of predicted comparative outcomes.
Benchmark Reaction 1: N-Acylation
Rationale: The acylation of an amine is a fundamental reaction that directly probes the nucleophilicity and steric accessibility of the nitrogen lone pair.[10] Comparing the rate of acylation of our target molecule with less-hindered analogs will quantify the steric impact of the ortho-isopropoxy group. A slower reaction rate is anticipated due to the bulky isopropoxy group hindering the approach of the acylating agent.[11][12]
Experimental Protocol: Kinetic Monitoring of N-Acylation
-
Preparation: In separate, oven-dried 25 mL flasks, prepare 0.1 M solutions of Methyl 3-amino-4-isopropoxybenzoate, Methyl 3-amino-4-methylbenzoate, and Methyl 4-aminobenzoate in anhydrous dichloromethane (DCM).
-
Initiation: To each flask under a nitrogen atmosphere, add 1.0 equivalent of triethylamine. Place the flasks in a temperature-controlled water bath at 25°C.
-
Reaction: At time t=0, add 1.0 equivalent of acetyl chloride to each flask simultaneously via syringe.
-
Monitoring: At regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.1 mL aliquot from each reaction, quench it in 1 mL of methanol, and analyze by HPLC to determine the percentage conversion of the starting material.
-
Analysis: Plot the percentage conversion versus time for each substrate to determine the initial reaction rates.
Predicted Comparative Data: N-Acylation
| Compound | Predicted Relative Rate | Rationale for Prediction |
| Methyl 4-aminobenzoate | Fastest | Unhindered amine allows for rapid approach of the electrophile. |
| Methyl 3-amino-4-methylbenzoate | Intermediate | The ortho-methyl group provides moderate steric hindrance compared to a proton. |
| Methyl 3-amino-4-isopropoxybenzoate | Slowest | The bulky ortho-isopropoxy group significantly hinders the nitrogen, slowing the rate of acylation.[8] |
Benchmark Reaction 2: Electrophilic Aromatic Substitution (Bromination)
Rationale: Bromination is a classic EAS reaction that serves as an excellent probe for the nucleophilicity of the aromatic ring. The reaction's regioselectivity and rate are dictated by the combined electronic effects of the ring's substituents.[4] We predict that the powerful activating effects of the -NH₂ and -O-iPr groups will direct bromination to the C-5 position, which is ortho to the isopropoxy group and para to the amino group.
Experimental Protocol: Regioselective Bromination
-
Dissolution: Dissolve 1.0 mmol of the aminobenzoate substrate (e.g., Methyl 3-amino-4-isopropoxybenzoate) in 10 mL of acetic acid in a 50 mL round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of 1.0 mmol of N-bromosuccinimide (NBS) in 5 mL of acetic acid dropwise over 15 minutes with constant stirring.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor progress by TLC.
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the regioselectivity and purify by column chromatography to determine the isolated yield.
Predicted Comparative Data: Bromination
| Compound | Predicted Yield | Predicted Major Regioisomer | Rationale for Prediction |
| Methyl 4-aminobenzoate | Good | 3-Bromo | Bromination occurs ortho to the strongly activating amino group. |
| Methyl 3-amino-4-methylbenzoate | Excellent | 5-Bromo | The C-5 position is activated by both the ortho-methyl and para-amino groups. |
| Methyl 3-amino-4-isopropoxybenzoate | Excellent | 5-Bromo | The C-5 position is strongly activated (para to -NH₂ and ortho to -O-iPr), leading to high yield and selectivity. |
Benchmark Reaction 3: Sandmeyer Reaction
Rationale: The Sandmeyer reaction, which transforms an aryl amine into an aryl halide or cyanide via a diazonium salt intermediate, is a cornerstone of aromatic synthesis.[13][14][15] Its success depends on the efficient formation and stability of the diazonium salt. This benchmark will assess the substrate's suitability for this critical transformation.
Experimental Protocol: Sandmeyer Chlorination
Caption: Workflow for the Sandmeyer chlorination reaction.
-
Diazotization: Suspend 10 mmol of the aminobenzoate substrate in a mixture of 30 mL of water and 5 mL of concentrated HCl. Cool the slurry to 0-5°C in an ice-salt bath. Add a solution of 10.5 mmol of sodium nitrite in 10 mL of cold water dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.
-
Copper(I) Chloride Solution: In a separate flask, dissolve 15 mmol of copper(I) chloride in 10 mL of concentrated HCl with gentle warming, then cool to 0°C.
-
Substitution: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (N₂ gas) should be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C for 30 minutes until gas evolution ceases.
-
Isolation: Cool the reaction mixture and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the crude aryl chloride. Purify by column chromatography.
Predicted Comparative Data: Sandmeyer Reaction
| Compound | Predicted Yield | Rationale for Prediction |
| Methyl 4-aminobenzoate | Excellent | A standard, reliable substrate for this transformation.[13] |
| Methyl 3-amino-4-methylbenzoate | Excellent | Electron-donating groups do not typically interfere with diazotization; reaction should proceed smoothly. |
| Methyl 3-amino-4-isopropoxybenzoate | Very Good | The reaction is expected to be high-yielding. The isopropoxy group is stable to the reaction conditions and should not interfere electronically. |
Benchmark Reaction 4: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[16][17] To use our target molecule as a building block, it must first be converted to an aryl halide (e.g., via the Sandmeyer reaction) and then used as a coupling partner. This benchmark assesses the performance of the resulting aryl halide in a state-of-the-art C-N bond formation, where steric hindrance around the coupling site can significantly impact efficiency.[18]
Experimental Protocol: Buchwald-Hartwig Coupling
-
Setup: To an oven-dried Schlenk tube, add the aryl bromide substrate (1.0 mmol, e.g., Methyl 3-bromo-4-isopropoxybenzoate), Pd₂(dba)₃ (0.02 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuation and Refill: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add morpholine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir for 12-18 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.
Predicted Comparative Data: Buchwald-Hartwig Coupling (using the corresponding aryl bromides)
| Aryl Bromide Substrate | Predicted Yield | Rationale for Prediction |
| Methyl 4-bromobenzoate | Excellent | Minimal steric hindrance at the coupling site allows for efficient catalysis. |
| Methyl 3-bromo-4-methylbenzoate | Very Good | The ortho-methyl group introduces some steric hindrance, which may slightly lower the yield or require more robust catalytic conditions compared to the unsubstituted analog. |
| Methyl 3-bromo-4-isopropoxybenzoate | Good to Very Good | The bulky ortho-isopropoxy group presents the most significant steric challenge. While modern bulky phosphine ligands like XPhos are designed to overcome this, a slight reduction in yield or a longer reaction time may be necessary compared to the other analogs.[18] |
Chapter 4: Summary and Outlook
This guide establishes a predictive framework for the reactivity of Methyl 3-amino-4-isopropoxybenzoate, a promising but under-explored building block. Our analysis, based on established principles of organic chemistry, suggests a reactivity profile characterized by a highly activated aromatic ring and a sterically encumbered amino group.
Summary of Predicted Reactivity:
| Reaction Type | Methyl 4-aminobenzoate (Baseline) | Methyl 3-amino-4-methylbenzoate | Methyl 3-amino-4-isopropoxybenzoate |
| N-Acylation | Fast | Intermediate | Slow |
| EAS (Bromination) | Good Yield | Excellent Yield | Excellent Yield |
| Sandmeyer Reaction | Excellent Yield | Excellent Yield | Very Good Yield |
| Buchwald-Hartwig | Excellent Yield | Very Good Yield | Good to Very Good Yield |
Methyl 3-amino-4-isopropoxybenzoate emerges as a highly valuable, albeit sterically complex, scaffold. Its activated aromatic ring is primed for high-yielding electrophilic substitution and Sandmeyer reactions. While direct reactions at the amino group, such as acylation, will likely be sluggish, this can be leveraged for selective functionalization of other sites. In cross-coupling reactions, the steric bulk of the isopropoxy group necessitates the use of advanced catalytic systems but should not preclude successful transformations.
Ultimately, the isopropoxy group offers a key advantage for drug development professionals: a handle to fine-tune lipophilicity, which can enhance cell permeability and metabolic stability. By understanding and anticipating the reactivity profile detailed in this guide, researchers can strategically incorporate Methyl 3-amino-4-isopropoxybenzoate into their synthetic campaigns to accelerate the discovery of novel therapeutics.
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Safety Operating Guide
Proper Disposal of Methyl 3-amino-4-isopropoxybenzoate: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 3-amino-4-isopropoxybenzoate. As a substituted aromatic amine and ester, this compound requires careful handling as hazardous waste from the moment it is deemed unnecessary for research. The procedures outlined below are designed to ensure the safety of laboratory personnel and protect the environment, adhering to established principles of chemical waste management.
The causality behind these rigorous protocols stems from the inherent characteristics of the aromatic amine functional group. Aromatic amines as a class are known for their potential toxicity, and many are readily absorbed through the skin.[1] Their environmental persistence and potential to harm aquatic life necessitate that they are never released into the sewer system or regular waste streams.[2][3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Anticipated Hazards:
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, inspected before use. | To prevent skin contact and absorption. Aromatic amines can be lipid-soluble and readily absorbed.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against splashes of liquid waste or contact with solid particles, preventing serious eye irritation.[4][5] |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Ventilation | All waste handling and transfers should be performed inside a certified chemical fume hood. | To prevent inhalation of any dusts, aerosols, or vapors, which may cause respiratory irritation.[4] |
Part 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible chemicals.[6][7] Methyl 3-amino-4-isopropoxybenzoate waste must never be mixed with other waste streams without first verifying compatibility.
Segregation Protocol:
-
Designate a Waste Stream: This compound should be collected as a Non-Halogenated Organic Solid or Non-Halogenated Organic Liquid waste, depending on its form. Do not mix with halogenated solvent waste.
-
Maintain Separation: Physically segregate the waste container from acids, bases, and strong oxidizing agents.[7][8] Aromatic amines can react with strong oxidizers, and the amino group can be neutralized by strong acids.
-
Solid vs. Liquid: Keep solid and liquid waste in separate containers.[7][8]
Waste Container Selection and Labeling
All hazardous waste must be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[9]
Container Requirements:
-
Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle for liquids, or a wide-mouth HDPE container for solids.[9]
-
Condition: The container must be in good condition, with no leaks or cracks, and must have a secure, screw-top lid.[6]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Methyl 3-amino-4-isopropoxybenzoate " (and any other components of the waste mixture with percentages)
-
The specific hazards: "Irritant, Toxic "
-
The date accumulation started.
-
Part 3: Step-by-Step Disposal Procedure
The following workflow ensures that waste is handled safely from the lab bench to the point of collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Workflow for Unused/Expired Solid Chemical
-
Prepare for Transfer: Don all required PPE and perform the transfer within a chemical fume hood.
-
Select Waste Container: Obtain a labeled, compatible solid waste container.
-
Transfer Solid: Carefully transfer the solid Methyl 3-amino-4-isopropoxybenzoate from its original container into the hazardous waste container.
-
Close Container: Securely close the waste container. It must remain closed at all times except when adding waste.[9]
-
Store Safely: Place the container in your designated SAA, ensuring it is segregated from incompatible materials.
-
Arrange Pickup: Once the container is full or you are finished generating this waste stream, submit a waste collection request to your institution's EHS office.
Workflow for Contaminated Solutions
-
Prepare for Transfer: Don all required PPE within a chemical fume hood.
-
Select Waste Container: Obtain a labeled, compatible liquid waste container. Use a funnel to prevent spills.
-
Pour Liquid: Carefully pour the solution containing Methyl 3-amino-4-isopropoxybenzoate into the hazardous waste container.
-
Close Container: Securely close the container. Do not overfill; leave at least 10% headspace for expansion.[10]
-
Store Safely: Place the container within a secondary containment bin (such as a plastic tub) in your designated SAA.[9]
-
Arrange Pickup: Submit a waste collection request to your institution's EHS office when the container is full.
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for Methyl 3-amino-4-isopropoxybenzoate.
Part 4: Decontamination and Empty Container Disposal
Empty containers that once held Methyl 3-amino-4-isopropoxybenzoate must also be managed as hazardous waste unless properly decontaminated. Never dispose of untreated containers in the regular trash or glass recycling.[9]
Procedure for Empty Container Decontamination
-
Initial Rinse: Under a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). This is known as "triple-rinsing".[9]
-
Collect Rinsate: The first rinse, and often all three, must be collected as hazardous waste.[9] Pour the rinsate into your liquid hazardous waste container for Methyl 3-amino-4-isopropoxybenzoate. The specific requirements for collecting rinsate, especially for acutely toxic 'P-listed' chemicals, are very strict, so it is best practice to collect all rinses.[11]
-
Dry Container: Allow the rinsed container to air dry completely in the back of the fume hood.
-
Deface Label: Completely obliterate or remove the original chemical label.[9]
-
Final Disposal: Once clean, dry, and defaced, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream. Confirm this final step with your institutional policies.
Part 5: Spill Management
Accidental spills should be treated as a release of a hazardous chemical.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate: Secure the area to prevent further spread.
-
Assess: If the spill is large or you are not comfortable cleaning it, evacuate and contact your institution's EHS emergency line.
-
Clean-up (for small spills):
-
Wear full PPE.
-
For solids, carefully sweep the material into a dustpan. Avoid creating dust.
-
For liquids, cover with an inert absorbent material (e.g., vermiculite, cat litter).
-
Collect all contaminated absorbent material and spill debris using non-sparking tools.
-
-
Dispose of Spill Debris: Place all collected spill material into a sealed, labeled hazardous waste container for disposal through EHS.[12]
By adhering to this comprehensive disposal plan, researchers can ensure that their work with Methyl 3-amino-4-isopropoxybenzoate is conducted with the highest standards of safety and environmental responsibility.
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A Strategic Guide to Personal Protective Equipment for Handling Methyl 3-amino-4-isopropoxybenzoate
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols surrounding these compounds, particularly those with limited publicly available hazard data, demand a meticulous and proactive approach. Methyl 3-amino-4-isopropoxybenzoate, an aromatic amine and benzoate derivative, serves as a prime example of a compound where a deep understanding of its structural analogues and functional groups is paramount for ensuring laboratory safety. This guide provides a comprehensive framework for the selection and use of personal protective equipment (PPE) when handling this and structurally related compounds, moving beyond a simple checklist to instill a culture of safety and scientific integrity.
Hazard Analysis: Deducing Risks from Chemical Structure
Anticipated Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4]
-
Eye Irritation: The compound is likely to be a serious eye irritant, potentially causing significant damage upon contact.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[3][4]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[5]
-
Potential for Sensitization: Repeated exposure to aromatic amines can sometimes lead to skin sensitization.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that depends on the specific procedure being performed and the associated risk of exposure. The core principle is to create a barrier between the researcher and the chemical, minimizing the risk of contact, inhalation, and ingestion.
Personal Protective Equipment (PPE) Protocol
The following table outlines the recommended PPE for various laboratory activities involving Methyl 3-amino-4-isopropoxybenzoate.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Lab coat- Nitrile gloves (double-gloved recommended)- Safety glasses with side shields or safety goggles- Face shield (if not working in a fume hood)- N95 or higher-rated respirator | To prevent inhalation of fine powders and protect against accidental splashes to the face and eyes.[6] Double gloving provides an extra layer of protection against potential permeation. |
| Solution Preparation and Transfers | - Lab coat- Nitrile gloves- Safety goggles- Work within a certified chemical fume hood | Protects against splashes of the chemical solution to the eyes and skin.[7] The fume hood provides primary containment of vapors and aerosols. |
| Running Reactions and Work-up | - Lab coat- Nitrile gloves- Safety goggles- Work within a certified chemical fume hood | Ensures protection from splashes and inhalation of any volatile components or reaction byproducts. |
| Handling Contaminated Labware | - Lab coat- Nitrile gloves- Safety glasses | Prevents skin contact with residual chemical on glassware and equipment. |
A Note on Glove Selection:
For aromatic amines, the choice of glove material is critical. Studies have shown that the permeation of aromatic amines can vary significantly between different glove materials.[8][9] While nitrile gloves are generally recommended for incidental contact, for prolonged handling or in situations with a high risk of splash, consider consulting glove manufacturer's compatibility charts for specific breakthrough times.
Step-by-Step Guide for Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Safety Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves over the cuffs of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Unfasten and roll it inside out as you remove it.
-
Respirator (if used): Remove from the back of the head.
-
Wash Hands Thoroughly: Immediately after removing all PPE.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10][11] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE contaminated with Methyl 3-amino-4-isopropoxybenzoate should be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused chemical and solutions should be disposed of according to institutional and local regulations for chemical waste. Do not pour down the drain.
Visualizing the Safety Workflow
To aid in the decision-making process for handling Methyl 3-amino-4-isopropoxybenzoate, the following workflow diagrams illustrate the key steps in PPE selection and emergency response.
Caption: PPE Selection Workflow for Handling Methyl 3-amino-4-isopropoxybenzoate.
Caption: Emergency Response Workflow for Exposure to Methyl 3-amino-4-isopropoxybenzoate.
By adhering to these rigorous safety protocols, researchers can confidently handle Methyl 3-amino-4-isopropoxybenzoate and other novel compounds, ensuring both personal safety and the integrity of their scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
